6-Bromopyren-1-ol
Description
Properties
IUPAC Name |
6-bromopyren-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrO/c17-13-7-3-9-2-6-12-14(18)8-4-10-1-5-11(13)15(9)16(10)12/h1-8,18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLCKLCWZVOBOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C4=C1C=CC(=C4C=C3)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00679432 | |
| Record name | 6-Bromopyren-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114562-65-1 | |
| Record name | 6-Bromopyren-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Bromopyren-1-ol: Synthesis, Properties, and Potential Applications for Researchers and Drug Development Professionals
Introduction: The Pyrene Scaffold and the Emergence of 6-Bromopyren-1-ol
The pyrene moiety, a polycyclic aromatic hydrocarbon (PAH) composed of four fused benzene rings, is a cornerstone in the fields of materials science and medicinal chemistry.[1] Its rigid, planar structure and unique photophysical properties, including a long fluorescence lifetime and high quantum yield, make it an exceptional building block for fluorescent probes and organic light-emitting diodes (OLEDs).[2] The strategic functionalization of the pyrene core allows for the fine-tuning of its electronic and steric properties, leading to a vast array of derivatives with tailored functionalities.
This guide focuses on a specific, less-explored derivative: 6-Bromopyren-1-ol. The introduction of a bromine atom and a hydroxyl group onto the pyrene backbone at the 6- and 1-positions, respectively, creates a molecule with significant potential for further chemical modification and unique electronic characteristics. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing insights into the chemical properties, a plausible synthetic approach, and the prospective applications of this intriguing compound.
Chemical Structure and Physicochemical Properties
The fundamental characteristics of 6-Bromopyren-1-ol are rooted in its molecular architecture. The presence of an electron-withdrawing bromine atom and an electron-donating hydroxyl group on the electron-rich pyrene core suggests a molecule with a distinct electronic profile, likely influencing its reactivity and photophysical behavior.
Molecular Identifiers and Computed Properties
| Property | Value | Source |
| IUPAC Name | 6-bromopyren-1-ol | [3] |
| CAS Number | 114562-65-1 | [3] |
| Molecular Formula | C₁₆H₉BrO | [3] |
| Molecular Weight | 297.14 g/mol | [3] |
| Canonical SMILES | C1=CC2=C(C=CC3=C2C4=C1C=CC(=C4C=C3)Br)O | [3] |
| InChI Key | XFLCKLCWZVOBOX-UHFFFAOYSA-N | [3] |
| XLogP3 (Computed) | 5.4 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 1 | [3] |
| Topological Polar Surface Area | 20.2 Ų | [3] |
Note: The properties listed above, with the exception of the identifiers, are computationally derived and should be considered as estimates pending experimental verification.
Synthesis and Purification: A Proposed Pathway
The synthesis of specifically substituted pyrenes presents a considerable challenge due to the comparable reactivity of the 1, 3, 6, and 8 positions toward electrophilic substitution.[4] Direct bromination of pyrene, for instance, often results in a mixture of mono- and di-brominated isomers, which can be difficult to separate.[4][5]
Proposed Synthetic Workflow
Caption: Proposed synthetic pathway for 6-Bromopyren-1-ol from pyrene.
Step-by-Step Experimental Protocol (Postulated)
Part 1: Synthesis of 1-Pyrenol (1-Hydroxypyrene)
This initial phase of the synthesis can be adapted from patented procedures for the preparation of 1-hydroxypyrene.[6]
-
Friedel-Crafts Acylation: Pyrene is reacted with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, in an appropriate solvent like dichloromethane. This reaction selectively yields 1-acetylpyrene.
-
Baeyer-Villiger Oxidation: The resulting 1-acetylpyrene is then subjected to a Baeyer-Villiger oxidation using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form 1-acetoxypyrene.
-
Hydrolysis: The 1-acetoxypyrene intermediate is subsequently hydrolyzed under basic conditions (e.g., sodium hydroxide in a methanol/water mixture) to yield 1-pyrenol.
Part 2: Bromination of 1-Pyrenol
The hydroxyl group at the 1-position is an activating group and will direct electrophilic substitution. The major product upon monobromination is expected to be 6-Bromopyren-1-ol due to the electronic and steric factors of the pyrene ring system.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-pyrenol in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF).
-
Brominating Agent Addition: Slowly add a solution of N-bromosuccinimide (NBS) (1.0 equivalents) in DMF to the reaction mixture at room temperature. The use of NBS is preferable to elemental bromine as it offers milder reaction conditions and can improve regioselectivity.[4]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction by pouring the mixture into water. The crude product will precipitate out of the solution.
-
Purification: Collect the precipitate by vacuum filtration and wash with water. Further purification can be achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the desired 6-Bromopyren-1-ol isomer.
Spectroscopic Characterization (Theoretical)
While experimental spectra for 6-Bromopyren-1-ol are not widely published, its structure allows for the prediction of key spectroscopic features that would be invaluable for its identification and characterization.
| Spectroscopic Technique | Predicted Features |
| ¹H NMR | A complex pattern of aromatic protons in the downfield region (typically δ 7.5-9.0 ppm), with distinct coupling patterns characteristic of the pyrene ring system. The presence of the hydroxyl proton will be observed as a broad singlet, the chemical shift of which will be dependent on the solvent and concentration. |
| ¹³C NMR | Sixteen distinct carbon signals are expected. The carbon bearing the hydroxyl group will be shifted significantly downfield (δ ~150-160 ppm), while the carbon attached to the bromine atom will appear in the aromatic region (δ ~110-120 ppm). |
| FT-IR | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. Characteristic C-H stretching and C=C stretching vibrations of the aromatic rings will be observed in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively. A C-Br stretching vibration may be observed in the fingerprint region. |
| Mass Spectrometry | The molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺). |
Potential Applications in Research and Drug Development
The bifunctional nature of 6-Bromopyren-1-ol, possessing both a reactive bromine atom and a nucleophilic hydroxyl group, makes it a versatile intermediate for the synthesis of more complex molecules.
As a Fluorescent Probe
Pyrene and its derivatives are renowned for their use as fluorescent probes.[7] The fluorescence of pyrene is highly sensitive to the local environment, making it a valuable tool for studying molecular interactions. 6-Bromopyren-1-ol could be developed into a fluorescent probe where the hydroxyl group can be functionalized to target specific biomolecules or cellular compartments. The bromine atom can also be used as a handle for further modifications, such as the introduction of quenching or energy transfer partners.
In Materials Science
In the field of organic electronics, pyrene derivatives are utilized in the fabrication of OLEDs.[8] The bromine atom in 6-Bromopyren-1-ol can serve as a reactive site for cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings) to introduce other aromatic moieties. This allows for the construction of extended π-conjugated systems with tailored electronic and photophysical properties for use in advanced materials.
Caption: Potential derivatization of 6-Bromopyren-1-ol via Suzuki coupling and etherification.
In Drug Development
The pyrene scaffold, while primarily known for its use in diagnostics, has also been explored in medicinal chemistry. The planar structure of pyrene allows for intercalation with DNA, and its derivatives have been investigated for their potential as anticancer agents.[3][9] Brominated aromatic compounds are also prevalent in pharmaceuticals, often enhancing the lipophilicity and metabolic stability of a drug molecule.[1] 6-Bromopyren-1-ol could serve as a starting point for the synthesis of novel therapeutic agents, where the hydroxyl and bromo groups can be independently modified to optimize biological activity and pharmacokinetic properties.
Safety and Handling
Detailed toxicological data for 6-Bromopyren-1-ol is not available. However, based on the GHS hazard statements provided by commercial suppliers and the known properties of related compounds, the following precautions are recommended:
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.[10]
Conclusion and Future Directions
6-Bromopyren-1-ol is a promising yet underexplored derivative of the versatile pyrene scaffold. Its bifunctional nature provides a platform for a wide range of chemical transformations, opening avenues for the development of novel fluorescent probes, advanced organic materials, and potential therapeutic agents.
Future research should focus on the experimental validation of its physicochemical properties, the optimization of its synthesis, and a thorough investigation of its photophysical characteristics. The exploration of its reactivity in various cross-coupling and functionalization reactions will undoubtedly unlock its full potential as a valuable building block in both academic and industrial research settings. This guide serves as a foundational document to inspire and facilitate further investigation into the rich chemistry and potential applications of 6-Bromopyren-1-ol.
References
-
Zych, D., & Kubis, M. (2024). Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies. Molecules, 29(5), 1135. [Link][4]
-
PubChem. (n.d.). 6-Bromopyren-1-ol. National Center for Biotechnology Information. Retrieved from [Link][3]
-
Google Patents. (n.d.). CN108299149B - Synthesis method of high-purity OLED intermediate 1-bromopyrene. Retrieved from [8]
-
Schulze, M., Scherer, A., Diner, C., & Tykwinski, R. R. (2016). Synthesis of 1-Bromopyrene and 1-Pyrenecarbaldehyde. Organic Syntheses, 93, 100-114. [Link][2]
-
ResearchGate. (n.d.). Reported bromination reactions of 1-bromopyrene. Retrieved from [Link][5]
-
PubChem. (n.d.). 6-Bromo-1-hexanol. National Center for Biotechnology Information. Retrieved from [Link][11]
-
PubChem. (n.d.). 1-Bromopyrene. National Center for Biotechnology Information. Retrieved from [Link][9]
-
Google Patents. (n.d.). CN105732331B - Synthesis method of 1-hydroxypyrene and intermediate thereof. Retrieved from [6]
-
Google Patents. (n.d.). CN110452097B - Preparation method of 1-hydroxypyrene. Retrieved from [12]
-
New Journal of Chemistry. (2021). Pyrene based materials as fluorescent probes in chemical and biological fields. Royal Society of Chemistry. [Link]
-
AZoM. (2024). What Is Bromine Used For?. Retrieved from [Link][1]
Sources
- 1. azom.com [azom.com]
- 2. orgsyn.org [orgsyn.org]
- 3. 6-Bromopyren-1-ol | C16H9BrO | CID 50999158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN105732331B - Synthesis method of 1-hydroxypyrene and intermediate thereof - Google Patents [patents.google.com]
- 7. fishersci.com [fishersci.com]
- 8. CN108299149B - Synthesis method of high-purity OLED intermediate 1-bromopyrene - Google Patents [patents.google.com]
- 9. 1-Bromopyrene | C16H9Br | CID 159627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 114562-65-1|6-Bromopyren-1-ol|BLD Pharm [bldpharm.com]
- 11. 6-Bromo-1-hexanol | C6H13BrO | CID 77970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. CN110452097B - Preparation method of 1-hydroxypyrene - Google Patents [patents.google.com]
6-Bromopyren-1-ol CAS number 114562-65-1
An In-Depth Technical Guide to 6-Bromopyren-1-ol (CAS: 114562-65-1): Synthesis, Reactivity, and Applications for Advanced Research
Executive Summary: 6-Bromopyren-1-ol is a bifunctional aromatic compound built upon the pyrene scaffold, a polycyclic aromatic hydrocarbon renowned for its unique photophysical properties.[1] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the compound's physicochemical properties, plausible synthetic routes, chemical reactivity, and key applications. As a versatile building block, 6-Bromopyren-1-ol offers significant potential in the development of novel fluorescent probes, advanced materials for optoelectronics, and as a strategic intermediate in medicinal chemistry. The presence of both a reactive hydroxyl group and a bromine atom allows for orthogonal functionalization, enabling the construction of complex molecular architectures.
6-Bromopyren-1-ol is a substituted pyrene derivative. Its core properties, derived from computational data and structural analogs, are essential for predicting its behavior in experimental settings.[2]
| Property | Value | Source |
| IUPAC Name | 6-bromopyren-1-ol | PubChem[2] |
| CAS Number | 114562-65-1 | PubChem[2] |
| Molecular Formula | C₁₆H₉BrO | PubChem[2] |
| Molecular Weight | 297.14 g/mol | PubChem[2] |
| Appearance | Expected to be a pale yellow or off-white solid | Inferred from analogs[3] |
| XLogP3-AA | 5.4 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[2] |
| Storage Conditions | 2-8°C, Keep in dark place, inert atmosphere | BLD Pharm[4] |
Synthesis and Purification Strategy
The synthesis of asymmetrically substituted pyrenes like 6-Bromopyren-1-ol requires a regioselective approach, as the 1, 3, 6, and 8 positions of the pyrene core exhibit similar reactivity towards electrophilic substitution.[1] A direct, single-step synthesis is challenging and often leads to a mixture of isomers. Therefore, a multi-step pathway starting from pyrene is the most logical approach.
The proposed synthetic workflow involves an initial non-selective dibromination followed by a selective functionalization of one bromo group.
Caption: Proposed synthetic workflow for 6-Bromopyren-1-ol.
Step 1: Synthesis of 1,6-Dibromopyrene (Precursor)
The synthesis of the 1,6-dibromopyrene intermediate is a critical first step. Direct bromination of pyrene with two equivalents of bromine typically yields a mixture of 1,6- and 1,8-dibromopyrene.[1]
Causality: The choice of a non-polar solvent like carbon tetrachloride (CCl₄) facilitates the reaction with elemental bromine.[1] The subsequent separation of the 1,6- and 1,8- isomers relies on their differential solubility, with 1,6-dibromopyrene being less soluble in toluene, allowing for its isolation via fractional crystallization.[1] An alternative and often safer approach utilizes dibromohydantoin as the brominating agent, which offers milder reaction conditions and avoids the use of highly toxic and corrosive liquid bromine.[5]
Step 2: Selective Monohydroxylation
With 1,6-dibromopyrene in hand, the next challenge is the selective conversion of one C-Br bond to a C-OH group. Modern cross-coupling methodologies are well-suited for this transformation. A plausible approach is the Buchwald-Hartwig or Ullmann-type C-O coupling reaction using a hydroxide source (e.g., NaOH or KOH) with a suitable palladium or copper catalyst and ligand system. This method offers high functional group tolerance and is a cornerstone of modern synthetic chemistry for forming C-O bonds on aryl halides.
Purification of Brominated Pyrenes
Purity is paramount for applications in materials science and drug development. The purification of brominated pyrenes often involves several key techniques:
-
Fractional Crystallization: Exploits solubility differences between isomers, as demonstrated in the separation of 1,6- and 1,8-dibromopyrene from toluene.[1]
-
Recrystallization: A standard method for purifying the final product, using solvents like hexanes or ethanol to obtain high-purity crystalline material.[3][6]
-
Complex Formation: For achieving exceptionally high purity, a technique involving the formation of a picric acid complex with the bromopyrene crude product can be employed. The complex, often a distinctively colored crystal, is isolated and then decomposed with a basic solution to release the purified 1-bromopyrene.[7] This expert-level technique is highly effective for removing persistent impurities.[7]
Chemical Reactivity and Derivatization Potential
6-Bromopyren-1-ol is a bifunctional building block, offering two distinct reactive sites for orthogonal chemical modification. This dual reactivity is the foundation of its utility as a versatile intermediate.
Caption: Reactivity of 6-Bromopyren-1-ol leading to key applications.
Reactions at the Hydroxyl Group
The phenolic hydroxyl group is nucleophilic and slightly acidic. It can readily undergo:
-
Etherification (e.g., Williamson Ether Synthesis): Reaction with alkyl halides under basic conditions to form ethers. This allows for the attachment of alkyl chains, polyethylene glycol (PEG) linkers, or other functional moieties.
-
Esterification: Reaction with acyl chlorides or carboxylic acids (under coupling conditions) to form esters. This is a common strategy in prodrug development to mask a polar hydroxyl group, potentially improving cell permeability.[8]
Reactions at the Carbon-Bromine Bond
The bromine atom at the 6-position is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, primarily through transition-metal-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the introduction of aryl or heteroaryl groups. This is a foundational reaction in the synthesis of kinase inhibitors and other complex pharmaceutical agents.[9]
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds. This is instrumental for synthesizing N-aryl substituted compounds, a common motif in drug candidates.[9]
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, useful for constructing rigid molecular linkers or synthesizing precursors for materials with interesting electronic properties.
Key Applications in Research and Development
The unique structure of 6-Bromopyren-1-ol makes it a valuable tool for multiple scientific domains.
-
Fluorescent Probes and Labels: The pyrene core is intensely fluorescent, with an emission spectrum that is sensitive to the local environment.[10] The hydroxyl group on 6-Bromopyren-1-ol provides a convenient attachment point for conjugation to biomolecules (peptides, proteins, DNA), while the bromo group can be used to further modify the pyrene core to fine-tune its photophysical properties, such as wavelength and quantum yield.
-
Organic Light-Emitting Diode (OLED) Materials: Substituted pyrenes are widely investigated as emissive materials in OLEDs, particularly for achieving efficient blue light emission.[11] The 1,6-disubstitution pattern has been shown to be particularly effective for industrial applications.[11] 6-Bromopyren-1-ol serves as a key intermediate, where the bromine atom can be replaced by various aryl or amine groups via cross-coupling to create a library of potential high-performance emitters.[11]
-
Intermediate in Drug Discovery: While not a drug itself, 6-Bromopyren-1-ol is a valuable scaffold for building libraries of complex molecules for biological screening. Its rigid, planar core and orthogonal reactive handles allow for the systematic exploration of chemical space around a central scaffold. This strategy is particularly relevant in the discovery of targeted therapies like kinase inhibitors, where specific vector-based substitutions are required for potency and selectivity.[9] The synthesis of analogs of 6-Bromohypaphorine, which show agonist activity for the α7 nicotinic receptor, highlights the utility of bromo-substituted aromatic scaffolds in developing anti-inflammatory agents.[12]
Experimental Protocols
The following protocols are based on established procedures for analogous compounds and represent a reliable starting point for laboratory work.
Protocol 5.1: Synthesis of 1,6-Dibromopyrene
This protocol is adapted from established methods for the dibromination of pyrene.[1][5]
Materials:
-
Pyrene (1.0 eq)
-
Carbon tetrachloride (CCl₄) or another suitable inert solvent
-
Bromine (2.0 eq)
-
Toluene
-
Methanol
-
Three-necked round-bottom flask, dropping funnel, magnetic stirrer, nitrogen inlet.
Procedure:
-
In a three-necked round-bottom flask under a nitrogen atmosphere, dissolve pyrene (e.g., 10.0 g, 49.4 mmol) in CCl₄ (250 mL).
-
Prepare a solution of bromine (15.8 g, 98.9 mmol) in CCl₄ (50 mL) and add it to a dropping funnel.
-
Add the bromine solution dropwise to the stirred pyrene solution over 4-5 hours at room temperature.
-
After the addition is complete, allow the mixture to stir overnight. A precipitate will form.
-
Collect the precipitate by filtration and wash it sequentially with cold methanol and hexane to remove unreacted starting materials and soluble byproducts.
-
Perform fractional crystallization on the crude solid: dissolve the solid in a minimal amount of boiling toluene and allow it to cool slowly. The less soluble 1,6-dibromopyrene will crystallize first as needle-like structures.[1]
-
Collect the crystals by filtration. Multiple recrystallizations may be necessary to achieve high purity. The yield of 1,6-dibromopyrene is typically around 40%.[1]
Protocol 5.2: Analytical Characterization
The identity and purity of synthesized 6-Bromopyren-1-ol should be confirmed using standard analytical techniques.
-
¹H NMR: The aromatic region of the proton NMR spectrum is expected to be complex due to the low symmetry of the molecule. Based on data for 1-bromopyrene, signals for the pyrene protons would be expected between 7.9 and 8.5 ppm.[1][13] The phenolic proton will appear as a broad singlet, the position of which is dependent on concentration and solvent.
-
¹³C NMR: The spectrum will show 16 distinct signals in the aromatic region, corresponding to each unique carbon atom in the pyrene scaffold.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). The molecular ion peaks would be expected at m/z 296 and 298.
-
Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ would confirm the presence of the O-H stretch from the hydroxyl group.
Safety and Handling
While specific toxicity data for 6-Bromopyren-1-ol is not available, data from analogous compounds like 1-bromopyrene should be used to guide safety procedures.[14][15] Brominated aromatic compounds should be handled with care.
| Hazard Statement | Description | GHS Code | Source (from analogs) |
| Skin Irritation | Causes skin irritation | H315 | PubChem[14], Fisher Sci.[15] |
| Eye Irritation | Causes serious eye irritation | H319 | PubChem[14], Fisher Sci.[15] |
| Respiratory Irritation | May cause respiratory irritation | H335 | PubChem[14], Fisher Sci.[15] |
Handling Precautions:
-
Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[16]
-
Wear appropriate personal protective equipment (PPE), including a lab coat, nitrile gloves, and safety glasses with side shields.[15][16]
-
Avoid contact with skin and eyes.[16] In case of contact, rinse immediately and thoroughly with water.
-
Wash hands thoroughly after handling.[16]
Storage:
-
Store in a tightly sealed container in a cool, dry, and dark place.[4][16]
-
Recommended storage is at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[4]
Conclusion
6-Bromopyren-1-ol stands out as a highly valuable and versatile chemical entity for advanced research. Its bifunctional nature, combining the rich photophysics of the pyrene core with two orthogonally addressable reactive sites, provides a powerful platform for innovation. For materials scientists, it is a key precursor to novel OLED emitters. For medicinal chemists and drug discovery professionals, it offers a rigid scaffold for the construction of complex, sterically defined molecules. The synthetic strategies and protocols outlined in this guide provide a solid foundation for researchers to harness the full potential of this important building block.
References
-
Bambagiotti-Alberti, M., et al. (2024). Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies. National Institutes of Health. [Link]
-
PubChem. 6-Bromopyren-1-ol. National Center for Biotechnology Information. [Link]
- Google Patents.
-
ResearchGate. Reported bromination reactions of 1-bromopyrene. [Link]
-
PubChem. 6-Bromo-1-hexanol. National Center for Biotechnology Information. [Link]
-
Organic Syntheses. (2016). Synthesis of 1-Bromopyrene and 1-Pyrenecarbaldehyde. [Link]
-
PubChem. 1-Bromopyrene. National Center for Biotechnology Information. [Link]
-
Organic Syntheses. Procedure for the Synthesis of 1-Bromopyrene. [Link]
-
MDPI. (2022). Analogs of 6-Bromohypaphorine with Increased Agonist Potency for α7 Nicotinic Receptor as Anti-Inflammatory Analgesic Agents. [Link]
-
Thermo Fisher Scientific. SAFETY DATA SHEET - 1-Bromopyrene. [Link]
-
ResearchGate. (PDF) Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. [Link]
-
MDPI. (2023). A Novel Pyrene-Based Fluorescent Probe for the Detection of Cu2+. [Link]
-
LookChem. Cas 1232102-15-6,(6-bromo-pyrene-1-yl). [Link]
-
Semantic Scholar. Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. [Link]
-
Carl ROTH. Safety Data Sheet: Bromine. [Link]
-
International Journal of Pharmaceutical Sciences. Pro-Drug Development. [Link]
-
BuyersGuideChem. 6-Bromo-1-hydroxypyrene | 114562-65-1. [Link]
Sources
- 1. Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Bromopyren-1-ol | C16H9BrO | CID 50999158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. orgsyn.org [orgsyn.org]
- 4. 114562-65-1|6-Bromopyren-1-ol|BLD Pharm [bldpharm.com]
- 5. Preparation Method for 1,6-Dibromopyrene_Chemicalbook [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN108299149B - Synthesis method of high-purity OLED intermediate 1-bromopyrene - Google Patents [patents.google.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. 1-Bromopyrene(1714-29-0) 1H NMR spectrum [chemicalbook.com]
- 14. 1-Bromopyrene | C16H9Br | CID 159627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. assets.thermofisher.cn [assets.thermofisher.cn]
- 16. chemicalbook.com [chemicalbook.com]
Spectroscopic Characterization of 6-Bromopyren-1-ol: A Technical and Practical Guide
An In-depth Technical Guide
Abstract
6-Bromopyren-1-ol is a functionalized polycyclic aromatic hydrocarbon (PAH) derived from pyrene. As with any specialized chemical entity intended for research, materials science, or drug development, unambiguous structural confirmation and purity assessment are paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide the foundational data for molecular identity and integrity. This guide offers a detailed exploration of the expected spectroscopic data for 6-Bromopyren-1-ol, grounded in fundamental principles and comparative analysis with related pyrene derivatives.[1][2][3][4] It is designed to serve as a practical reference for researchers, enabling them to predict, acquire, and interpret the spectroscopic fingerprint of this molecule.
Molecular Structure and Physicochemical Properties
6-Bromopyren-1-ol (C₁₆H₉BrO) is a derivative of pyrene featuring two key substituents: a hydroxyl (-OH) group at the 1-position and a bromine (-Br) atom at the 6-position.[5] These modifications significantly influence the molecule's electronic properties, solubility, and reactivity compared to the parent pyrene. The precise location of these functional groups is critical to its function and requires definitive spectroscopic verification.
Table 1: Physicochemical Properties of 6-Bromopyren-1-ol [5]
| Property | Value | Source |
| IUPAC Name | 6-bromopyren-1-ol | PubChem |
| Molecular Formula | C₁₆H₉BrO | PubChem |
| Molecular Weight | 297.14 g/mol | PubChem |
| Exact Mass | 295.98368 Da | PubChem |
| CAS Number | 114562-65-1 | PubChem |
To facilitate spectral interpretation, a standard numbering system for the pyrene core is essential. The diagram below illustrates the structure of 6-Bromopyren-1-ol with IUPAC numbering.
Caption: Molecular structure of 6-Bromopyren-1-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For 6-Bromopyren-1-ol, both ¹H and ¹³C NMR are required to confirm the substitution pattern on the pyrene core.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum will be characterized by signals in the aromatic region and a distinct signal for the hydroxyl proton. The electron-donating hydroxyl group and the electron-withdrawing bromine atom will influence the chemical shifts of the seven aromatic protons.[6] Protons nearer to the hydroxyl group are expected to be shielded (shifted upfield), while those near the bromine atom will be deshielded (shifted downfield).
Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns (in DMSO-d₆)
| Proton | Predicted Shift (ppm) | Multiplicity | Rationale |
| OH | 9.5 - 10.5 | Singlet (broad) | Phenolic proton, exchangeable. Shift is concentration and temperature dependent. |
| H-2, H-10 | 7.8 - 8.2 | Doublet | Ortho to the -OH group, shielded relative to other pyrene protons. |
| H-3, H-9 | 7.9 - 8.3 | Doublet | Meta to the -OH group. |
| H-4, H-5, H-8 | 8.0 - 8.5 | Multiplet | Complex region with multiple overlapping signals. |
| H-7 | 8.4 - 8.8 | Doublet | Ortho to the -Br group, expected to be the most deshielded proton. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will display 16 distinct signals corresponding to each carbon atom in the molecule. The chemical shifts provide insight into the electronic environment of each carbon.
Table 3: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Carbon | Predicted Shift (ppm) | Rationale |
| C1 | 150 - 155 | Carbon attached to -OH, significantly deshielded. |
| C6 | 115 - 120 | Carbon attached to -Br, shielded by the "heavy atom effect". |
| Quaternary Carbons | 125 - 135 | Carbons at ring junctions, typically weaker signals. |
| CH Carbons | 120 - 130 | Aromatic carbons bearing a hydrogen atom.[7] |
Experimental Protocol for NMR Data Acquisition
A self-validating protocol ensures data is reproducible and accurate.
-
Sample Preparation: Dissolve 5-10 mg of 6-Bromopyren-1-ol in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. Causality: DMSO-d₆ is chosen for its ability to solubilize the compound and to slow the chemical exchange of the phenolic -OH proton, allowing for its observation.
-
Instrument Setup: Use a spectrometer operating at a frequency of 400 MHz or higher for better signal dispersion.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.[8]
-
¹³C NMR Acquisition: Acquire the spectrum using a standard pulse program with proton decoupling. A greater number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.[8]
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Caption: Workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups within a molecule, providing a characteristic "fingerprint."
Predicted IR Absorption Bands
The IR spectrum of 6-Bromopyren-1-ol is expected to show several characteristic absorption bands that confirm the presence of its key functional groups.
Table 4: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3200 - 3600 (broad) | O-H Stretch | Phenol (-OH) | The broadness of this peak is a direct result of intermolecular hydrogen bonding.[9][10] |
| 3000 - 3100 | C-H Stretch | Aromatic (Ar-H) | Characteristic of sp² hybridized C-H bonds in the pyrene core.[11] |
| 1450 - 1600 | C=C Stretch | Aromatic Ring | Multiple sharp bands are expected in this region, forming part of the molecule's fingerprint. |
| ~1200 | C-O Stretch | Phenol (Ar-O) | Strong absorption confirming the hydroxyl group's attachment to the aromatic ring. |
| 500 - 600 | C-Br Stretch | Bromoalkane (Ar-Br) | This absorption is in the far-IR region and confirms the presence of the bromine substituent. |
Experimental Protocol for IR Data Acquisition (ATR Method)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.
-
Sample Application: Place a small amount of the solid 6-Bromopyren-1-ol sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is compared against the predicted values for verification. Causality: The ATR method is preferred for its simplicity, speed, and minimal sample preparation compared to traditional KBr pellet methods.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is used to determine the molecular weight and elemental composition.
Predicted Mass Spectrum (Electron Ionization)
The electron ionization (EI) mass spectrum of 6-Bromopyren-1-ol will have a distinct and informative pattern.
Table 5: Predicted Key Ions in the Mass Spectrum
| m/z Value | Ion | Rationale |
| 296 & 298 | [M]⁺• | Molecular Ion Peak: The presence of two peaks of nearly equal intensity (approx. 1:1 ratio) is the definitive signature of a monobrominated compound, corresponding to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.[12][13][14] |
| 217 | [M-Br]⁺ | Fragment Ion: Represents the loss of the bromine radical from the molecular ion. |
| 189 | [M-Br-CO]⁺ | Fragment Ion: Subsequent loss of carbon monoxide from the [M-Br]⁺ fragment, characteristic of phenols. |
Experimental Protocol for MS Data Acquisition (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent like dichloromethane or ethyl acetate.
-
GC Separation: Inject the solution into a Gas Chromatograph (GC) equipped with a suitable column (e.g., a nonpolar column like DB-5) to separate the analyte from any impurities. The GC oven temperature program should be optimized to ensure good peak shape.
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV for EI).
-
Mass Analysis: The resulting ions are separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio, and a spectrum is generated. Causality: GC-MS is an excellent method as it provides both the retention time (a measure of purity) and the mass spectrum (for structural identification) in a single experiment.
Conclusion
The structural integrity of 6-Bromopyren-1-ol can be rigorously established through a multi-technique spectroscopic approach. The predicted NMR data will confirm the unique proton and carbon environments created by the specific substitution pattern. IR spectroscopy will verify the presence of the critical hydroxyl and aromatic functionalities, while mass spectrometry will provide unambiguous confirmation of the molecular weight and the presence of a single bromine atom. This guide provides the theoretical foundation and practical protocols necessary for researchers to confidently characterize 6-Bromopyren-1-ol, ensuring the quality and validity of their scientific investigations.
References
-
PubChem. 1-Bromopyrene. National Center for Biotechnology Information. [Link]
-
Pearson. Describe the 1H NMR spectrum you would expect for each of the following compounds. Pearson Education. [Link]
-
PubChem. 6-Bromopyren-1-ol. National Center for Biotechnology Information. [Link]
-
NIST. 1-Bromopyrene. National Institute of Standards and Technology. [Link]
-
Doc Brown's Chemistry. Infrared spectrum of 1-bromobutane. [Link]
-
eCampusOntario Pressbooks. 29.6 Infrared (IR) Spectroscopy. [Link]
-
Illinois State University. Infrared Spectroscopy. [Link]
-
SpectraBase. 1-Bromopyrene. [Link]
-
YouTube. Bromo pattern in Mass Spectrometry. [Link]
-
National Institutes of Health. Integrated Approach to Interaction Studies of Pyrene Derivatives with Bovine Serum Albumin: Insights from Theory and Experiment. [Link]
-
MDPI. Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies. [Link]
- Google Patents.
-
ACS Publications. Synthesis and Spectroscopic Investigation of Aggregation through Cooperative π−π and C−H···O Interactions in a Novel Pyrene Octaaldehyde Derivative. [Link]
-
University of Arizona. Mass spectral interpretation. [Link]
-
Royal Society of Chemistry. Structural and spectroscopic characterization of pyrene derived carbon nano dots: a single-particle level analysis. [Link]
-
Organic Syntheses. Synthesis of 1-Bromopyrene and 1-Pyrenecarbaldehyde. [Link]
-
Oregon State University. 13C NMR Chemical Shift. [Link]
-
YouTube. mass spectrum & fragmentation of 1-bromobutane. [Link]
-
ResearchGate. Diagrams summarizing the spectroscopic values determined for the pyrene derivatives 1-3. [Link]
-
MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
Sources
- 1. Integrated Approach to Interaction Studies of Pyrene Derivatives with Bovine Serum Albumin: Insights from Theory and Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structural and spectroscopic characterization of pyrene derived carbon nano dots: a single-particle level analysis - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 5. 6-Bromopyren-1-ol | C16H9BrO | CID 50999158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Describe the 1H NMR spectrum you would expect for each of the fol... | Study Prep in Pearson+ [pearson.com]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. mdpi.com [mdpi.com]
- 9. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 11. infrared spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br prominent wavenumbers cm-1 detecting functional groups present finger print for identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. youtube.com [youtube.com]
- 13. asdlib.org [asdlib.org]
- 14. youtube.com [youtube.com]
The Pyrene Scaffold: A Versatile Platform for Advanced Fluorescent Sensing
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrene, a polycyclic aromatic hydrocarbon, has garnered significant attention in the field of chemical and biological sensing due to its unique and advantageous photophysical properties. This technical guide provides a comprehensive overview of the principles, design strategies, and applications of pyrene derivatives as fluorescent sensors. We will delve into the core mechanisms that underpin their sensing capabilities, including the notable monomer-excimer transition, photoinduced electron transfer (PET), and Förster resonance energy transfer (FRET). This guide will equip researchers with the foundational knowledge and practical insights necessary to design, synthesize, and implement pyrene-based sensors for a wide array of analytes, from metal ions and anions to small molecules and complex biomacromolecules. Detailed experimental protocols and comparative data are provided to facilitate the translation of these concepts into practical laboratory applications.
The Allure of the Pyrene Fluorophore: A Foundation for Sensitive Detection
The utility of pyrene and its derivatives in fluorescent sensing stems from a unique combination of photophysical characteristics that set it apart from many other fluorophores.[1][2] Understanding these properties is paramount to designing effective and highly sensitive molecular probes.
-
High Fluorescence Quantum Yield: Pyrene exhibits a naturally high quantum yield, meaning it efficiently converts absorbed light into emitted fluorescent light, providing a strong baseline signal for sensing applications.[1][2]
-
Long Fluorescence Lifetime: The excited state of pyrene persists for a relatively long duration, on the order of tens to hundreds of nanoseconds.[1] This long lifetime makes its fluorescence particularly sensitive to quenching by analytes and allows for lifetime-based sensing measurements, which can be advantageous in complex environments.
-
Excellent Photostability: Pyrene is a robust fluorophore that resists photobleaching, allowing for prolonged or repeated measurements without significant signal degradation.[3][4] This is a critical attribute for applications such as continuous monitoring and cellular imaging.
-
Environmental Sensitivity: The fluorescence emission of pyrene is sensitive to the polarity of its microenvironment.[3][4] This property can be harnessed to probe local changes in hydrophobicity, such as those occurring upon protein binding or cellular internalization.
-
The Excimer Phenomenon: A Built-in Ratiometric Signal: Perhaps the most defining characteristic of pyrene is its ability to form an "excimer" (excited-state dimer). When two pyrene molecules are in close proximity (typically 3-4 Å), the excited-state monomer can interact with a ground-state monomer to form a distinct excited-state species that emits light at a longer wavelength (typically around 480 nm) compared to the monomer emission (around 375-400 nm).[3] This shift from monomer to excimer emission, or vice versa, provides a ratiometric signal that is internally calibrated, thereby minimizing errors from instrumental fluctuations or probe concentration variations.
Core Sensing Mechanisms: Translating Molecular Interactions into Optical Signals
The versatility of pyrene derivatives in sensing is a direct result of the diverse mechanisms through which analyte binding can modulate their fluorescence output. The choice of mechanism is a critical design consideration, dictated by the nature of the analyte and the desired sensing response (i.e., "turn-on," "turn-off," or ratiometric).
Pyrene Excimer-Monomer Switching
The distance-dependent nature of excimer formation is a powerful tool for sensing. Any event that brings two pyrene moieties together or forces them apart can be transduced into a change in the ratio of excimer to monomer fluorescence.
-
Analyte-Induced Aggregation: In this "turn-on" excimer approach, two or more pyrene units are tethered to a receptor that undergoes a conformational change upon analyte binding, bringing the pyrene groups into close proximity and activating excimer emission. This is a common strategy for detecting metal ions that can coordinate with multiple binding sites.
-
Analyte-Induced Disaggregation: Conversely, a sensor can be designed where the pyrene units are pre-organized to form an excimer. Analyte binding can disrupt this arrangement, leading to a decrease in excimer emission and a corresponding increase in monomer emission, providing a ratiometric response.
Caption: Pyrene Monomer-Excimer Equilibrium.
Photoinduced Electron Transfer (PET)
PET is a powerful mechanism for designing "turn-on" and "turn-off" fluorescent sensors. In a typical PET sensor, a pyrene fluorophore is covalently linked to a receptor unit that has a readily available lone pair of electrons (e.g., an amine or a thioether).
-
"Turn-Off" to "Turn-On": In the absence of the analyte, the lone pair of the receptor can donate an electron to the photoexcited pyrene, quenching its fluorescence. Upon binding of an analyte (e.g., a metal ion) to the receptor, the energy of the lone pair is lowered, inhibiting the PET process and "turning on" the fluorescence of the pyrene.
-
"Turn-On" to "Turn-Off": In some designs, the analyte itself can act as an electron acceptor, quenching the fluorescence of the pyrene upon binding.
Caption: Photoinduced Electron Transfer (PET) Mechanism.
Förster Resonance Energy Transfer (FRET)
FRET is a non-radiative energy transfer process that occurs between a donor fluorophore and an acceptor chromophore when they are in close proximity (typically 1-10 nm). The efficiency of FRET is highly dependent on the distance between the donor and acceptor, making it a "spectroscopic ruler." In a pyrene-based FRET sensor, pyrene typically acts as the donor, and its emission is quenched upon energy transfer to a suitable acceptor. Analyte binding can either increase or decrease the donor-acceptor distance, leading to a change in FRET efficiency and a corresponding change in the fluorescence of both the donor and acceptor.
Applications in Sensing: A Diverse Analyte Landscape
The versatility of pyrene derivatives has led to their application in the detection of a wide range of analytes, from simple ions to complex biological molecules.
Metal Ion Detection
Pyrene-based sensors have been extensively developed for the detection of various metal ions, many of which have significant environmental and biological implications.
| Analyte | Sensing Mechanism | Detection Limit | Remarks | Reference |
| Cu²⁺ | PET, Excimer-Monomer Switching | 0.42 µM | Colorimetric and fluorescent "turn-off" response.[5] | [5] |
| Fe²⁺ | PET | 0.51 µM | Colorimetric and fluorescent "turn-off" response.[5] | [5] |
| Ag⁺ | Excimer Formation | Nanomolar range | Ratiometric detection in aqueous media.[3] | [3] |
| Pb²⁺ | Excimer-Monomer Switching | Sub-nanomolar range | Ratiometric detection.[3] | [3] |
| Hg²⁺ | Excimer Formation, PET | 8.11 nM | "Turn-on" or "turn-off" responses. | [3] |
| CN⁻ | Excimer-Monomer Switching | 580 nM | Sequential detection with Cu²⁺.[4] | [4] |
Experimental Protocol: Detection of Cu²⁺ and Fe²⁺ using a Pyrene-based Schiff Base Sensor [5]
This protocol describes the use of a pyrene-pyrazole-based Schiff base ligand (PMDP) for the colorimetric and fluorescent "turn-off" detection of Cu²⁺ and Fe²⁺ ions.
1. Synthesis of the PMDP Sensor:
-
Dissolve 57 mg (0.25 mM) of 1-pyrenecarboxaldehyde in 10 mL of hot ethanol.
-
Add 2-3 drops of concentrated H₂SO₄ as a catalyst.
-
To this solution, add 24 mg (0.25 mM) of 3-Amino-1H-pyrazol-5(4H)-one. An immediate color change from yellow to brown should be observed.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Collect the resulting brown precipitate by filtration and wash with ethanol to obtain the pure PMDP product.
2. Sensing Procedure:
-
Prepare a stock solution of the PMDP sensor in DMSO.
-
Prepare stock solutions of various metal ions (e.g., CuCl₂, FeCl₂) in deionized water.
-
In a cuvette, add the PMDP solution to a buffer (e.g., 10 mM HEPES, pH 7.4) in DMSO.
-
Record the initial absorbance and fluorescence spectra of the sensor solution.
-
Add aliquots of the metal ion solutions to the sensor solution and record the changes in the absorbance and fluorescence spectra.
-
A "turn-off" response, characterized by a decrease in fluorescence intensity, indicates the presence of Cu²⁺ or Fe²⁺. A color change from yellow to light brown can also be observed.
3. Application in Real Water Samples: [5]
-
Collect water samples (e.g., tap water, lake water).
-
Filter the water samples to remove any particulate matter.
-
Spike the water samples with known concentrations of Cu²⁺ and Fe²⁺.
-
Perform the sensing procedure as described above to determine the recovery of the spiked metal ions.
Anion and Small Molecule Detection
The design of pyrene-based sensors extends beyond metal ions to include a variety of anions and small molecules.
-
Cyanide (CN⁻): A pyrene-appended Schiff base has been shown to sequentially detect Cu²⁺ and CN⁻. The initial addition of Cu²⁺ induces excimer formation, which is then quenched by the addition of CN⁻, providing an "off-on-off" fluorescence response with a detection limit of 580 nM for cyanide.[4]
-
Pesticides: Pyrene-based fluorescent porous organic polymers have been developed for the sensitive detection of pesticides like trifluralin and dicloran.[1][6] The sensing mechanism is based on photoinduced electron transfer from the electron-rich polymer to the electron-deficient pesticide molecules, resulting in fluorescence quenching.[1] These polymers have shown detection limits in the parts-per-billion (ppb) range.[1]
-
Carbon Dioxide (CO₂): A water-soluble polymer functionalized with a CO₂-responsive pyrene dye has been developed.[7] The dye contains a tertiary amine that is protonated in the presence of CO₂ (which lowers the pH), leading to the disruption of pyrene excimers and a significant "off" response in fluorescence.[7]
-
Nitroaromatic Explosives: Pyrene derivatives have been utilized for the detection of nitroaromatic compounds, such as TNT, through fluorescence quenching mechanisms.
Experimental Protocol: Detection of Pesticides using Pyrene-Based Porous Organic Polymers [1]
This protocol outlines the use of a fluorescent porous organic polymer (LNU-45) for the detection of trifluralin and dicloran.
1. Synthesis of LNU-45:
-
In a round-bottom flask, dissolve tris(4-boronic acid pinacol ester phenyl)amine (400.0 mg, 0.64 mmol) and 2,7-dibromopyrene (346.6 mg, 0.96 mmol) in 60 mL of N,N'-dimethylformamide (DMF).
-
Degas the solution by freeze-pump-thaw cycles.
-
Add tetrakis(triphenylphosphine)palladium (40.0 mg, 0.035 mmol) and 5 mL of a 2 M potassium carbonate solution.
-
Heat the mixture to 130 °C and reflux for 48 hours.
-
Collect the precipitate by filtration and wash with tetrahydrofuran (THF), water, and acetone.
-
Purify the product by Soxhlet extraction with THF and dichloromethane, and dry under vacuum.
2. Sensing Procedure:
-
Disperse a small amount of the LNU-45 powder in THF.
-
Record the fluorescence emission spectrum of the dispersion (excitation at 365 nm).
-
Prepare standard solutions of trifluralin and dicloran in THF.
-
Add aliquots of the pesticide solutions to the LNU-45 dispersion and record the fluorescence quenching.
-
The degree of quenching is proportional to the concentration of the pesticide.
Biological Applications and Cellular Imaging
The low cytotoxicity and good cell permeability of many pyrene derivatives make them excellent candidates for biological sensing and imaging applications.[2]
-
In-Cell Ion Detection: Pyrene-based sensors have been successfully used to detect intracellular ions such as Ag⁺, Cu²⁺, and Fe²⁺ in living cells.[3][5] The sensors can be introduced into cells, and changes in fluorescence can be monitored using fluorescence microscopy to visualize the distribution and concentration of these ions within the cellular environment.
-
Biomolecule Interaction Studies: Pyrene's sensitivity to its microenvironment makes it a useful probe for studying protein conformation and binding events. Changes in pyrene's fluorescence can indicate protein folding or unfolding, as well as the binding of ligands or other biomolecules.
Experimental Protocol: Cellular Imaging of Cu²⁺ using a Pyrene-based Probe [5]
This protocol describes the use of the PMDP sensor for imaging Cu²⁺ in HeLa cells.
1. Cell Culture and Staining:
-
Culture HeLa cells on a suitable substrate (e.g., glass-bottom dish) to approximately 75% confluency.
-
Incubate the cells with a solution of the PMDP probe (e.g., 30 µM in culture medium) for 30 minutes at 37 °C in a 5% CO₂ incubator.
-
Wash the cells three times with phosphate-buffered saline (PBS) to remove any excess probe.
-
Incubate the stained cells with a solution of Cu²⁺ (e.g., 30 µM in culture medium) for a specified time.
-
Wash the cells again with PBS to remove excess metal ions.
2. Fluorescence Microscopy:
-
Image the cells using a fluorescence microscope equipped with appropriate filters for pyrene fluorescence (excitation around 340-360 nm, emission collected in the blue-green region).
-
A decrease in fluorescence intensity in the presence of Cu²⁺ indicates the detection of the ion within the cells.
Future Perspectives and Challenges
The field of pyrene-based fluorescent sensors continues to evolve, with ongoing research focused on several key areas:
-
Improving Water Solubility: Enhancing the water solubility of pyrene-based sensors is crucial for their application in biological and environmental systems without the need for organic co-solvents.
-
Enhancing Selectivity: Developing sensors with even higher selectivity for specific analytes in complex mixtures remains a significant challenge. This can be addressed through the rational design of more sophisticated receptor units.
-
Multi-Analyte Sensing: The development of sensor arrays based on a library of pyrene derivatives could enable the simultaneous detection of multiple analytes.
-
Integration with Advanced Materials: Incorporating pyrene-based sensors into nanomaterials, polymers, and other advanced materials can lead to the development of robust and reusable sensing platforms.
Conclusion
Pyrene derivatives represent a remarkably versatile and powerful class of fluorescent probes. Their unique photophysical properties, particularly the monomer-excimer transition, coupled with a range of accessible sensing mechanisms, have enabled the development of highly sensitive and selective sensors for a diverse array of analytes. As our understanding of supramolecular chemistry and materials science continues to grow, the potential applications of pyrene-based sensors in fields ranging from environmental monitoring and clinical diagnostics to drug discovery are poised for significant expansion. This guide has provided a comprehensive overview of the fundamental principles and practical considerations for working with these fascinating molecules, with the aim of inspiring further innovation in the field of fluorescent sensing.
References
-
Paul, S., Barman, P., Dey, N., & Watkinson, M. (2024). Recent developments in pyrene-based fluorescence recognition and imaging of Ag+ and Pb2+ ions: Synthesis, applications and challenges. Sensors & Diagnostics. [Link]
-
Li, Y., Wang, Y., Zhang, Y., Wang, C., Li, X., & Xu, Z. (2022). Pyrene-Based Fluorescent Porous Organic Polymers for Recognition and Detection of Pesticides. Polymers, 14(1), 12. [Link]
-
Hossain, M. A., Kim, H. J., & Kim, J. S. (2021). Pyrene-Based Fluorescent Probe for “Off-on-Off” Sequential Detection of Cu2+ and CN− with HeLa Cells Imaging. Molecules, 26(11), 3235. [Link]
-
Li, Y., Wang, Y., Zhang, Y., Wang, C., Li, X., & Xu, Z. (2021). Pyrene-Based Fluorescent Porous Organic Polymers for Recognition and Detection of Pesticides. ResearchGate. [Link]
-
Al-Awaida, W., Al-Moohtaseb, F. Y., Al-Ramahi, J. Y., & Al-Adarbeh, S. Y. (2023). A “Turn-Off” Pyrene-Based Ligand as a Fluorescent Sensor for the Detection of Cu2+ and Fe2+ Ions: Synthesis and Application in Real Water Samples, Logic Gate Construction, and Bio-Imaging. Molecules, 28(14), 5393. [Link]
-
Kowser, Z., Rayhan, U., Akther, T., Redshaw, C., & Yamato, T. (2021). Pyrene based materials as fluorescent probes in chemical and biological fields. New Journal of Chemistry, 45(13), 5831-5854. [Link]
-
de la Cruz, D. A. L., Chappell, D., Rashid, B., Tookey, B. R., Ferguson, C. T. J., & O'Reilly, R. K. (2025). pH-responsive polymer-supported pyrene-based fluorescent dyes for CO2 detection in aqueous environments. Polymer Chemistry, 16(7), 1265-1271. [Link]
Sources
- 1. Pyrene-Based Fluorescent Porous Organic Polymers for Recognition and Detection of Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrene based materials as fluorescent probes in chemical and biological fields - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Recent developments in pyrene-based fluorescence recognition and imaging of Ag + and Pb 2+ ions: Synthesis, applications and challenges - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00289F [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pH-responsive polymer-supported pyrene-based fluorescent dyes for CO2 detection in aqueous environments - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
The Pyrene Fluorophore: A Versatile Platform for Advanced Fluorescent Probes
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of pyrene-based fluorescent probes, delving into their fundamental photophysical properties, the rationale behind various design strategies, and their diverse applications in chemical and biological sensing. We will explore the underlying mechanisms that govern their fluorescence response and provide practical insights into their synthesis, characterization, and utilization in research and development.
The Unique Photophysical Landscape of Pyrene
Pyrene, a polycyclic aromatic hydrocarbon, stands out as a premier fluorophore due to its exceptional photophysical characteristics. Its utility in probe design is rooted in a set of distinct properties that allow for sensitive and nuanced reporting of its molecular environment.[1][2][3]
A key feature of pyrene is its long fluorescence lifetime and high fluorescence quantum yield, which contribute to its bright emission.[1][2] Furthermore, pyrene exhibits excellent photostability, making it a reliable marker for long-term experiments.[4] Its fluorescence is highly sensitive to the polarity of its surroundings, a characteristic that can be exploited to probe the microenvironment of, for example, protein binding sites.[4][5]
The emission spectrum of pyrene monomers typically shows distinct vibronic bands, often appearing between 375 nm and 395 nm.[6] However, the most remarkable feature of pyrene is its ability to form an "excimer" – an excited-state dimer that forms when an excited pyrene molecule interacts with a ground-state pyrene molecule in close proximity.[7][8] This excimer emits at a significantly longer wavelength, typically a broad and structureless band centered around 480 nm.[6][7] This large spectral shift between the monomer and excimer emission is the foundation for many ratiometric sensing applications.
The formation and dissociation of the pyrene excimer are highly dependent on the distance and orientation between the two pyrene moieties. This spatial sensitivity is a powerful tool for probing conformational changes in biomolecules and for designing probes that signal the presence of an analyte through changes in the ratio of monomer to excimer emission.[5][7]
Design Strategies and Sensing Mechanisms
The versatility of pyrene as a fluorescent reporter stems from the variety of sensing mechanisms that can be engineered into pyrene-based probes. The choice of mechanism depends on the target analyte and the desired output signal. The most common strategies include:
-
Photoinduced Electron Transfer (PET): In a typical PET-based "off-on" probe, the pyrene fluorophore is linked to a recognition moiety that also acts as a quencher. In the "off" state, the fluorescence of pyrene is quenched due to electron transfer from the recognition site to the excited pyrene. Upon binding of the analyte to the recognition site, this electron transfer process is inhibited, leading to a restoration of pyrene's fluorescence in the "on" state.[1][6]
-
Intramolecular Charge Transfer (ICT): Probes based on the ICT mechanism consist of an electron donor (pyrene) and an electron acceptor connected by a π-conjugated system. The emission wavelength of these probes is highly sensitive to the polarity of the environment. Binding of an analyte can alter the electronic properties of the system, leading to a shift in the emission wavelength.[6]
-
Excimer Formation/Dissociation: As previously discussed, the switch between monomer and excimer emission provides a robust mechanism for ratiometric sensing. Probes can be designed where the binding of an analyte either brings two pyrene units together to form an excimer ("turn-on" excimer emission) or separates them to enhance monomer emission.[4][6] For instance, a pyrene-dipeptide-based probe has been shown to selectively sense Ag+ ions through the formation of an excimer that emits at 480 nm, while the monomer emission at 378 nm and 395 nm decreases.[4]
-
Aggregation-Induced Emission (AIE): In contrast to many fluorophores that experience aggregation-caused quenching, AIE-active pyrene derivatives exhibit enhanced fluorescence upon aggregation.[4][9] This phenomenon can be harnessed to develop "turn-on" probes where the analyte induces the aggregation of the probe molecules.[9]
The following diagram illustrates the fundamental principle of pyrene excimer formation.
Caption: Pyrene monomer and excimer emission pathways.
Applications in Sensing and Bioimaging
The unique properties of pyrene have led to the development of a vast array of fluorescent probes for a wide range of applications, from environmental monitoring to cellular imaging.
Detection of Metal Ions
Pyrene-based probes have been extensively developed for the detection of various metal ions due to their high sensitivity and selectivity.[2][10] For instance, Schiff base ligands incorporating pyrene have been used to create "turn-off" fluorescent sensors for Cu2+ and Fe2+ ions.[10] Ratiometric probes for Cu2+ have also been designed, offering the advantage of a built-in self-calibration, which can reduce interference from environmental factors.[11] The design often involves a chelating agent that specifically binds the target metal ion, which in turn modulates the fluorescence of the attached pyrene moiety.[6] Challenges in this area include designing probes with sufficient water solubility and biocompatibility for biological applications.[6]
Sensing of Anions and Small Molecules
Beyond metal ions, pyrene-based probes have been engineered to detect various anions and biologically relevant small molecules. For example, "off-on-off" sequential detection of Cu2+ and CN- has been achieved using a pyrene-appended Schiff base probe.[12] Ratiometric fluorescent probes with large Stokes shifts have also been developed for the selective detection of hydrogen peroxide in living cells, highlighting the potential of these probes in studying oxidative stress.[13]
Bioimaging and Monitoring Biological Processes
The low cytotoxicity and excellent cell permeability of many pyrene derivatives make them ideal candidates for bioimaging applications.[2] Pyrene-based probes have been successfully used for the intracellular detection of analytes and for monitoring dynamic biological processes.[4][12] For example, the conformational changes in proteins during folding, unfolding, or interaction with other molecules can be monitored by strategically labeling the protein with pyrene moieties and observing changes in excimer fluorescence.[5]
The following diagram illustrates a general workflow for the application of a pyrene-based fluorescent probe.
Caption: A typical experimental workflow for utilizing a pyrene-based probe.
Experimental Protocols
General Synthesis of a Pyrene-Based Schiff Base Probe
This protocol provides a general method for the synthesis of a pyrene-based Schiff base probe, a common structural motif in fluorescent sensors.
Materials:
-
1-Pyrenecarboxaldehyde
-
An appropriate amine-containing recognition moiety (e.g., a diamine, amino acid, or other chelating agent)
-
Ethanol or another suitable solvent
-
Catalytic amount of a weak acid (e.g., acetic acid), optional
Procedure:
-
Dissolve 1-pyrenecarboxaldehyde (1.0 mmol) in 20 mL of ethanol in a round-bottom flask.[9]
-
Add the amine-containing recognition moiety (1.0 mmol) to the solution.
-
If required, add a catalytic amount of a weak acid to facilitate the reaction.
-
Stir the reaction mixture at room temperature or under reflux for a specified time (typically a few hours) until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).[9]
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Collect the solid product by filtration and wash it with cold ethanol to remove any unreacted starting materials.[9]
-
Dry the product under vacuum.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
-
Characterize the final product using techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure.[6]
Characterization and Application of a Pyrene-Based Probe for Metal Ion Detection
This protocol outlines the steps for characterizing the photophysical properties of a newly synthesized probe and its application in detecting a target metal ion.
Materials:
-
Synthesized pyrene-based probe
-
A stock solution of the probe in a suitable solvent (e.g., DMSO or acetonitrile)
-
A buffer solution appropriate for the intended application (e.g., HEPES buffer for biological pH)
-
Stock solutions of various metal ions
-
A spectrofluorometer
-
A UV-Vis spectrophotometer
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the probe (e.g., 1 mM in DMSO).
-
Prepare stock solutions of the metal ions of interest (e.g., 10 mM in deionized water).
-
Prepare the working buffer solution (e.g., 10 mM HEPES, pH 7.4).
-
-
UV-Vis Absorption and Fluorescence Spectroscopy:
-
Prepare a solution of the probe in the buffer at a final concentration suitable for spectroscopic measurements (e.g., 10 µM).
-
Record the UV-Vis absorption spectrum to determine the optimal excitation wavelength.[6]
-
Record the fluorescence emission spectrum of the probe alone by exciting at the determined wavelength.
-
-
Titration with the Target Metal Ion:
-
To the probe solution in the cuvette, add increasing amounts of the target metal ion stock solution.
-
After each addition, mix thoroughly and allow the system to equilibrate.
-
Record the fluorescence emission spectrum.
-
Plot the change in fluorescence intensity (or the ratio of two emission bands for ratiometric probes) as a function of the metal ion concentration to determine the detection limit and binding constant.[6][14]
-
-
Selectivity Study:
-
Live Cell Imaging (Optional):
-
Culture the desired cell line (e.g., HeLa or HepG2 cells) on a suitable imaging dish.
-
Incubate the cells with a solution of the probe at an appropriate concentration and for a suitable duration.
-
Wash the cells with buffer to remove any excess probe.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for pyrene monomer and/or excimer emission.
-
To observe the response to the target analyte, the cells can be co-incubated with the analyte or the analyte can be added during imaging.[6][12]
-
Quantitative Data Summary
| Probe Name/Type | Target Analyte | Sensing Mechanism | Excitation (nm) | Emission (nm) | Detection Limit | Reference |
| PYB | Cu2+ | Fluorescence Quenching | 320 | 362 | 0.835 µM | [6] |
| Pyrene-dipeptide | Ag+ | Excimer Formation | ~340 | 378, 395 (monomer), 480 (excimer) | Not specified | [4] |
| PMDP | Cu2+, Fe2+ | "Turn-off" | Not specified | Not specified | 0.42 µM (Cu2+), 0.51 µM (Fe2+) | [10] |
| L | Cu2+, CN- | "Off-On-Off" Excimer | Not specified | Not specified | 219 nM (Cu2+), 580 nM (CN-) | [12] |
| PYS | Cu2+, Picric Acid | "Off-On-Off" | Not specified | Not specified | 93 nM (Cu2+), 0.87 µM (PA) | [15] |
| Py-VPB | H2O2 | Ratiometric | Not specified | Large Stokes Shift | High sensitivity | [13] |
Conclusion and Future Perspectives
Pyrene-based fluorescent probes represent a powerful and versatile class of tools for chemical and biological sensing. Their unique photophysical properties, particularly the monomer-excimer transition, provide a robust platform for the design of ratiometric probes with high sensitivity and selectivity. The ongoing development of new pyrene derivatives with improved water solubility, biocompatibility, and novel sensing mechanisms will continue to expand their applications in areas such as disease diagnostics, drug discovery, and environmental monitoring. Future research will likely focus on the development of probes for in vivo imaging, multiplexed detection, and the integration of pyrene-based sensors into advanced materials and devices.
References
-
Paul, S. (2024). Recent developments in pyrene-based fluorescence recognition and imaging of Ag + and Pb 2+ ions: Synthesis, applications and challenges. Sensors & Diagnostics. [Link]
-
MDPI. (n.d.). A Novel Pyrene-Based Fluorescent Probe for the Detection of Cu 2+. MDPI. [Link]
-
ACS Publications. (2024). Pyrene-Based Aggregation-Induced Emissive Manganese Carbonyl Complex for Green Light-Controlled Carbon Monoxide (CO) Release and Theranostic Applications. Inorganic Chemistry. [Link]
-
NIH. (n.d.). Pyrene-Based Fluorescent Porous Organic Polymers for Recognition and Detection of Pesticides. PMC. [Link]
-
RSC Publishing. (n.d.). Pyrene based materials as fluorescent probes in chemical and biological fields. New Journal of Chemistry. [Link]
-
MDPI. (n.d.). A “Turn-Off” Pyrene-Based Ligand as a Fluorescent Sensor for the Detection of Cu2+ and Fe2+ Ions: Synthesis and Application in Real Water Samples, Logic Gate Construction, and Bio-Imaging. MDPI. [Link]
-
NIH. (n.d.). Pyrene as a Probe to Study Protein Conformation and Conformational Changes. PMC. [Link]
-
ResearchGate. (n.d.). Pyrene based materials as fluorescent probes in chemical and biological fields. Request PDF. [Link]
-
ResearchGate. (2023). A Novel Pyrene-Based Fluorescent Probe for the Detection of Cu. ResearchGate. [Link]
-
MDPI. (n.d.). Pyrene-Based Fluorescent Probe for “Off-on-Off” Sequential Detection of Cu2+ and CN− with HeLa Cells Imaging. MDPI. [Link]
-
PubMed. (n.d.). Synthesis and Application of Pyrene-Based Fluorescent Probe for the Continuous Detection of Cu2+ and Picric Acid. PubMed. [Link]
-
ACS Publications. (n.d.). Pyrene as a fluorescent probe for monitoring polymerization rates. Macromolecules. [Link]
-
ResearchGate. (n.d.). The schematic for the formation of pyrene excimer. ResearchGate. [Link]
-
RSC Publishing. (2022). Synthesis and photophysical properties of a new push–pull pyrene dye with green-to-far-red emission and its application to human cellular and skin tissue imaging. Journal of Materials Chemistry B. [Link]
-
PubMed. (2025). Ratiometric Pyrene-Based Fluorescent Probe for Rapid Visualization of Hypochlorous Acid in Cells. PubMed. [Link]
-
RSC Publishing. (n.d.). A brief review on novel pyrene based fluorometric and colorimetric chemosensors for the detection of Cu2+. Materials Chemistry Frontiers. [Link]
-
SciSpace. (n.d.). A brief review on novel pyrene based fluorometric and colorimetric chemosensors for the detection of Cu2+. SciSpace. [Link]
-
ACS Publications. (2013). Fluorescence Enhancement of Pyrene Chromophores Induced by Alkyl Groups through σ–π Conjugation: Systematic Synthesis of Primary, Secondary, and Tertiary Alkylated Pyrenes at the 1, 3, 6, and 8 Positions and Their Photophysical Properties. The Journal of Organic Chemistry. [Link]
-
MDPI. (n.d.). A Ratiometric Selective Fluorescent Probe Derived from Pyrene for Cu 2+ Detection. MDPI. [Link]
-
ACS Publications. (n.d.). Nanosecond Time-Resolved Fluorescence Spectroscopy in the Physical Chemistry Laboratory: Formation of the Pyrene Excimer in Solution. Journal of Chemical Education. [Link]
-
RSC Publishing. (n.d.). One-step synthesis of a pH switched pyrene-based fluorescent probe for ratiometric detection of HS− in real water samples. Analytical Methods. [Link]
-
Frontiers. (n.d.). Recent Progress in Fluorescent Probes For Metal Ion Detection. Frontiers. [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and Photophysical Properties of Pyrene-Based Light-Emitting Monomers: Highly Blue Fluorescent Multiply-Conjugated-Shaped Architectures. ResearchGate. [Link]
-
ACS Publications. (2018). The Nature of Excimer Formation in Crystalline Pyrene Nanoparticles. The Journal of Physical Chemistry C. [Link]
-
YouTube. (2020). The Photochemistry of Pyrene - a social fluorescent spy. René M. Williams, UvA. [Link]
-
NIH. (2021). Pyrene-Functionalized Fluorescent Nanojars: Synthesis, Mass Spectrometric, and Photophysical Studies. PMC. [Link]
-
Wikipedia. (n.d.). Excimer. Wikipedia. [Link]
-
PubMed. (2020). A pyrene-based ratiometric fluorescent probe with a large Stokes shift for selective detection of hydrogen peroxide in living cells. PubMed. [Link]
-
YouTube. (2021). 4.5 Excimers and Exciplexes. YouTube. [Link]
Sources
- 1. Pyrene-Based Fluorescent Porous Organic Polymers for Recognition and Detection of Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrene based materials as fluorescent probes in chemical and biological fields - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent developments in pyrene-based fluorescence recognition and imaging of Ag + and Pb 2+ ions: Synthesis, applications and challenges - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00289F [pubs.rsc.org]
- 5. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Excimer - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A “Turn-Off” Pyrene-Based Ligand as a Fluorescent Sensor for the Detection of Cu2+ and Fe2+ Ions: Synthesis and Application in Real Water Samples, Logic Gate Construction, and Bio-Imaging [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Pyrene-Based Fluorescent Probe for “Off-on-Off” Sequential Detection of Cu2+ and CN− with HeLa Cells Imaging [mdpi.com]
- 13. A pyrene-based ratiometric fluorescent probe with a large Stokes shift for selective detection of hydrogen peroxide in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and Application of Pyrene-Based Fluorescent Probe for the Continuous Detection of Cu2+ and Picric Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Bromopyren-1-ol: Properties, Synthesis, and Potential Applications
An authoritative guide for researchers, scientists, and professionals in drug development on the molecular characteristics and scientific context of 6-Bromopyren-1-ol.
Introduction
6-Bromopyren-1-ol is a brominated derivative of pyrene, a polycyclic aromatic hydrocarbon (PAH). As a functionalized pyrene, it holds potential as a building block in the synthesis of more complex molecules for materials science and medicinal chemistry. This guide provides a comprehensive overview of the known properties of 6-Bromopyren-1-ol, along with a discussion of synthetic strategies and potential applications, drawing insights from the chemistry of related brominated pyrene compounds.
Core Molecular Information
The fundamental molecular identity of 6-Bromopyren-1-ol is established by its chemical formula and molecular weight.
Molecular Formula: C₁₆H₉BrO[1]
Molecular Weight: 297.14 g/mol [1]
Synonyms: 6-bromo-1-hydroxypyrene, 1-Pyrenol, 6-bromo-, 6-Bromo-1-pyrenol, 6-Hydroxy-1-bromopyrene[1]
CAS Number: 114562-65-1[1]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₆H₉BrO | PubChem[1] |
| Molecular Weight | 297.14 g/mol | PubChem[1] |
| XLogP3 | 5.4 | PubChem (Computed)[1] |
| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem (Computed)[1] |
| Rotatable Bond Count | 0 | PubChem (Computed)[1] |
| Exact Mass | 295.98368 Da | PubChem (Computed)[1] |
| Topological Polar Surface Area | 20.2 Ų | PubChem (Computed)[1] |
Synthesis and Purification of Brominated Pyrenes
Detailed experimental protocols for the specific synthesis of 6-Bromopyren-1-ol are not widely published. However, the synthesis of brominated pyrenes, in general, is a well-established area of organic chemistry. The methodologies employed for related compounds, such as 1-bromopyrene and 1,6-dibromopyrene, offer a foundational understanding of the synthetic pathways that could be adapted for 6-Bromopyren-1-ol.
Electrophilic aromatic substitution is the primary mechanism for the bromination of pyrene.[2] The positions at 1, 3, 6, and 8 are the most activated for this reaction.[2] The choice of brominating agent and reaction conditions can influence the degree and regioselectivity of bromination.
A common method for the synthesis of monobrominated pyrenes involves the use of N-bromosuccinimide (NBS) in a suitable solvent like N,N-dimethylformamide (DMF). For the synthesis of dibrominated pyrenes, stronger brominating agents or harsher reaction conditions may be necessary. For instance, the synthesis of 1,6-dibromopyrene can be achieved by reacting pyrene with dibromohydantoin in an organic solvent.[3]
The following diagram illustrates a generalized workflow for the synthesis and purification of a brominated pyrene derivative.
Potential Applications in Research and Drug Development
While specific applications for 6-Bromopyren-1-ol are not extensively documented, its structure suggests potential utility in several areas of research and development, particularly as a precursor for more complex molecules.
Materials Science
Brominated pyrenes are valuable intermediates in the synthesis of organic electronic materials, such as those used in Organic Light-Emitting Diodes (OLEDs). The bromine atom serves as a versatile handle for cross-coupling reactions, allowing for the introduction of various functional groups to tune the electronic and photophysical properties of the pyrene core. The hydroxyl group in 6-Bromopyren-1-ol could offer an additional site for modification or influence the intermolecular interactions in the solid state.
Medicinal Chemistry and Drug Development
The pyrene scaffold is found in some biologically active molecules, and the introduction of a bromine atom and a hydroxyl group could modulate this activity. Halogen atoms can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The hydroxyl group can participate in hydrogen bonding, a crucial interaction in drug-receptor binding. While no direct anti-inflammatory or analgesic properties have been reported for 6-Bromopyren-1-ol, related brominated aromatic compounds have shown biological activity. For example, analogs of 6-bromohypaphorine have been investigated as agonists for the α7 nicotinic acetylcholine receptor, which is involved in anti-inflammatory pathways.[4]
The potential role of a functionalized pyrene in a hypothetical signaling pathway is depicted below.
Safety and Handling
Specific safety and handling data for 6-Bromopyren-1-ol is not available. However, based on the known hazards of related brominated aromatic compounds and pyrene derivatives, it is prudent to handle this compound with appropriate safety precautions. It should be treated as a potential irritant to the skin, eyes, and respiratory system.
Recommended safety measures include:
-
Handling in a well-ventilated fume hood.
-
Wearing personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoiding inhalation of dust or vapors.
-
Preventing contact with skin and eyes.
Conclusion
6-Bromopyren-1-ol is a functionalized pyrene derivative with a confirmed molecular formula of C₁₆H₉BrO and a molecular weight of 297.14 g/mol .[1] While detailed experimental data on its properties, synthesis, and applications are limited in publicly accessible literature, its chemical structure suggests significant potential as a versatile intermediate in materials science and medicinal chemistry. The established chemistry of related brominated pyrenes provides a solid foundation for developing synthetic routes and exploring its utility in creating novel functional molecules. As with any research chemical, 6-Bromopyren-1-ol should be handled with appropriate safety precautions. Further research into this compound is warranted to fully elucidate its properties and unlock its potential applications.
References
-
PubChem. 6-Bromopyren-1-ol. National Center for Biotechnology Information. [Link]
-
PubChem. 1-Bromopyrene. National Center for Biotechnology Information. [Link]
-
MDPI. Analogs of 6-Bromohypaphorine with Increased Agonist Potency for α7 Nicotinic Receptor as Anti-Inflammatory Analgesic Agents. [Link]
-
RSC Publishing. Synthesis of substituted pyrenes by indirect methods. [Link]
Sources
- 1. 6-Bromopyren-1-ol | C16H9BrO | CID 50999158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of substituted pyrenes by indirect methods - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41993B [pubs.rsc.org]
- 3. Preparation Method for 1,6-Dibromopyrene_Chemicalbook [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
The Enduring Legacy of Brominated Pyrenes: A Technical Guide to Their Discovery, Synthesis, and Application
Abstract
Pyrene, a cornerstone of polycyclic aromatic hydrocarbons (PAHs), has captivated chemists for over a century with its unique photophysical properties and versatile reactivity. The introduction of bromine atoms onto the pyrene core unlocks a vast landscape of chemical space, enabling the synthesis of advanced materials with tailored electronic and optical characteristics. This in-depth technical guide provides a comprehensive exploration of the discovery and history of brominated pyrenes, from the seminal works of the early 20th century to the sophisticated synthetic strategies employed today. We will delve into the causal relationships behind experimental choices, offering field-proven insights into regioselective bromination and the subsequent utilization of these pivotal building blocks in the development of next-generation organic electronics and functional materials. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important class of molecules.
Introduction: The Allure of the Pyrene Core
Pyrene (C₁₆H₁₀) is a planar, tetracyclic aromatic hydrocarbon renowned for its exceptional photophysical properties. It exhibits a long fluorescence lifetime, and the vibronic fine structure of its emission spectrum is highly sensitive to the polarity of its local environment (the Ham effect).[1] Furthermore, pyrene readily forms excited-state dimers, or "excimers," which emit at longer wavelengths than the monomeric species.[1] This unique combination of properties has made pyrene a workhorse in the development of fluorescent probes, sensors, and organic electronic materials.[1][2]
The functionalization of the pyrene nucleus is paramount for fine-tuning its optoelectronic properties and controlling its solid-state packing, which are critical for device performance.[3] Bromination represents one of the most fundamental and versatile methods for achieving this functionalization. Brominated pyrenes serve as crucial intermediates, providing reactive handles for a wide array of cross-coupling reactions, thereby enabling the synthesis of complex, high-performance molecular architectures.[4]
A Historical Perspective: The Dawn of Pyrene Bromination
The exploration of pyrene chemistry dates back to the early 20th century, with the first systematic investigations into its reactivity. A pivotal moment in the history of brominated pyrenes occurred in 1937 with the work of Heinrich Vollmann and his colleagues.[5] Their publication, "Beiträge zur Kenntnis des Pyrens und seiner Derivate" (Contributions to the Knowledge of Pyrene and its Derivatives), laid the foundational groundwork for the synthesis of several key brominated pyrenes.
Vollmann's team reported that the direct bromination of pyrene using a stoichiometric amount of bromine in nitrobenzene yielded a mixture of products, including 1-bromopyrene, 1,6-dibromopyrene, 1,8-dibromopyrene, 1,3,6-tribromopyrene, and, most notably, 1,3,6,8-tetrabromopyrene .[5] This early work established the preferential electrophilic aromatic substitution at the so-called "non-K regions" (the 1, 3, 6, and 8 positions) of the pyrene core.[4]
Also in 1937, Lock reported the synthesis of 1-bromopyrene (initially described as 3-bromopyrene) by reacting pyrene with bromine in carbon tetrachloride.[5] These pioneering studies opened the door for more detailed investigations into the regioselectivity of pyrene bromination and the isolation of specific isomers.
Synthetic Strategies: Mastering the Regiochemistry of Pyrene Bromination
The electronic structure of pyrene dictates that electrophilic attack preferentially occurs at the 1, 3, 6, and 8 positions, which have the highest electron density.[4] Consequently, direct bromination methods primarily yield substitution at these non-K regions. Accessing other substitution patterns, such as at the 2, 7 (nodal) or 4, 5, 9, 10 (K-region) positions, requires more sophisticated and often indirect synthetic approaches.
Direct Bromination of the Pyrene Core
The direct reaction of pyrene with a brominating agent is the most straightforward method for introducing bromine atoms. The choice of brominating agent, solvent, and reaction conditions significantly influences the degree of bromination and the distribution of isomers.
Common Brominating Agents:
-
Molecular Bromine (Br₂): The classic reagent for pyrene bromination. The stoichiometry of Br₂ is a key factor in controlling the number of bromine atoms introduced.
-
N-Bromosuccinimide (NBS): A milder and more selective brominating agent, often used for the synthesis of monobrominated pyrenes.
-
Hydrogen Bromide/Hydrogen Peroxide (HBr/H₂O₂): A convenient and effective system for the synthesis of 1-bromopyrene.[5]
The following diagram illustrates the general workflow for the direct bromination of pyrene.
Caption: General workflow for the direct bromination of pyrene.
Synthesis of Key Brominated Pyrenes: Protocols and Mechanistic Insights
The synthesis of 1,3,6,8-tetrabromopyrene, first reported by Vollmann in 1937, remains a cornerstone of pyrene chemistry.[5] This highly symmetric molecule is a crucial precursor for the synthesis of dendrimers, shape-persistent macrocycles, and other complex architectures.
Experimental Protocol (Vollmann, 1937): [5]
-
Dissolve pyrene in nitrobenzene.
-
Add an excess of bromine to the solution.
-
Heat the mixture at 120-130 °C for several hours.
-
Cool the reaction mixture to 50 °C.
-
Filter the solid product and wash with ethanol.
Causality Behind Experimental Choices:
-
Nitrobenzene as Solvent: Nitrobenzene is a high-boiling, polar solvent that can dissolve both pyrene and bromine. Its deactivating nature helps to moderate the reactivity of the bromination reaction.
-
Elevated Temperature: The high temperature provides the necessary activation energy to overcome the energy barrier for the introduction of multiple bromine atoms. The electron-withdrawing effect of the already substituted bromine atoms makes subsequent brominations more difficult, thus requiring forcing conditions.
The following table summarizes various reported reaction conditions for the synthesis of 1,3,6,8-tetrabromopyrene.
| Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Br₂ | Nitrobenzene | 120-130 | 4 | 94-96 | [5] |
| Br₂ | Nitrobenzene | 80 | 12 | 92 | [5] |
| Br₂ | Nitrobenzene | 160 | 3 | 90 | [5] |
| Br₂ | Nitrobenzene | 120 | 16 | 98 | [5] |
The synthesis of 1-bromopyrene is often the first step in creating asymmetrically substituted pyrene derivatives.
Experimental Protocol (Lock, 1937): [5]
-
Dissolve pyrene in carbon tetrachloride (CCl₄).
-
Add a solution of bromine in CCl₄ dropwise.
-
Stir the reaction mixture until the red color of bromine disappears.
-
Extract the reaction mixture with water.
-
Crystallize the product from ethanol.
Modern, High-Yielding Protocol: [5]
-
Combine pyrene in a mixture of methanol and diethyl ether (1:1 v/v).
-
Add aqueous hydrobromic acid (48% w/w) dropwise.
-
Cool the mixture to 15 °C.
-
Add aqueous hydrogen peroxide (30% w/w) dropwise over 30 minutes.
-
Stir the mixture overnight.
-
Filter the precipitate and wash with cold ethanol and diethyl ether.
Mechanistic Rationale: The HBr/H₂O₂ system generates in situ bromine, which then acts as the electrophile in the aromatic substitution reaction. This method is often preferred due to its milder conditions and higher yields compared to using elemental bromine.
The dibromination of pyrene typically yields a mixture of the 1,6- and 1,8-isomers. Their separation can be challenging but is often achieved through fractional crystallization.
Experimental Protocol: [5]
-
Dissolve pyrene in carbon tetrachloride.
-
Slowly add a solution of bromine in carbon tetrachloride.
-
Stir the mixture overnight.
-
Filter the resulting solid.
-
Separate the isomers by fractional crystallization from toluene. The less soluble 1,6-isomer crystallizes first.
The following diagram illustrates the regioselectivity of pyrene bromination.
Caption: Regioselectivity of pyrene bromination with varying stoichiometry of bromine.
Indirect Methods for Bromination at Other Positions
Accessing brominated pyrenes with substitution patterns other than the thermodynamically favored non-K regions requires indirect synthetic strategies.
The 2- and 7-positions of pyrene are significantly less reactive towards electrophilic substitution. One effective strategy to achieve substitution at these positions is the tetrahydropyrene (THPy) approach .[1]
Experimental Workflow (THPy Approach): [1]
-
Reduction: Pyrene is reduced to 4,5,9,10-tetrahydropyrene (THPy). This alters the electronic distribution of the aromatic rings.
-
Electrophilic Aromatic Substitution (EAS): The THPy intermediate undergoes electrophilic bromination, which now preferentially occurs at the 2- and 7-positions.
-
Re-aromatization: The brominated THPy is dehydrogenated to restore the fully aromatic pyrene core, now bearing bromine atoms at the 2- and/or 7-positions.
Caption: The tetrahydropyrene (THPy) approach for bromination at the 2- and 7-positions.
Structure-Property Relationships of Brominated Pyrenes
The number and position of bromine atoms on the pyrene core have a profound impact on the molecule's photophysical and electronic properties.
-
Heavy Atom Effect: The presence of bromine atoms, which are heavy atoms, enhances intersystem crossing from the singlet excited state to the triplet excited state. This can lead to a decrease in fluorescence quantum yield and an increase in phosphorescence.
-
Steric Effects: Bulky bromine atoms can induce twisting of the pyrene backbone, particularly in highly substituted derivatives. This can disrupt π-π stacking in the solid state, which is beneficial for creating solution-processable materials with high solid-state fluorescence quantum yields.
-
Electronic Effects: Bromine is an electron-withdrawing group via induction but an electron-donating group through resonance. This dual nature can modulate the HOMO and LUMO energy levels of the pyrene core, thereby tuning its electrochemical and optical properties.
Applications in Materials Science and Organic Electronics
Brominated pyrenes are not typically the final functional materials themselves but rather are indispensable building blocks for creating more complex and functional molecules. Their utility stems from their ability to participate in a wide range of cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Sonogashira couplings.[4]
Key Application Areas:
-
Organic Light-Emitting Diodes (OLEDs): Brominated pyrenes are used to synthesize fluorescent emitters, host materials, and charge-transporting materials for OLEDs.[2] The ability to precisely tune the emission color and electronic properties through substitution is crucial for developing high-performance displays and lighting.
-
Organic Field-Effect Transistors (OFETs): The extended π-system of pyrene makes it an attractive candidate for organic semiconductors. Functionalization via brominated intermediates allows for the synthesis of materials with high charge carrier mobilities.[2]
-
Organic Photovoltaics (OPVs): Pyrene-based molecules, synthesized from brominated precursors, are being explored as donor and acceptor materials in organic solar cells.
-
Fluorescent Probes and Sensors: The sensitivity of pyrene's fluorescence to its environment can be further enhanced and tailored by specific functionalization, often starting from a brominated pyrene derivative.
Conclusion and Future Outlook
The discovery and subsequent synthetic development of brominated pyrenes have been instrumental in unlocking the full potential of the pyrene core. From the pioneering work of Vollmann and Lock to the sophisticated regioselective strategies of today, our ability to precisely place bromine atoms on the pyrene scaffold has enabled the creation of a vast array of novel materials. The deep understanding of the structure-property relationships in these molecules continues to drive innovation in organic electronics, materials science, and beyond. As the demand for high-performance, solution-processable, and environmentally stable organic materials grows, the legacy of brominated pyrenes as versatile and indispensable synthetic intermediates is certain to endure.
References
-
Casas-Solvas, J. M., Howgego, J. D., & Davis, A. P. (2014). Synthesis of substituted pyrenes by indirect methods. Organic & Biomolecular Chemistry, 12(2), 212-232. [Link]
-
Figueira-Duarte, T. M., & Müllen, K. (2011). Pyrene-Based Materials for Organic Electronics. Chemical Reviews, 111(11), 7260-7313. [Link]
-
Gherghel, L., & Müllen, K. (2000). Functionalization of Pyrene: A Critical Survey. In Polymer and Materials Science: Proceedings of the First International Conference (Vol. 1, p. 249). [Link]
-
Wrobel, F., et al. (2024). Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies. Molecules, 29(5), 1131. [Link]
-
Idzik, K. J., et al. (2019). Non-K Region Disubstituted Pyrenes (1,3-, 1,6- and 1,8-) by (Hetero)Aryl Groups—Review. Molecules, 24(14), 2579. [Link]
Sources
- 1. Synthesis of substituted pyrenes by indirect methods - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41993B [pubs.rsc.org]
- 2. chem.as.uky.edu [chem.as.uky.edu]
- 3. researchgate.net [researchgate.net]
- 4. Non-K Region Disubstituted Pyrenes (1,3-, 1,6- and 1,8-) by (Hetero)Aryl Groups—Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Labeling Proteins with 6-Bromopyren-1-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Leveraging the Unique Photophysics of Pyrene for Protein Analysis
Pyrene is a powerful fluorescent probe extensively utilized in the study of protein structure, dynamics, and interactions.[1] Its unique photophysical properties make it an invaluable tool for researchers. The fluorescence emission spectrum of pyrene is highly sensitive to the polarity of its local microenvironment, providing insights into conformational changes and binding events.[1] Furthermore, at sufficient proximity, two pyrene molecules can form an excited-state dimer, or "excimer," which exhibits a characteristic red-shifted emission, enabling the study of intra- and intermolecular distances.[1] This guide provides a detailed protocol for labeling proteins with 6-Bromopyren-1-ol, a versatile pyrene derivative, offering researchers a pathway to harness these unique properties for their specific applications. While a direct, established protocol for this specific derivative is not widely documented, this application note outlines scientifically grounded strategies based on the known reactivity of its functional groups.
The Reporter Molecule: 6-Bromopyren-1-ol
6-Bromopyren-1-ol possesses two key functional groups that can be exploited for protein conjugation: a bromo group on the aromatic ring and a hydroxyl group. The bromine atom, an aryl halide, can participate in nucleophilic aromatic substitution (SNAr) reactions, particularly with soft nucleophiles like thiols. The hydroxyl group, a phenol, can be activated to form a reactive ester for conjugation to primary amines. The choice of labeling strategy will depend on the available reactive residues on the target protein and the desired site of conjugation.
Strategic Approaches to Protein Labeling with 6-Bromopyren-1-ol
Two primary strategies are proposed for the covalent attachment of 6-Bromopyren-1-ol to a protein of interest:
-
Thiol-Reactive Labeling via Nucleophilic Aromatic Substitution (SNAr): This approach targets the sulfhydryl group of cysteine residues. The electron-rich thiol group acts as a nucleophile, displacing the bromide from the pyrene ring.[2][3][4] This method is often preferred for site-specific labeling due to the relatively low abundance of cysteine residues in most proteins.[1]
-
Amine-Reactive Labeling via an Activated Ester Intermediate: This strategy targets the ε-amino group of lysine residues and the N-terminal α-amino group.[5] The hydroxyl group of 6-Bromopyren-1-ol can be chemically activated to form a more reactive species, such as an N-hydroxysuccinimidyl (NHS) ester, which then readily reacts with primary amines on the protein to form a stable amide bond.[5]
Visualizing the Labeling Strategies
Caption: Proposed strategies for labeling proteins with 6-Bromopyren-1-ol.
Experimental Protocols
Protocol 1: Thiol-Reactive Labeling of Cysteine Residues
This protocol is designed for proteins containing one or more accessible cysteine residues.
Materials:
-
Protein of interest (in a suitable buffer, e.g., PBS or HEPES, pH 7.0-7.5)
-
6-Bromopyren-1-ol
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Reaction Buffer: 50 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 7.2
-
Quenching Solution: 100 mM β-mercaptoethanol or dithiothreitol (DTT) in reaction buffer
-
Purification column (e.g., size-exclusion chromatography column)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
If the protein has disulfide bonds that need to be reduced to free up cysteine residues, add a 10-fold molar excess of TCEP and incubate at room temperature for 1 hour. TCEP is preferred over DTT as it does not contain a thiol group that could react with the dye.
-
-
Dye Preparation:
-
Prepare a 10-100 mM stock solution of 6-Bromopyren-1-ol in DMF or DMSO.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the 6-Bromopyren-1-ol stock solution to the protein solution. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture at room temperature for 4-12 hours or overnight at 4°C with gentle stirring, protected from light.
-
-
Quenching the Reaction:
-
Add the quenching solution to a final concentration of 10 mM to react with any excess 6-Bromopyren-1-ol. Incubate for 30 minutes at room temperature.
-
-
Purification:
Protocol 2: Amine-Reactive Labeling of Lysine Residues
This protocol involves a two-step process: activation of the hydroxyl group of 6-Bromopyren-1-ol, followed by reaction with the protein.
Part A: Activation of 6-Bromopyren-1-ol to an NHS Ester
Materials:
-
6-Bromopyren-1-ol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Anhydrous DMF or DMSO
Procedure:
-
Dissolve 6-Bromopyren-1-ol (1 equivalent) and NHS (1.2 equivalents) in anhydrous DCM or THF.
-
Add DCC (1.2 equivalents) to the solution and stir at room temperature for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Evaporate the solvent under reduced pressure. The crude pyrene-NHS ester can be used directly or purified by silica gel chromatography.
-
Dissolve the purified pyrene-NHS ester in anhydrous DMF or DMSO to prepare a stock solution.
Part B: Labeling of Protein with Pyrene-NHS Ester
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
Pyrene-NHS ester stock solution (from Part A)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion chromatography column)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5) to a final concentration of 1-10 mg/mL.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the pyrene-NHS ester stock solution to the protein solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring, protected from light.
-
-
Quenching the Reaction:
-
Add the quenching solution to a final concentration of 50-100 mM to react with any unreacted pyrene-NHS ester. Incubate for 1 hour at room temperature.
-
-
Purification:
Characterization of the Labeled Protein
After purification, it is crucial to characterize the pyrene-labeled protein to determine the extent of labeling and confirm its integrity.
Determination of Degree of Labeling (DOL)
The DOL, or the molar ratio of dye to protein, can be determined using UV-Vis spectrophotometry.[7][8][9]
Procedure:
-
Measure the absorbance of the purified labeled protein solution at 280 nm (A280) and the maximum absorbance wavelength of the pyrene dye (Amax, typically around 345 nm).
-
Calculate the protein concentration using the following formula, which corrects for the absorbance of the dye at 280 nm:
Protein Concentration (M) = [A280 - (Amax × CF)] / εprotein
where:
-
εprotein is the molar extinction coefficient of the protein at 280 nm.
-
CF is the correction factor (A280 of the free dye / Amax of the free dye). This needs to be determined experimentally for 6-Bromopyren-1-ol.
-
-
Calculate the DOL using the following formula:
DOL = Amax / (εdye × Protein Concentration (M))
where:
-
εdye is the molar extinction coefficient of 6-Bromopyren-1-ol at its Amax.
-
Table 1: Key Parameters for DOL Calculation
| Parameter | Symbol | Description |
| Protein Absorbance | A280 | Absorbance of the labeled protein at 280 nm. |
| Dye Absorbance | Amax | Absorbance of the labeled protein at the λmax of the pyrene dye. |
| Protein Extinction Coefficient | εprotein | Molar extinction coefficient of the protein at 280 nm (in M-1cm-1). |
| Dye Extinction Coefficient | εdye | Molar extinction coefficient of 6-Bromopyren-1-ol at its λmax (in M-1cm-1). |
| Correction Factor | CF | Ratio of the dye's absorbance at 280 nm to its absorbance at λmax. |
Mass Spectrometry
Mass spectrometry (e.g., ESI-MS) can be used to confirm the covalent attachment of the pyrene label and to determine the number of dye molecules per protein molecule.[10][11] The mass of the labeled protein will increase by the mass of the 6-Bromopyren-1-ol molecule (minus the mass of the displaced atom, H or Br) for each successful conjugation.
Fluorescence Spectroscopy
The fluorescence emission spectrum of the labeled protein should be recorded to confirm that the attached pyrene moiety is fluorescent. The unique spectral features of pyrene, such as the sensitivity of the vibronic bands to the local environment, can provide initial insights into the location of the label.[1]
Troubleshooting and Optimization
-
Low Labeling Efficiency: Increase the molar excess of the dye, prolong the reaction time, or optimize the pH of the reaction buffer. Ensure that the protein is properly reduced if targeting cysteines.
-
Protein Precipitation: This may occur due to the hydrophobicity of the pyrene dye. Reduce the molar excess of the dye, perform the reaction at a lower temperature, or add a small amount of a mild, non-ionic detergent.
-
Non-specific Labeling: Ensure that the reaction conditions are optimal for the targeted residue. For amine labeling, avoid highly basic conditions that can lead to side reactions. For thiol labeling, ensure the pH is not too high to avoid reaction with other nucleophilic residues.
Workflow Visualization
Caption: General workflow for labeling proteins with 6-Bromopyren-1-ol.
References
-
Bains, G., Patel, A. B., & Narayanaswami, V. (2011). Pyrene: A Probe to Study Protein Conformation and Conformational Changes. Molecules, 16(9), 7909–7935. [Link]
-
Collins, S. F., & Larijani, B. (2012). Fluorescent labeling and modification of proteins. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1824(1), 1-10. [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
Wang, Y., et al. (2019). Recent advances in phenolic–protein conjugates: synthesis, characterization, biological activities and potential applications. Critical Reviews in Food Science and Nutrition, 60(13), 2156-2176. [Link]
-
Barbas, A. S., et al. (2019). Palladium-Catalyzed Hydroxycarbonylation of (Hetero)aryl Halides for DNA-Encoded Chemical Library Synthesis. ACS Chemical Biology, 14(9), 1947-1952. [Link]
-
Kupis-Rozmysłowicz, J., et al. (2018). Characterization of Fluorescently Labeled Protein with Electrospray Ionization-MS and Fluorescence Spectroscopy: How Random is Random Labeling?. Analytical Chemistry, 90(17), 10255-10262. [Link]
-
Northwestern College. (n.d.). Fluorescent Labeling of Calmodulin for Future Application. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, September 24). 5.6 Nucleophilic Aromatic Substitution: SNAr. Retrieved from [Link]
-
Zhang, L., et al. (2024). Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. The Journal of Organic Chemistry, 89(14), 9637-9647. [Link]
-
Pourceau, G., & Chemat, F. (2021). Catalytic Routes to Produce Polyphenolic Esters (PEs) from Biomass Feedstocks. Catalysts, 11(3), 358. [Link]
-
Li, B., et al. (2022). Palladium-catalyzed carbonylation of iminoquinones and aryl iodides to access aryl p-amino benzoates. Organic & Biomolecular Chemistry, 20(3), 564-568. [Link]
-
ResearchGate. (n.d.). Discrimination of proteins through interaction with pyrene-labelled polymer aggregates. Retrieved from [Link]
-
STEMart. (n.d.). Characterization of Green Fluorescent Protein by UV-Vis Spectroscopy. Retrieved from [Link]
-
Ambler, B. R., et al. (2013). Conjugation-Induced Fluorescent Labeling of Proteins and Polymers Using Dithiomaleimides. Journal of the American Chemical Society, 135(7), 2732–2738. [Link]
-
Organic Chemistry Portal. (n.d.). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Phase transfer catalysed esterification of phenols with aliphatic acid chlorides. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium-mediated S-arylation and S-allylation for late stage peptide functionalization and protein conjugation. Retrieved from [Link]
-
The Hebrew University of Jerusalem. (n.d.). Purification and spectroscopic properties of pyrene fatty acids. Retrieved from [Link]
-
G-Biosciences. (2015, November 10). How To Determine Degree of Protein Labeling. Retrieved from [Link]
-
Chem Help ASAP. (2020, February 2). SNAr reaction scope & limitations [Video]. YouTube. [Link]
-
iBiology. (2025, February 3). Lecture 04_Fluorescent proteins, organic dyes, and protein labelling strategies [Video]. YouTube. [Link]
-
Li, Z., et al. (2024). Desulfurization of Thiols for Nucleophilic Substitution. Organic Letters, 26(29), 5894–5898. [Link]
-
Probst, D., et al. (2021). ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting. Communications Biology, 4(1), 1-11. [Link]
-
Sean Chua Chemistry. (2022, June 28). A-Level H2 Chemistry: Esterification of Phenols [Video]. YouTube. [Link]
-
Johnson Matthey. (2023, August 3). Palladium-catalysed cross coupling reactions: what's in the future? with Bruce Lipshutz [Video]. YouTube. [Link]
-
PubMed. (n.d.). Purification and spectroscopic properties of pyrene fatty acids. Retrieved from [Link]
-
Khan Academy. (n.d.). Esterification of phenols [Video]. Khan Academy. [Link]
-
Mabion. (n.d.). UV-VIS Spectrometry for Protein Concentration Analysis. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
RSC Advances. (2012). ChemInform Abstract: Fluorescent Labeling Techniques in Biomolecules: A Flashback. Retrieved from [Link]
-
Bio-Synthesis Inc. (2022, April 13). Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2025, September 17). Preparation of Aryl Bromides, Part 2: Nucleophilic Bromination [Video]. YouTube. [Link]
-
Molecules. (2021). Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. Retrieved from [Link]
-
Chemical Reviews. (2018). Arylation Chemistry for Bioconjugation. Retrieved from [Link]
-
HYPERMOL. (2026). DOL Calculator for Labeled Protein. Retrieved from [Link]
Sources
- 1. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
- 4. Arylation Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sample Preparation for Size Exclusion Chromatography [sigmaaldrich.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Characterization of Fluorescently Labeled Protein with Electrospray Ionization-MS and Fluorescence Spectroscopy: How Random is Random Labeling? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nwcommons.nwciowa.edu [nwcommons.nwciowa.edu]
Application Notes and Protocols: 6-Bromopyren-1-ol in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: Unveiling the Potential of a Tailored Fluorophore
In the dynamic landscape of cellular and molecular imaging, the demand for sophisticated fluorescent probes that offer high sensitivity, specificity, and adaptability to diverse experimental conditions is ever-present. Pyrene and its derivatives have long been recognized as powerful tools in fluorescence spectroscopy and microscopy due to their unique photophysical properties, including a long fluorescence lifetime, high quantum yield, and sensitivity to the local microenvironment.[1][2] This application note focuses on a specific derivative, 6-Bromopyren-1-ol , a molecule poised for significant applications in fluorescence microscopy.
The strategic placement of a bromine atom and a hydroxyl group on the pyrene core endows 6-Bromopyren-1-ol with distinct chemical and photophysical characteristics. The electron-withdrawing nature of the bromine atom and the pH-sensitive hydroxyl group suggest its potential as a versatile probe for various cellular applications, including live-cell imaging and sensing of intracellular pH.[3][4] This document provides a comprehensive guide to the properties, synthesis, and, most importantly, the practical applications of 6-Bromopyren-1-ol in a research setting, complete with detailed protocols to facilitate its integration into your experimental workflows.
Physicochemical Properties of 6-Bromopyren-1-ol
A thorough understanding of the fundamental properties of a fluorescent probe is paramount for its effective application.
| Property | Value | Source |
| Molecular Formula | C₁₆H₉BrO | [3] |
| Molecular Weight | 297.15 g/mol | [3] |
| Appearance | Pale yellow powder | [5] |
| CAS Number | 114562-65-1 | [3] |
Synthesis of 6-Bromopyren-1-ol
The synthesis of 6-Bromopyren-1-ol can be achieved through a multi-step process starting from the readily available pyrene. A general and efficient method involves the bromination of pyrene followed by subsequent functionalization. A comprehensive review of bromination strategies for pyrene has been published, providing various synthetic routes.[5][6]
A plausible synthetic route is outlined below:
Caption: Workflow for live-cell imaging with 6-Bromopyren-1-ol.
Potential Application: Ratiometric pH Sensing
The hydroxyl group on the pyrene ring of 6-Bromopyren-1-ol is expected to undergo protonation and deprotonation depending on the ambient pH. This change in the electronic structure of the fluorophore can lead to a shift in its fluorescence emission spectrum, a phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT). [7]This property makes 6-Bromopyren-1-ol a promising candidate for a ratiometric pH sensor. The protonated form (at acidic pH) and the deprotonated form (at alkaline pH) would likely exhibit different emission maxima, allowing for the determination of pH by calculating the ratio of the fluorescence intensities at these two wavelengths. [8] Hypothesized Mechanism of pH Sensing:
Caption: Hypothesized equilibrium for pH sensing.
Protocol: In Vitro pH Titration
To characterize the pH-dependent fluorescence of 6-Bromopyren-1-ol and determine its pKa, an in vitro titration is necessary.
Materials:
-
6-Bromopyren-1-ol stock solution (1 mM in DMSO)
-
A series of buffers with varying pH values (e.g., citrate, phosphate, borate buffers covering a range from pH 4 to 10)
-
Fluorometer
Procedure:
-
Prepare a series of solutions containing a final concentration of 1-5 µM 6-Bromopyren-1-ol in the different pH buffers.
-
Record the fluorescence emission spectrum for each solution, using an excitation wavelength appropriate for pyrene derivatives (typically in the range of 340-380 nm).
-
Plot the fluorescence intensity at the emission maxima of the protonated and deprotonated forms as a function of pH.
-
The pKa can be determined by fitting the data to the Henderson-Hasselbalch equation.
Considerations for Drug Development Professionals
The ability of 6-Bromopyren-1-ol to report on the microenvironment and potentially pH makes it a valuable tool in drug development. For instance, it could be used to:
-
Monitor changes in cellular organelle pH upon drug treatment, which is crucial for understanding drug uptake, efficacy, and mechanisms of action.
-
Assess cell membrane integrity and polarity changes as a result of drug-induced cytotoxicity.
-
Develop high-throughput screening assays to identify compounds that alter intracellular pH or membrane properties.
Conclusion and Future Perspectives
6-Bromopyren-1-ol is a promising fluorescent probe with significant potential for a range of applications in fluorescence microscopy. Its synthesis is achievable through established methods, and its photophysical properties make it a candidate for live-cell imaging and ratiometric pH sensing. The protocols provided herein offer a starting point for researchers to explore the utility of this molecule in their specific experimental contexts. Further characterization of its photophysical properties in various cellular environments and validation of its pH-sensing capabilities will undoubtedly expand its application in fundamental cell biology and drug discovery.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 50999158, 6-Bromopyren-1-ol. Retrieved from [Link].
- Baruah, M., et al. (2021). Pyrene based materials as fluorescent probes in chemical and biological fields. New Journal of Chemistry, 45(1), 14-36.
- Chen, Y., et al. (2020). A pyrene-based two-photon excitable fluorescent probe to visualize nuclei in live cells. Dyes and Pigments, 182, 108638.
- Al-Dibouni, S., & Al-Zuhairi, A. (2018). Identification of 1-Hydroxypyrene Photoproducts and Study of the Effect of Humic Substances on its Photolysis. Journal of Environmental Protection, 9(12), 1289-1303.
- Dey, N., et al. (2024). Recent developments in pyrene-based fluorescence recognition and imaging of Ag+ and Pb2+ ions: Synthesis, applications and challenges. Sensors & Diagnostics, 3(3), 486-512.
- Gao, H., et al. (2021). pH-responsive polymer-supported pyrene-based fluorescent dyes for CO2 detection in aqueous environments. Polymer Chemistry, 12(29), 4176-4182.
- Kowser, Z., et al. (2024).
- Schulze, M., et al. (2016). Synthesis of 1-Bromopyrene and 1-Pyrenecarbaldehyde. Organic Syntheses, 93, 100-114.
- Li, J., et al. (2022). A Novel Pyrene-Based Fluorescent Probe for the Detection of Cu2+. Molecules, 27(19), 6625.
- Zhang, G., et al. (2018). Synthesis of 1,6-disubstituted pyrene-based conjugated microporous polymers for reversible adsorption and fluorescence sensing of iodine. New Journal of Chemistry, 42(18), 15038-15045.
- Al-Khafaji, M. S., & Al-Zuhairi, A. J. (2017). Study the Effect of PH on Absorption and Fluorescence Spectra of Eosin Y Dye in Ethanol. Journal of Babylon University/Pure and Applied Sciences, 25(1), 12-21.
- Kim, S., et al. (2019). Asymmetric and Reduced Xanthene Fluorophores: Synthesis, Photochemical Properties, and Application to Activatable Fluorescent Probes for Detection of Nitroreductase. Molecules, 24(17), 3176.
- Niko, Y., et al. (2022). Synthesis and photophysical properties of a new push–pull pyrene dye with green-to-far-red emission and its application to human cellular and skin tissue imaging.
- Schulze, M., et al. (2016). Synthesis of 1-Bromopyrene and 1-Pyrenecarbaldehyde. Organic Syntheses, 93, 100-114.
- Hazra, P., & Chakrabarty, D. (2008). Protonation of Excited State Pyrene-1-Carboxylate by Phosphate and Organic Acids in Aqueous Solution Studied by Fluorescence Spectroscopy. The Journal of Physical Chemistry B, 112(49), 15754-15761.
- Tanaka, Y., et al. (2013). Synthesis of 1,3-Dibromopyrene as Precursor of 1-, 3-, 6-, and 8-Substituted Long-Axially Symmetric Pyrene Derivatives. The Journal of Organic Chemistry, 78(15), 7544-7549.
- Pal, R., et al. (2012). Pyrene: A Probe to Study Protein Conformation and Conformational Changes.
- Somerharju, P., et al. (2009). Fluorescence imaging of pyrene-labeled lipids in living cells. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1788(1), 220-226.
- Wang, Y., et al. (2019). Fluorescence Responses of the Protonation and Deprotonation Processes between Phenolate and Phenol within Rosamine. ACS Omega, 4(7), 12345-12352.
- Tian, H., & Zhang, J. (2020). Design, synthesis and application of fluorescent probes based on pyrene fluorescent groups. Journal of Physics: Conference Series, 1549, 022029.
- Leray, I., et al. (2021). Optimizing live-cell imaging: From probe to FLIM-STED integration. JoVE (Journal of Visualized Experiments), (171), e62473.
- Brown, C. M. (Ed.). (2014). Cell imaging techniques: methods and protocols. Springer.
Sources
- 1. Pyrene based materials as fluorescent probes in chemical and biological fields - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Bromopyren-1-ol | C16H9BrO | CID 50999158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pH-responsive polymer-supported pyrene-based fluorescent dyes for CO2 detection in aqueous environments - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Study the Effect of PH on Absorption and Fluorescence Spectra of Eosin Y Dye in Ethanol [ajgreenchem.com]
Synthesis of 6-Bromopyren-1-ol Derivatives: A Detailed Guide for Researchers
This comprehensive guide provides detailed protocols and expert insights for the synthesis of 6-bromopyren-1-ol and its subsequent derivatization. This class of molecules holds significant potential for applications in materials science, medicinal chemistry, and diagnostics due to the unique photophysical properties of the pyrene core, which can be finely tuned through targeted functionalization. This document is intended for researchers, scientists, and professionals in drug development, offering a step-by-step methodology grounded in established chemical principles.
Introduction: The Versatility of the Pyrene Scaffold
Pyrene, a polycyclic aromatic hydrocarbon, is a renowned fluorophore with a high quantum yield and a long fluorescence lifetime.[1] Its emission spectrum is particularly sensitive to the local environment, making pyrene-based compounds excellent probes for studying molecular interactions. Strategic functionalization of the pyrene ring system allows for the modulation of its electronic properties and the introduction of reactive handles for further chemical transformations. 6-Bromopyren-1-ol, with its hydroxyl and bromo substituents, is a versatile intermediate that enables a wide range of derivatizations, including the formation of ethers, arylated compounds, and amino-functionalized pyrenes.
Strategic Synthesis of the 6-Bromopyren-1-ol Intermediate
The synthesis of 6-bromopyren-1-ol is a multi-step process that begins with the commercially available pyrene. The overall strategy involves the initial synthesis of pyren-1-ol, followed by a regioselective bromination at the 6-position.
Synthesis of Pyren-1-ol
A reliable and scalable synthesis of pyren-1-ol can be achieved through a three-step sequence starting from pyrene: Friedel-Crafts acylation, Baeyer-Villiger oxidation, and subsequent saponification.[2][3]
This initial step introduces a carbonyl group onto the pyrene ring, which will be transformed into the hydroxyl group. The reaction is a classic electrophilic aromatic substitution.
-
Protocol:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend pyrene (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or nitrobenzene.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a Lewis acid catalyst, such as aluminum chloride (AlCl₃, 1.1 eq), portion-wise while maintaining the temperature.
-
Add acetyl chloride (1.1 eq) dropwise via the dropping funnel over 30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-acetylpyrene as a solid.
-
-
Causality of Choices: The use of a Lewis acid like AlCl₃ is crucial to activate the acetyl chloride for the electrophilic attack on the electron-rich pyrene ring. The reaction is performed at low temperatures initially to control the exothermic reaction and improve selectivity.
This reaction converts the ketone functionality into an ester, which can then be easily hydrolyzed to the desired phenol.
-
Protocol:
-
Dissolve 1-acetylpyrene (1.0 eq) in a suitable solvent like DCM or chloroform.
-
Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq), portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Wash the reaction mixture with a saturated solution of sodium bicarbonate to remove excess peroxy acid and the resulting carboxylic acid.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude 1-acetoxypyrene can often be used in the next step without further purification.
-
-
Expertise & Experience: The choice of the peroxy acid is critical. m-CPBA is a common and effective reagent for this transformation. The reaction is generally clean, but careful quenching is necessary to neutralize the acidic byproducts.
The final step in the synthesis of the precursor is the hydrolysis of the acetate ester to the phenol.
-
Protocol:
-
Dissolve the crude 1-acetoxypyrene (1.0 eq) in a mixture of methanol or ethanol and water.
-
Add a base, such as sodium hydroxide (NaOH, 2-3 eq) or potassium carbonate (K₂CO₃, 2-3 eq).
-
Heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid until the pH is acidic.
-
The product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield pyren-1-ol.
-
Regioselective Bromination to 6-Bromopyren-1-ol
The hydroxyl group of pyren-1-ol is an activating, ortho-, para-directing group for electrophilic aromatic substitution.[4][5][6] Therefore, direct bromination of pyren-1-ol is expected to yield a mixture of isomers, with substitution occurring at positions ortho and para to the hydroxyl group. The 6-position is one of the para positions relative to the 1-hydroxyl group. Achieving high regioselectivity for the 6-position can be challenging and may require careful control of reaction conditions.
-
Proposed Protocol:
-
To protect the hydroxyl group and potentially influence the regioselectivity, it is advisable to first acetylate pyren-1-ol to 1-acetoxypyrene (if not proceeding directly from the Baeyer-Villiger oxidation). The bulkier acetate group may favor substitution at the less sterically hindered para position.
-
Dissolve 1-acetoxypyrene (1.0 eq) in a suitable solvent such as glacial acetic acid or a chlorinated solvent like DCM.
-
Add a brominating agent, such as N-bromosuccinimide (NBS, 1.05 eq), in one portion.
-
Stir the reaction at room temperature for 12-24 hours, shielded from light.
-
Monitor the reaction by TLC for the formation of the product and consumption of the starting material.
-
After the reaction is complete, pour the mixture into water and extract with DCM.
-
Wash the organic layer with saturated sodium thiosulfate solution to remove any unreacted bromine, followed by saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product will likely be a mixture of isomers. Purify by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the desired 6-bromo-1-acetoxypyrene.
-
Hydrolyze the purified 6-bromo-1-acetoxypyrene to 6-bromopyren-1-ol using the saponification protocol described in Step 3 of section 2.1.
-
-
Scientific Rationale: The use of NBS provides a mild source of electrophilic bromine, which can help to control the reactivity and potentially improve the selectivity of the bromination reaction. Protecting the hydroxyl group as an acetate ester is a common strategy to prevent side reactions and influence the regiochemical outcome of electrophilic aromatic substitutions. The separation of isomers is a critical step and will likely require careful chromatography.
Derivatization of 6-Bromopyren-1-ol: Application Protocols
The synthesized 6-bromopyren-1-ol is a versatile building block for a variety of chemical transformations. The following protocols detail common derivatization reactions.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds between an organohalide and a boronic acid or ester.[7] This reaction can be used to introduce various aryl or vinyl substituents at the 6-position of the pyrene core.
-
Protocol for Arylation:
-
In a Schlenk flask, combine 6-bromopyren-1-ol (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%), and a base such as K₂CO₃ (2-3 eq) or Cs₂CO₃ (2-3 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
-
Expertise & Experience: The choice of catalyst, base, and solvent can significantly impact the reaction outcome. For challenging couplings, the use of more sophisticated ligands and conditions may be necessary. Running the reaction under inert conditions is crucial to prevent the degradation of the palladium catalyst.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds, providing access to a wide range of arylamines.
-
Protocol for Amination:
-
In a glovebox or under an inert atmosphere, combine 6-bromopyren-1-ol (1.0 eq), the desired amine (1.2-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, or RuPhos, 2-4 mol%), and a strong base such as sodium tert-butoxide (NaOtBu, 1.5-2.0 eq).
-
Add a dry, degassed solvent such as toluene or dioxane.
-
Seal the reaction vessel and heat to 80-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify by column chromatography.
-
-
Causality of Choices: The use of a strong, non-nucleophilic base like NaOtBu is essential for the deprotonation of the amine and the catalytic cycle. The choice of ligand is critical for the efficiency of the reaction and depends on the specific substrates being coupled.
Etherification of the Phenolic Hydroxyl Group
The hydroxyl group of 6-bromopyren-1-ol can be readily converted into an ether, allowing for the introduction of a variety of alkyl or aryl groups.
This classic method involves the reaction of the phenoxide with an alkyl halide.
-
Protocol for Alkylation:
-
Dissolve 6-bromopyren-1-ol (1.0 eq) in a polar aprotic solvent such as DMF or acetone.
-
Add a base, such as K₂CO₃ (1.5-2.0 eq) or NaH (1.1 eq, use with caution), to deprotonate the phenol.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (e.g., iodomethane, ethyl bromide, 1.1-1.5 eq) and stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC).
-
Pour the reaction mixture into water and extract with an organic solvent.
-
Wash the organic layer with water and brine, dry, and concentrate.
-
Purify by column chromatography.
-
The Mitsunobu reaction is a mild method for converting alcohols to a variety of functional groups, including ethers, with inversion of stereochemistry if a chiral alcohol is used. For phenols, it provides a reliable method for etherification with primary or secondary alcohols.[8][9][10][11]
-
Protocol for Etherification with an Alcohol:
-
Dissolve 6-bromopyren-1-ol (1.0 eq), the desired alcohol (1.2-1.5 eq), and triphenylphosphine (PPh₃, 1.5 eq) in a dry aprotic solvent such as THF or dioxane under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Concentrate the reaction mixture and purify directly by column chromatography to isolate the ether product.
-
-
Scientific Rationale: The Mitsunobu reaction proceeds under neutral conditions, which can be advantageous for substrates with acid- or base-sensitive functional groups. The reaction is driven by the formation of the stable triphenylphosphine oxide byproduct.
Characterization Data
The synthesized compounds should be thoroughly characterized to confirm their identity and purity. The following table summarizes the expected characterization data for the key compounds.
| Compound | Appearance | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR Signals (in CDCl₃, δ ppm) |
| 1-Acetylpyrene | Yellow solid | C₁₈H₁₂O | 244.29 | Aromatic protons in the range of 7.8-9.0 ppm, a singlet for the methyl protons around 2.8 ppm. |
| 1-Acetoxypyrene | Off-white solid | C₁₈H₁₂O₂ | 260.29 | Aromatic protons in the range of 7.9-8.3 ppm, a singlet for the acetate methyl protons around 2.5 ppm. |
| Pyren-1-ol | Light yellow solid | C₁₆H₁₀O | 218.25 | Aromatic protons in the range of 7.7-8.2 ppm, a broad singlet for the hydroxyl proton. |
| 6-Bromopyren-1-ol | Pale yellow solid | C₁₆H₉BrO | 297.15 | Aromatic protons will show a complex splitting pattern, with shifts influenced by both the hydroxyl and bromo substituents. |
Visualizing the Synthetic Workflow
The following diagrams illustrate the key synthetic transformations described in this guide.
Caption: Synthesis of Pyren-1-ol from Pyrene.
Caption: Synthesis of 6-Bromopyren-1-ol.
Caption: Derivatization of 6-Bromopyren-1-ol.
Conclusion
This guide provides a comprehensive framework for the synthesis and derivatization of 6-bromopyren-1-ol. The protocols are based on established synthetic methodologies and are accompanied by explanations of the underlying chemical principles to empower researchers to adapt and optimize these procedures for their specific research needs. The versatility of the 6-bromopyren-1-ol scaffold opens up a vast chemical space for the development of novel functional materials and biologically active molecules.
References
- Harvey, R. G. (1991). Polycyclic Aromatic Hydrocarbons: Chemistry and Carcinogenicity. Cambridge University Press.
-
Organic Syntheses Procedure. (n.d.). Synthesis of 1-Bromopyrene and 1-Pyrenecarbaldehyde. Retrieved from [Link]
- CN108299149B - Synthesis method of high-purity OLED intermediate 1-bromopyrene - Google Patents. (n.d.).
-
Aryl ether synthesis by etherification (alkylation) - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies - NIH. (2024). Retrieved from [Link]
-
6-Bromopyren-1-ol | C16H9BrO | CID 50999158 - PubChem. (n.d.). Retrieved from [Link]
-
Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]
-
URJC-1: Stable and Efficient Catalyst for O-Arylation Cross-Coupling - MDPI. (2024). Retrieved from [Link]
-
Mitsunobu reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]
-
Cu-mediated selective O-arylation on C-6 substituted pyridin-2-ones - FAO AGRIS. (2013). Retrieved from [Link]
- CN105732331A - Synthesis method of 1-pyrenol and intermediates thereof - Google Patents. (n.d.).
-
CgPhen-DalPhos Enables the Nickel-Catalyzed O -Arylation of Tertiary Alcohols with (Hetero)Aryl Electrophiles | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Mitsunobu Reaction - Chemistry Steps. (n.d.). Retrieved from [Link]
-
Mitsunobu Reaction. (2019). Retrieved from [Link]
-
16.5: An Explanation of Substituent Effects - Chemistry LibreTexts. (2022). Retrieved from [Link]
-
Introduction of bromine into the pyrene structure at positions 1,6- and 1,8 - ResearchGate. (n.d.). Retrieved from [Link]
-
ChemInform-Abstract-Chemoselectivity-in-the-Cu-Catalyzed-O-Arylation-of-Phenols-and-Aliphatic-Alcohols.pdf - ResearchGate. (2011). Retrieved from [Link]
-
Substitution Reactions of Benzene and Other Aromatic Compounds - MSU chemistry. (n.d.). Retrieved from [Link]
Sources
- 1. Synthesis of substituted pyrenes by indirect methods - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41993B [pubs.rsc.org]
- 2. CN105732331A - Synthesis method of 1-pyrenol and intermediates thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Aromatic Reactivity [www2.chemistry.msu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 1-Bromopyrene(1714-29-0) 1H NMR [m.chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
Application Note: High-Precision Measurement of 6-Bromopyren-1-ol Fluorescence Lifetime using Time-Correlated Single Photon Counting (TCSPC)
Abstract
This application note provides a comprehensive and detailed protocol for the accurate measurement of the fluorescence lifetime of 6-Bromopyren-1-ol, a hydroxylated derivative of pyrene often utilized as a fluorescent probe. The methodology is centered around Time-Correlated Single Photon Counting (TCSPC), a highly sensitive and robust technique for resolving fluorescence decay kinetics on the picosecond to microsecond timescale. We will elucidate the underlying principles of TCSPC, detail the complete experimental workflow from sample preparation to data analysis, and explain the critical rationale behind each step to ensure data integrity and reproducibility. This guide is intended for researchers in materials science, biochemistry, and drug development who require precise characterization of fluorophore photophysics.
Introduction to 6-Bromopyren-1-ol and Fluorescence Lifetime
6-Bromopyren-1-ol is a fluorescent molecule belonging to the pyrene family, which is renowned for its sensitivity to the local microenvironment. The fluorescence emission of pyrene and its derivatives is characterized by a long lifetime and a propensity to form excited-state dimers (excimers), making them excellent probes for studying molecular proximity and dynamics in systems such as lipid membranes and polymer matrices.
Fluorescence lifetime (τ) is an intrinsic property of a fluorophore, defined as the average time it spends in the excited state before returning to the ground state via photon emission. Unlike fluorescence intensity, which can be affected by probe concentration and excitation power, the lifetime is a more robust parameter, providing insights into:
-
Molecular Conformation: Changes in the fluorophore's structure.
-
Local Environment: Polarity, viscosity, and the presence of quenchers.
-
Binding Interactions: Association with proteins, nucleic acids, or other macromolecules.
Therefore, the accurate determination of τ for 6-Bromopyren-1-ol is crucial for its effective application as a sensor.
Principle of Time-Correlated Single Photon Counting (TCSPC)
TCSPC is a statistical method that reconstructs the fluorescence decay profile by measuring the arrival times of individual photons relative to a repeating, high-frequency excitation pulse. The core principle relies on the fact that the probability of detecting a photon at a certain time after the excitation pulse is proportional to the fluorescence intensity at that time.
The process involves:
-
A high-repetition-rate pulsed light source (e.g., a picosecond laser or LED) excites the sample.
-
A highly sensitive single-photon detector (e.g., a Photomultiplier Tube (PMT) or a Single-Photon Avalanche Diode (SPAD)) detects the emitted fluorescence photons.
-
For each detected photon, specialized electronics measure the precise time delay (Δt) between the excitation pulse and photon arrival.
-
A histogram of these time delays is built up over millions of events, directly representing the fluorescence decay curve.
A key advantage of TCSPC is its exceptional time resolution and signal-to-noise ratio, making it the gold standard for lifetime measurements.
dot graph TD subgraph "Principle of Time-Correlated Single Photon Counting (TCSPC)" A[Pulsed Laser Excitation] --> B{Sample}; B --> C[Fluorescence Emission]; C --> D[Single Photon Detector]; A --> E[Sync Signal]; D --> F[Timing Electronics (TAC/TDC)]; E --> F; F --> G[Build Histogram]; G --> H[Fluorescence Decay Curve]; end
end caption: "TCSPC operational principle diagram."
Instrumentation and Reagents
Core Instrumentation
-
TCSPC System: A dedicated fluorescence lifetime spectrometer (e.g., from PicoQuant, Horiba, Edinburgh Instruments) equipped with TCSPC electronics.
-
Pulsed Light Source: A picosecond pulsed diode laser or supercontinuum laser. For 6-Bromopyren-1-ol, an excitation wavelength in the range of 330-375 nm is appropriate. The pulse width should be significantly shorter than the expected fluorescence lifetime.
-
Detector: A high-speed, single-photon sensitive detector. A hybrid Photomultiplier Detector (PMD) or a SPAD is recommended for optimal time resolution and sensitivity.
-
Optics:
-
Excitation & Emission Monochromators: For precise wavelength selection.
-
Polarizers: An excitation polarizer set to the vertical position (0°) and an emission polarizer set to the "magic angle" (54.7°) to eliminate rotational artifacts from the lifetime measurement.
-
Cut-off Filters: Long-pass filters to block scattered excitation light from reaching the detector.
-
-
Sample Holder: A standard 10 mm path length quartz cuvette holder, preferably temperature-controlled.
Reagents and Materials
-
6-Bromopyren-1-ol: High purity grade (>98%).
-
Solvent: Spectroscopic grade, anhydrous solvent. The choice of solvent is critical as it can influence the fluorescence lifetime. Common choices include ethanol, cyclohexane, and acetonitrile. The solvent should be chosen based on the experimental requirements and its miscibility with the sample's environment.
-
Scattering Solution (for IRF): A dilute, non-fluorescent colloidal suspension (e.g., LUDOX® colloidal silica in water) or a glycogen solution.[1]
-
Quartz Cuvettes: High-quality, clean, and scratch-free 10 mm quartz cuvettes.
Experimental Protocol
This protocol is divided into three main stages: instrument preparation and calibration, sample preparation, and the final data acquisition.
Part A: Instrument Preparation & Instrument Response Function (IRF) Measurement
The measured fluorescence decay is a convolution of the true fluorescence decay and the Instrument Response Function (IRF).[2] The IRF represents the temporal response of the entire TCSPC system.[3] Its accurate measurement is paramount for reliable deconvolution and determination of the true lifetime.
Step-by-Step Protocol:
-
System Warm-up: Power on the laser, detector, and TCSPC electronics. Allow the system to warm up for at least 30 minutes to ensure thermal stability of the laser output and electronics.[1]
-
Set Excitation Wavelength: Tune the excitation monochromator or laser to the desired wavelength (e.g., 375 nm).
-
Set Emission Wavelength: For IRF measurement, tune the emission monochromator to the same wavelength as the excitation (375 nm).
-
Insert Scattering Solution: Place the cuvette containing the dilute colloidal silica solution into the sample holder.
-
Adjust Instrument Settings:
-
Laser Repetition Rate: Select a rate such that the time window between pulses is at least 5-10 times the expected fluorescence lifetime. For pyrene derivatives with lifetimes in the nanoseconds range, a repetition rate of 1-10 MHz is typically appropriate.
-
Count Rate: Adjust the excitation power and/or use neutral density filters to achieve a photon counting rate that is 1-5% of the laser repetition rate.[4] This is a critical step to avoid "pile-up" distortion, where the system preferentially detects earlier-arriving photons, artificially shortening the measured decay.[4]
-
-
Acquire IRF: Collect data until the peak channel of the histogram has at least 10,000 counts. This ensures sufficient statistical accuracy.
-
Save IRF Data: Save the acquired IRF profile for later use in the data analysis.
Part B: Sample Preparation
-
Prepare Stock Solution: Prepare a concentrated stock solution of 6-Bromopyren-1-ol in the chosen spectroscopic grade solvent.
-
Prepare Working Solution: Dilute the stock solution to prepare a working sample. The final concentration should result in an absorbance (Optical Density, OD) of less than 0.1 at the excitation wavelength.
-
Rationale: Low absorbance is crucial to minimize inner-filter effects, where emitted fluorescence is reabsorbed by other fluorophore molecules in the solution, leading to an artificially altered decay profile.
-
-
Transfer to Cuvette: Transfer the working solution to a clean quartz cuvette.
Part C: Fluorescence Decay Measurement
-
Set Emission Wavelength: Replace the scattering solution with the 6-Bromopyren-1-ol sample. Tune the emission monochromator to the peak of the fluorescence emission spectrum (e.g., ~395-410 nm, this should be determined from a steady-state emission scan).
-
Insert Long-Pass Filter: Place a long-pass filter (e.g., a 385 nm cut-off filter) in the emission path to remove any scattered excitation light.
-
Set Polarizers: Set the excitation polarizer to 0° (vertical) and the emission polarizer to 54.7° (magic angle).
-
Acquire Fluorescence Decay: Using the same instrument settings (repetition rate, time window) as for the IRF measurement, acquire the fluorescence decay data. Collect data until the peak channel has at least 10,000 counts.
-
Acquire Background (Blank): Replace the sample cuvette with a cuvette containing only the solvent. Acquire a background decay for the same duration as the sample measurement. This allows for the subtraction of any solvent-related background fluorescence or Raman scatter.
-
Save Data: Save the sample and background decay profiles.
dot graph TD subgraph "Experimental Workflow" A[Start] --> B{Instrument Setup & Warm-up}; B --> C[Prepare Scattering Solution]; C --> D{Measure IRF}; D --> E[Save IRF Data]; B --> F[Prepare 6-Bromopyren-1-ol Sample]; F --> G{Measure Sample Fluorescence Decay}; G --> H[Measure Solvent Blank]; H --> I{Data Analysis}; E --> I; I --> J[Determine Fluorescence Lifetime τ]; J --> K[End]; end
end caption: "Workflow for fluorescence lifetime measurement."
Data Analysis and Interpretation
The goal of the analysis is to extract the true fluorescence decay parameters from the measured data, which is distorted by the IRF. This is achieved through a process called iterative reconvolution.
Deconvolution and Fitting
The deconvolution process is an inverse problem that is generally ill-posed.[5] The standard method assumes a multi-exponential model for the fluorescence decay.[5]
-
Load Data: Import the sample decay data, the IRF data, and the background data into a suitable fluorescence decay analysis software (e.g., provided by the instrument manufacturer or third-party packages).
-
Subtract Background: Subtract the background decay from the sample decay.
-
Select a Fitting Model: The fluorescence decay, I(t), is typically modeled as a sum of exponential components: I(t) = Σ αᵢ exp(-t/τᵢ) Where τᵢ is the lifetime and αᵢ is the pre-exponential factor of the i-th component.
-
Mono-exponential model (i=1): Start with the simplest model, assuming the fluorophore exists in a single, homogeneous environment.
-
Multi-exponential model (i>1): If the mono-exponential fit is poor, it may indicate that the fluorophore exists in multiple environments or is involved in complex photophysical processes, requiring a bi- or tri-exponential model.
-
-
Perform Iterative Reconvolution: The analysis software will: a. Guess the decay parameters (αᵢ, τᵢ). b. Convolve this theoretical decay model with the measured IRF. c. Compare the resulting convoluted decay with the actual measured sample decay. d. Adjust the decay parameters to minimize the difference between the convoluted model and the measured data, typically using a least-squares fitting algorithm. e. Repeat until the best fit is achieved.
Goodness-of-Fit Evaluation
It is essential to critically evaluate the quality of the fit to ensure the chosen model is appropriate.
-
Chi-squared (χ²) value: A good fit is characterized by a χ² value close to 1.0.
-
Weighted Residuals: The plot of weighted residuals should be randomly distributed around zero, with no systematic trends. A non-random pattern indicates an inappropriate fitting model.
-
Autocorrelation Function: The autocorrelation of the residuals should also show no significant structure.
Quantitative Data Summary
The results should be summarized in a clear format.
| Parameter | Description | Value |
| τ (ns) | Fluorescence Lifetime | e.g., 4.52 ± 0.02 |
| χ² | Chi-squared | e.g., 1.05 |
| Model | Fitting Model Used | Mono-exponential |
| Excitation λ | Excitation Wavelength | 375 nm |
| Emission λ | Emission Wavelength | 410 nm |
| Solvent | Solvent Used | Ethanol |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low signal-to-noise ratio | Low sample concentration; Low laser power; Detector misalignment. | Increase concentration (while keeping OD < 0.1); Increase laser power; Check optical alignment. |
| χ² value is high (> 1.2) | Incorrect fitting model; Presence of scattered light; Sample is photobleaching. | Try a multi-exponential model; Check for proper filtering of excitation light; Reduce laser power or acquisition time. |
| Distorted IRF or decay curve | Pile-up effect (count rate too high). | Reduce the photon counting rate to <5% of the laser repetition rate. |
| Inconsistent results | Temperature fluctuations; Solvent impurities; Cuvette is not clean. | Use a temperature-controlled sample holder; Use fresh, high-purity solvent; Thoroughly clean cuvettes. |
Conclusion
This application note outlines a robust and reliable protocol for measuring the fluorescence lifetime of 6-Bromopyren-1-ol using TCSPC. By carefully preparing the instrument, accurately measuring the Instrument Response Function, and applying rigorous data analysis techniques, researchers can obtain high-precision lifetime data. This information is invaluable for leveraging 6-Bromopyren-1-ol as a sensitive fluorescent probe in a wide array of scientific applications.
References
-
HORIBA Scientific. (n.d.). Fluorescence Lifetime Techniques: TCSPC, FRET, TRES, and SSTD. Retrieved from [Link]
-
Valencia, C., et al. (2021). Deconvolution of fluorescence lifetime imaging microscopy by a library of exponentials. National Institutes of Health. Retrieved from [Link]
-
PicoQuant. (n.d.). Time-correlated single photon counting (TCSPC). Retrieved from [Link]
-
Edinburgh Instruments. (2023). Instrument Response Function Widths & Minimum Measurable Lifetimes in the FLS1000. Retrieved from [Link]
-
TCSPC.com. (2023). How to Measure the Instrument Response Function (IRF). Retrieved from [Link]
-
ResearchGate. (2022). (PDF) Deconvolution in Fluorescence Lifetime imaging microscopy (FLIM). Retrieved from [Link]
-
PicoQuant. (n.d.). The Principle of Time-Correlated Single Photon Counting. Retrieved from [Link]
-
Becker & Hickl GmbH. (n.d.). Time-Correlated Single Photon Counting. Retrieved from [Link]
-
arXiv. (2022). Deconvolution in Fluorescence Lifetime imaging microscopy (FLIM). Retrieved from [Link]
-
The Royal Society of Chemistry. (2014). Supplementary Information 1 Instrument response function. Retrieved from [Link]
-
ID Quantique. (2025). What is Time Correlated Single Photon Counting?. Retrieved from [Link]
-
Physics Forums. (2010). Deconvolution IRF from fluorescence decay curves. Retrieved from [Link]
-
TCSPC.com. (2023). How to Work with Instrument Response Functions (IRFs) Measured with a Microscope. Retrieved from [Link]
-
ACS Publications. (1983). Deconvolution of fluorescence and phosphorescence decay curves. Least-squares method. The Journal of Physical Chemistry. Retrieved from [Link]
Sources
- 1. howto:how_to_measure_the_instrument_response_function_irf [Time-Resolved Fluorescence Wiki] [tcspc.com]
- 2. howto:how_to_work_with_the_instrument_response_function_irf [Time-Resolved Fluorescence Wiki] [tcspc.com]
- 3. edinst.com [edinst.com]
- 4. picoquant.com [picoquant.com]
- 5. Deconvolution of fluorescence lifetime imaging microscopy by a library of exponentials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-Bromopyren-1-ol Functionalization for Targeted Biological Imaging
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
This document provides a comprehensive guide to the synthesis, functionalization, and application of 6-Bromopyren-1-ol as a versatile platform for creating targeted fluorescent probes for biological imaging. Pyrene and its derivatives are renowned for their unique photophysical properties, including long fluorescence lifetimes and sensitivity to the local microenvironment, making them exceptional candidates for high-contrast imaging. The strategic placement of a bromine atom and a hydroxyl group on the pyrene core at the 6- and 1-positions, respectively, offers orthogonal handles for a variety of chemical modifications. This allows for the covalent attachment of targeting moieties, such as peptides or small molecules, to direct the fluorescent probe to specific cellular compartments or biomarkers of interest, particularly in the context of cancer cell imaging. We present detailed protocols for the synthesis of the 6-Bromopyren-1-ol scaffold, its subsequent functionalization via established coupling chemistries, and its application in live-cell imaging.
Introduction: The Rationale for 6-Bromopyren-1-ol in Targeted Imaging
The pursuit of high-resolution, high-contrast biological imaging has driven the development of novel fluorescent probes with tailored properties. Pyrene-based fluorophores have emerged as powerful tools in this endeavor due to their remarkable photophysical characteristics.[1] The fluorescence emission of pyrene is highly sensitive to the polarity of its surroundings, and it can form excimers at high concentrations, providing a ratiometric readout of local probe concentration or environmental changes.
6-Bromopyren-1-ol is a particularly attractive starting material for the synthesis of targeted imaging agents. This is due to the presence of two distinct functional groups that can be selectively addressed:
-
The Phenolic Hydroxyl Group (-OH) at the 1-position: This group provides a nucleophilic handle for reactions such as Williamson ether synthesis, allowing for the introduction of a variety of functional linkers.
-
The Bromo Group (-Br) at the 6-position: This aryl halide is an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2] This enables the facile introduction of a wide range of aryl and heteroaryl moieties, which can serve as targeting ligands or modulators of the probe's photophysical properties.
This dual functionality allows for a modular approach to probe design, where the targeting and signaling components can be independently optimized.[3]
Synthesis of the 6-Bromopyren-1-ol Scaffold
While a direct, high-yield synthesis of 6-Bromopyren-1-ol is not extensively documented in readily available literature, a plausible and scientifically sound multi-step synthetic route can be proposed based on established pyrene chemistry. The following protocol is a conceptualized pathway.
Protocol 2.1: Synthesis of 1-Hydroxypyrene
This initial step is crucial and can be achieved from 1-bromopyrene, which is commercially available or can be synthesized from pyrene.[4] A patented method describes the conversion of 1-bromopyrene to 1-hydroxypyrene via a Ullmann-type reaction.[5]
Materials:
-
1-Bromopyrene
-
Copper(I) oxide (Cu₂O)
-
Potassium hydroxide (KOH)
-
Polyethylene glycol 400 (PEG-400)
-
Water
-
Ethyl acetate
-
Hydrochloric acid (1M)
Procedure:
-
In a reaction vessel, combine 1-bromopyrene, copper(I) oxide, potassium hydroxide, PEG-400, and water.[5]
-
Heat the mixture with stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Acidify the aqueous layer with 1M HCl to a pH of 2-3 to precipitate the product.[5]
-
Filter the precipitate, wash with water, and dry to yield 1-hydroxypyrene.
Protocol 2.2: Bromination of 1-Hydroxypyrene to Yield 6-Bromopyren-1-ol
The selective bromination of 1-hydroxypyrene at the 6-position is the critical step. The hydroxyl group is an activating group, and electrophilic aromatic substitution on the pyrene core is known to occur at the 1, 3, 6, and 8 positions.[6] By carefully controlling the reaction conditions, regioselective bromination can be achieved.
Materials:
-
1-Hydroxypyrene
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve 1-hydroxypyrene in DMF in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of N-Bromosuccinimide (1 equivalent) in DMF to the cooled solution.
-
Allow the reaction to stir at a low temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate 6-Bromopyren-1-ol.
Functionalization Strategies for Targeted Probe Development
The orthogonal reactivity of the hydroxyl and bromo groups on 6-Bromopyren-1-ol allows for a stepwise functionalization approach.
Modification of the Hydroxyl Group: Introducing a Linker
The phenolic hydroxyl group is an ideal site for introducing a linker arm, which can then be used for bioconjugation. The Williamson ether synthesis is a classic and reliable method for this transformation.[7][8]
dot
Caption: Williamson Ether Synthesis Workflow.
This protocol describes the attachment of a linker containing a terminal functional group (e.g., an azide or alkyne for click chemistry, or a carboxylic acid for amide coupling).
Materials:
-
6-Bromopyren-1-ol
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Bifunctional linker with a leaving group (e.g., 3-azidopropyl bromide for click chemistry)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a solution of 6-Bromopyren-1-ol in anhydrous THF under an inert atmosphere, add NaH portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to form the alkoxide.
-
Add the bifunctional linker (e.g., 3-azidopropyl bromide) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).
-
Carefully quench the reaction with water and extract the product with an organic solvent.
-
Purify the product by column chromatography.
Modification of the Bromo Group: Introducing the Targeting Moiety
The bromo group serves as a handle for introducing the targeting ligand via a Suzuki-Miyaura cross-coupling reaction.[2] This reaction is highly versatile and tolerates a wide range of functional groups.
dot
Sources
- 1. Pyrene based materials as fluorescent probes in chemical and biological fields - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Exogenous Molecular Probes for Targeted Imaging in Cancer: Focus on Multi-modal Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orgsyn.org [orgsyn.org]
- 5. CN110452097A - A kind of preparation method of 1- hydroxyl pyrene - Google Patents [patents.google.com]
- 6. youtube.com [youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. organic-synthesis.com [organic-synthesis.com]
Application Notes & Protocols: A Guide to the Design and Synthesis of 6-Bromopyren-1-ol Based Chemosensors
Introduction: The Power of Pyrene and the Strategic Advantage of the 6-Bromopyren-1-ol Scaffold
Pyrene is a polycyclic aromatic hydrocarbon renowned for its unique photophysical properties, making it a privileged fluorophore in the field of chemical sensing. Its high fluorescence quantum yield, long fluorescence lifetime, and characteristic sensitivity to the local environment are exceptional.[1] Notably, pyrene can exhibit both monomer and excimer fluorescence. The monomer emission consists of a structured band, while the excimer, a transient dimer formed between an excited-state and a ground-state pyrene molecule, emits a broad, structureless, and red-shifted band. This dual-emission capability allows for the design of ratiometric sensors, which offer built-in self-correction and enhanced signal precision.
The 6-Bromopyren-1-ol scaffold is a particularly strategic starting material for crafting high-performance chemosensors. It offers a trifecta of advantages:
-
The Pyrene Core: Provides the essential fluorescence engine with its desirable photophysical characteristics.
-
The 1-Hydroxy Group: An activating group that also serves as a versatile synthetic handle. It can be easily converted into ethers or esters, allowing for the covalent attachment of a wide variety of analyte recognition units (receptors).
-
The 6-Bromo Group: A second, orthogonal synthetic handle. The bromine atom is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of aryl-based receptors or modulating electronic properties.[2]
This guide provides a comprehensive, field-proven framework for researchers, chemists, and drug development professionals. It moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system for creating novel, effective chemosensors.
Section 1: Synthesis of the Core Scaffold: 6-Bromopyren-1-ol
The synthesis of 6-Bromopyren-1-ol is a multi-step process that begins with the commercially available hydrocarbon, pyrene. The key is to first introduce the hydroxyl group and then perform a regioselective bromination. The hydroxyl group is a strong activating ortho-, para-director in electrophilic aromatic substitution, guiding the bromine atom to the electronically rich 6- and 8-positions of the pyrene ring.[3] Protecting the hydroxyl group as an acetate ester prior to bromination is a standard and effective strategy to prevent side reactions and improve solubility.
Overall Synthesis Pathway
Caption: Multi-step synthesis of 6-Bromopyren-1-ol from pyrene.
Protocol 1.1: Synthesis of 1-Acetoxypyrene
This two-step protocol is adapted from established methods for the synthesis of 1-hydroxypyrene intermediates.[4][5]
Step 1: Friedel-Crafts Acylation to 1-Acetylpyrene
-
Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend pyrene (1.0 eq) in a dry chlorinated solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Catalyst Addition: Cool the suspension to 0 °C in an ice bath. Add anhydrous aluminum chloride (AlCl₃, ~1.2 eq) portion-wise, ensuring the temperature does not exceed 5 °C.
-
Acylation: Add acetyl chloride (1.1 eq) dropwise via the addition funnel over 30 minutes.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Carefully pour the reaction mixture into a beaker of crushed ice containing concentrated hydrochloric acid. Stir until the orange complex decomposes. Separate the organic layer, and extract the aqueous layer twice with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from ethanol to yield 1-acetylpyrene as a pale yellow solid.
Step 2: Baeyer-Villiger Oxidation to 1-Acetoxypyrene
-
Setup: Dissolve the 1-acetylpyrene (1.0 eq) from the previous step in dry dichloromethane.
-
Oxidation: Add an oxidizing agent such as sodium perborate (~2.0 eq) or meta-chloroperoxybenzoic acid (m-CPBA, ~1.5 eq).[4] If using m-CPBA, the reaction can be run at room temperature. If using sodium perborate, the mixture is typically heated to reflux for 6-8 hours.[5]
-
Reaction Monitoring: Follow the disappearance of the starting material by TLC.
-
Workup: Upon completion, cool the reaction to room temperature. If using m-CPBA, wash the organic layer sequentially with 10% sodium sulfite solution, saturated sodium bicarbonate solution, and brine. If using sodium perborate, add water, separate the layers, and extract the aqueous phase with dichloromethane.[5]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent. The crude 1-acetoxypyrene can be purified by recrystallization from an ethanol/toluene mixture to yield an off-white solid.
Protocol 1.2: Synthesis of 6-Bromopyren-1-ol
Step 3: Regioselective Bromination of 1-Acetoxypyrene
Causality: The acetoxy group at the 1-position is an electron-donating group that activates the pyrene ring towards electrophilic substitution, primarily at the 6- and 8-positions. N-Bromosuccinimide (NBS) is a convenient and milder source of electrophilic bromine compared to Br₂, reducing the risk of over-bromination.[6]
-
Setup: Dissolve 1-acetoxypyrene (1.0 eq) in an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF).
-
Bromination: Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise at room temperature.
-
Reaction: Stir the mixture in the dark for 12-24 hours. The reaction progress can be monitored by TLC or HPLC to observe the formation of the product and consumption of the starting material. A mixture of 6-bromo and 8-bromo isomers is expected.
-
Workup: Pour the reaction mixture into a large volume of water to precipitate the product. Filter the solid, wash thoroughly with water, and dry under vacuum.
-
Purification: The major regioisomers (6-bromo and 8-bromo) must be separated. This is typically achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The polarity difference between the isomers is usually sufficient for separation.
Step 4: Hydrolysis to 6-Bromopyren-1-ol
-
Setup: Suspend the purified 6-bromo-1-acetoxypyrene (1.0 eq) in a mixture of ethanol or methanol and water.
-
Hydrolysis: Add a base, such as sodium hydroxide (NaOH, ~3.0 eq), and heat the mixture to reflux for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Workup: Cool the reaction mixture and remove the alcohol solvent under reduced pressure. Dilute the remaining aqueous solution with water and acidify with dilute HCl until the solution is acidic (pH ~2-3). A precipitate will form.
-
Purification: Filter the solid precipitate, wash extensively with water to remove salts, and dry under high vacuum to yield 6-Bromopyren-1-ol as a solid.
Section 2: Principles of Chemosensor Design from 6-Bromopyren-1-ol
A fluorescent chemosensor is comprised of two key components: a fluorophore (the signaling unit) and a receptor (the analyte-binding unit). In our case, the 6-Bromopyren-1-ol is the fluorophore scaffold. The design process involves covalently linking a receptor that can selectively interact with the target analyte. This interaction must trigger a change in the photophysical properties of the pyrene core.
Common Signaling Mechanisms
| Mechanism | Description | Typical Response |
| PET (Photoinduced Electron Transfer) | An electron-rich receptor quenches fluorescence by transferring an electron to the excited fluorophore. Analyte binding to the receptor inhibits this process. | "Turn-on" fluorescence |
| CHEQ (Chelation-Enhanced Quenching) | Analyte binding, particularly with paramagnetic metal ions (e.g., Cu²⁺, Fe³⁺), enhances non-radiative decay pathways, quenching fluorescence. | "Turn-off" fluorescence |
| ICT (Intramolecular Charge Transfer) | The receptor and fluorophore act as a donor-acceptor pair. Analyte binding alters the electron density, causing a shift in the emission wavelength. | Ratiometric or colorimetric shift |
| Excimer Formation/Disruption | Two pyrene units are brought into proximity by a flexible receptor. Analyte binding can either force them together (excimer on) or apart (excimer off). | Ratiometric change (monomer vs. excimer) |
Synthetic Strategies for Attaching Receptors
The dual functionality of 6-Bromopyren-1-ol allows for two primary strategies for receptor attachment.
Caption: Key synthetic strategies for chemosensor development.
Section 3: Application Protocol - A "Turn-Off" Chemosensor for Fe³⁺ Detection
This protocol details the synthesis of a Schiff base sensor derived from 6-Bromopyren-1-ol. The design incorporates a benzoyl hydrazine moiety, a known effective receptor for Fe³⁺ ions.[7] The sensing mechanism is anticipated to be Chelation-Enhanced Quenching (CHEQ).
Synthesis of Pyrene-Hydrazide Sensor (PYS-1)
Step 1: Synthesis of 6-Bromo-1-(2-oxoethoxy)pyrene
-
Setup: In a round-bottom flask, dissolve 6-Bromopyren-1-ol (1.0 eq) in anhydrous acetone or DMF.
-
Alkylation: Add potassium carbonate (K₂CO₃, 3.0 eq) followed by ethyl bromoacetate (1.5 eq).
-
Reaction: Heat the mixture to reflux and stir for 12-18 hours. Monitor by TLC.
-
Workup: After cooling, filter off the K₂CO₃ and evaporate the solvent. Dissolve the residue in dichloromethane, wash with water, and dry over sodium sulfate. Purify by column chromatography to obtain the ethyl ester intermediate.
-
Hydrolysis: Dissolve the purified ester in a THF/water mixture. Add lithium hydroxide (LiOH, 3.0 eq) and stir at room temperature for 4-6 hours to saponify the ester.
-
Workup: Remove THF under reduced pressure, dilute with water, and acidify with dilute HCl to precipitate the carboxylic acid derivative. Filter, wash with water, and dry.
-
Activation & Reduction (Not Shown in Diagram, Alternative to direct alkylation): The carboxylic acid can be converted to an aldehyde via standard methods (e.g., conversion to acyl chloride then Rosenmund reduction, or direct reduction with a selective agent like DIBAL-H). For simplicity, a direct alkylation with an aldehyde precursor is often preferred if available.
Step 2: Schiff Base Condensation
-
Setup: Dissolve the aldehyde intermediate from the previous step (1.0 eq) in absolute ethanol.
-
Condensation: Add benzoylhydrazine (1.1 eq) to the solution. Add a few drops of glacial acetic acid as a catalyst.
-
Reaction: Heat the mixture to reflux for 6-10 hours. A precipitate often forms as the product is generated.
-
Purification: Cool the reaction mixture to room temperature. Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield the final sensor PYS-1 .
Section 4: Application Protocol - An Aryl-Extended Sensor via Suzuki-Miyaura Coupling
This protocol utilizes the bromine atom as a synthetic handle to introduce a new aryl group, demonstrating the versatility of the scaffold. The Suzuki-Miyaura reaction is a powerful C-C bond-forming reaction between an organoboron compound and an organic halide, catalyzed by a palladium complex.[2][8]
Synthesis of a Biphenyl-Pyrenol Derivative (PYS-2)
-
Setup: In a Schlenk flask under an inert atmosphere (Nitrogen or Argon), combine 6-Bromopyren-1-ol (1.0 eq), 4-formylphenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%), and a base, typically aqueous sodium carbonate (2M solution, 3.0 eq).
-
Solvent: Add a degassed solvent mixture, such as Toluene/Ethanol/Water or Dioxane/Water.
-
Reaction: Heat the mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction by TLC for the disappearance of the starting bromopyrene.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine. Separate the organic layer and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent and purify the crude product by column chromatography on silica gel to yield the aryl-extended sensor PYS-2 . This product, now bearing an aldehyde, can be further functionalized into a Schiff base sensor for different analytes.
Section 5: General Protocol for Chemosensor Characterization and Evaluation
Once a new chemosensor is synthesized, its performance must be rigorously evaluated.
Protocol 5.1: Spectroscopic Characterization
-
Stock Solutions: Prepare a stock solution of the chemosensor (e.g., 1 mM) in a suitable solvent (e.g., DMSO, Acetonitrile, or THF). Prepare stock solutions of the analytes to be tested (e.g., 10 mM metal perchlorates or sodium salts of anions) in water or an appropriate solvent.
-
Working Solutions: For testing, dilute the sensor stock solution to a working concentration (e.g., 10 µM) in a buffered aqueous solution (e.g., HEPES buffer, pH 7.4) or a mixed solvent system (e.g., DMSO/Water 1:9 v/v).
-
UV-Vis Spectroscopy: Record the absorption spectrum of the sensor alone. Then, titrate the sensor solution with increasing concentrations of the target analyte, recording a spectrum after each addition. Observe any changes in the absorption maxima or the appearance of new bands.
-
Fluorescence Spectroscopy: Record the emission spectrum of the sensor alone (excite at the absorption maximum). Titrate with the target analyte, recording the emission spectrum after each addition. Note any quenching ("turn-off"), enhancement ("turn-on"), or wavelength shifts.
Protocol 5.2: Performance Evaluation
-
Selectivity: Prepare a series of test solutions, each containing the sensor and a different potential interfering ion/molecule at a high concentration (e.g., 10 equivalents). Compare the spectral response to that produced by the target analyte. A highly selective sensor will show a significant response only to the target.
-
Binding Stoichiometry (Job's Plot): Prepare a series of solutions where the total concentration of [Sensor] + [Analyte] is constant, but the mole fraction of the sensor varies from 0 to 1. Plot the fluorescence intensity (or absorbance) versus the mole fraction. The maximum (or minimum) of the plot indicates the binding stoichiometry (e.g., a peak at 0.5 indicates a 1:1 complex).
-
Limit of Detection (LOD): Perform a fluorescence titration with very low concentrations of the analyte. Plot the fluorescence intensity at the peak emission wavelength versus the analyte concentration. The LOD is calculated using the formula: LOD = 3σ / k , where σ is the standard deviation of the blank (sensor solution with no analyte) and k is the slope of the linear portion of the titration curve at low concentrations.
Example Performance Data
The following table summarizes hypothetical but realistic data for the sensors described above.
| Sensor | Target Analyte | Sensing Mechanism | Solvent System | λabs (nm) | λem (nm) | Response | Approx. LOD |
| PYS-1 | Fe³⁺ | CHEQ | DMSO/HEPES (pH 7.4) | 345 | 388, 407 | Turn-Off | ~50 nM |
| PYS-2 | Cu²⁺ | PET | ACN/HEPES (pH 7.4) | 350 | 420 | Turn-On | ~100 nM |
References
-
Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies. (2024). National Institutes of Health. Available at: [Link]
- Synthesis method of 1-hydroxypyrene and intermediate thereof. (2020). Google Patents.
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Recent developments in pyrene-based fluorescence recognition and imaging of Ag + and Pb 2+ ions: Synthesis, applications and challenges. (2024). Sensors & Diagnostics (RSC Publishing). Available at: [Link]
-
A Highly Fluorescent Pyrene-Based Sensor for Selective Detection Of Fe3+ Ion in Aqueous Medium: Computational Investigations. (2022). PubMed. Available at: [Link]
-
Electrophilic Substitution of Monosubstituted Pyrenes. Oxford Academic. Available at: [Link]
- Synthesis method of 1-pyrenol and intermediates thereof. (2016). Google Patents.
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
A “Turn-Off” Pyrene-Based Ligand as a Fluorescent Sensor for the Detection of Cu2+ and Fe2+ Ions: Synthesis and Application in Real Water Samples, Logic Gate Construction, and Bio-Imaging. (2023). MDPI. Available at: [Link]
-
A new water soluble, highly selective Pyrene-based fluorescent sensor for detection of Fe+3 metal ion. (2023). ChemRxiv. Available at: [Link]
-
Synthesis of substituted pyrenes by indirect methods. (2013). Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. Available at: [Link]
-
Reported bromination reactions of 1-bromopyrene. ResearchGate. Available at: [Link]
-
Pyrene based Schiff base ligand: A highly selective fluorescence chemosensor for the detection of Cu2+ ions. ResearchGate. Available at: [Link]
-
The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace. Available at: [Link]
-
A Chemosensor for Fe3+ Detection Derived from Pyrene. (2022). ResearchGate. Available at: [Link]
-
Electrophilic Substitution of Pyrenes. Scribd. Available at: [Link]
-
Synthesis of 1-‐Bromopyrene and 1-‐Pyrenecarbaldehyde. (2016). Organic Syntheses. Available at: [Link]
Sources
- 1. A Highly Fluorescent Pyrene-Based Sensor for Selective Detection Of Fe3+ Ion in Aqueous Medium: Computational Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. academic.oup.com [academic.oup.com]
- 4. CN105732331B - Synthesis method of 1-hydroxypyrene and intermediate thereof - Google Patents [patents.google.com]
- 5. CN105732331A - Synthesis method of 1-pyrenol and intermediates thereof - Google Patents [patents.google.com]
- 6. Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
Illuminating Polymer Science: A Guide to Incorporating 6-Bromopyren-1-ol into Polymer Matrices
In the dynamic fields of materials science, drug delivery, and biomedical research, the ability to visualize and track polymer behavior at the molecular level is paramount. Fluorescent probes, when integrated into polymer matrices, serve as powerful reporters, offering insights into polymer dynamics, microenvironments, and interactions. Among the myriad of available fluorophores, pyrene derivatives stand out due to their unique photophysical properties, including a long fluorescence lifetime, high quantum yield, and sensitivity to local environments.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the incorporation of a promising pyrene-based fluorescent probe, 6-Bromopyren-1-ol, into various polymer matrices. The presence of both a reactive hydroxyl group and a bromine atom on the pyrene core offers versatile handles for both covalent attachment and further functionalization, making it an invaluable tool for designing advanced functional materials.
Unveiling the Potential of 6-Bromopyren-1-ol
6-Bromopyren-1-ol is a fluorescent compound characterized by the pyrene aromatic system, which is known for its strong UV absorption and distinct fluorescence emission. The hydroxyl (-OH) group provides a reactive site for covalent attachment to polymer backbones or side chains through established chemical reactions. The bromine (Br) atom can also participate in various cross-coupling reactions, offering a secondary site for modification, or can be left unmodified to study its influence on the photophysical properties of the resulting polymer.
| Property | Value | Source |
| Molecular Formula | C₁₆H₉BrO | PubChem |
| Molecular Weight | 297.14 g/mol | PubChem |
| Appearance | Solid | - |
| Solubility | Soluble in many organic solvents | General knowledge |
Strategic Incorporation: Covalent vs. Non-Covalent Approaches
The choice of incorporation strategy is dictated by the specific research question and the desired properties of the final material. Covalent attachment offers a permanent linkage, preventing leaching of the probe, which is critical for long-term studies and applications in biological systems.[1] Non-covalent methods, on the other hand, are simpler to implement and can be useful for creating responsive materials or for preliminary screening of polymer-probe interactions.
Part 1: Covalent Incorporation Strategies
Covalent attachment ensures the stability of the fluorescent label within the polymer matrix, which is crucial for applications requiring long-term tracking and minimal probe leaching.[1] The hydroxyl group of 6-Bromopyren-1-ol is the primary site for covalent linkage to polymers possessing complementary functional groups.
Esterification: Linking to Carboxylic Acid-Containing Polymers
Esterification is a robust and widely used method for covalently linking alcohols to polymers containing carboxylic acid groups, such as poly(acrylic acid) (PAA) or poly(methacrylic acid) (PMAA). The reaction is typically catalyzed by an acid or a coupling agent.
Causality Behind Experimental Choices: The choice of coupling agent is critical for efficient esterification under mild conditions, which is often necessary to preserve the integrity of the polymer backbone. Dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are common choices that activate the carboxylic acid, facilitating nucleophilic attack by the hydroxyl group of 6-Bromopyren-1-ol. The addition of a catalyst like 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.
Protocol 1: DCC/DMAP-Mediated Esterification of Poly(acrylic acid) with 6-Bromopyren-1-ol
Materials:
-
Poly(acrylic acid) (PAA)
-
6-Bromopyren-1-ol
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Dialysis tubing (appropriate molecular weight cutoff)
Procedure:
-
Polymer Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve PAA in anhydrous DMF to a concentration of 1-5% (w/v). Stir the solution until the polymer is fully dissolved.
-
Reagent Addition: To the stirred polymer solution, add 6-Bromopyren-1-ol (0.1-0.5 equivalents relative to the carboxylic acid groups on PAA), DMAP (0.1 equivalents), and DCC (1.2 equivalents relative to 6-Bromopyren-1-ol).
-
Reaction: Allow the reaction to proceed at room temperature for 24-48 hours with continuous stirring.
-
Work-up:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Precipitate the polymer by slowly adding the filtrate to a large excess of diethyl ether.
-
Collect the precipitate by filtration or centrifugation.
-
-
Purification:
-
Redissolve the polymer in a minimal amount of DMF.
-
Purify the polymer solution by dialysis against a DMF/water mixture, followed by pure water, to remove unreacted reagents and byproducts.
-
Lyophilize the purified polymer solution to obtain the 6-Bromopyren-1-ol-labeled PAA as a solid.
-
Self-Validation: Successful incorporation can be confirmed by comparing the ¹H NMR spectra of the starting PAA and the final product. The appearance of aromatic proton signals from the pyrene moiety will indicate covalent attachment. The degree of labeling can be quantified by integrating the signals corresponding to the pyrene protons against those of the polymer backbone.
Caption: Workflow for the covalent attachment of 6-Bromopyren-1-ol to PAA via esterification.
Etherification: Creating Stable Ether Linkages
Ether linkages are generally more stable to hydrolysis than ester bonds, making etherification an attractive method for long-term applications. The Williamson ether synthesis is a classic and effective method for forming ether bonds.[2][3][4][5] This involves the reaction of an alkoxide with an alkyl halide. In this context, the hydroxyl group of 6-Bromopyren-1-ol can be deprotonated to form an alkoxide, which then reacts with a polymer containing halide functional groups (e.g., poly(vinyl chloride) or chloromethylated polystyrene).
Causality Behind Experimental Choices: A strong base, such as sodium hydride (NaH), is required to deprotonate the phenolic hydroxyl group of 6-Bromopyren-1-ol to form the more nucleophilic phenoxide. A polar aprotic solvent like DMF or THF is used to dissolve the polymer and reagents and to facilitate the Sₙ2 reaction.
Protocol 2: Williamson Ether Synthesis for Attaching 6-Bromopyren-1-ol to Chloromethylated Polystyrene
Materials:
-
Chloromethylated polystyrene
-
6-Bromopyren-1-ol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Methanol
-
Diethyl ether
Procedure:
-
Alkoxide Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend NaH in anhydrous DMF. To this suspension, slowly add a solution of 6-Bromopyren-1-ol in anhydrous DMF. Stir the mixture at room temperature for 1-2 hours, or until the evolution of hydrogen gas ceases.
-
Polymer Addition: In a separate flask, dissolve the chloromethylated polystyrene in anhydrous DMF.
-
Reaction: Slowly add the polymer solution to the prepared sodium 6-bromopyren-1-oxide solution. Heat the reaction mixture to 60-80 °C and stir for 24-48 hours.
-
Quenching and Work-up:
-
Cool the reaction mixture to room temperature and cautiously quench any unreacted NaH by the slow addition of methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol or water.
-
-
Purification:
-
Collect the polymer by filtration.
-
Redissolve the polymer in a suitable solvent (e.g., THF or chloroform) and re-precipitate it into a non-solvent (e.g., methanol) to remove unreacted 6-Bromopyren-1-ol. Repeat this dissolution-precipitation cycle 2-3 times.
-
Dry the purified polymer under vacuum.
-
Self-Validation: Successful etherification can be confirmed by FT-IR spectroscopy, where the disappearance of the C-Cl stretching vibration and the appearance of a C-O-C ether stretching band would be indicative of the reaction. ¹H NMR spectroscopy will show the characteristic aromatic signals of the pyrene moiety.
Caption: Workflow for the covalent attachment of 6-Bromopyren-1-ol via Williamson ether synthesis.
Mitsunobu Reaction: A Mild Alternative for Esterification
The Mitsunobu reaction provides a mild and efficient method for converting alcohols to esters, ethers, and other functional groups.[6][7] It is particularly useful for temperature-sensitive polymers or when other functional groups in the polymer might be incompatible with the conditions of traditional esterification or etherification.
Causality Behind Experimental Choices: The reaction proceeds via the activation of the hydroxyl group of 6-Bromopyren-1-ol by a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). This forms an alkoxyphosphonium salt, which is then susceptible to nucleophilic attack by the carboxylate group of the polymer. The reaction generally proceeds with inversion of configuration at the alcohol's stereocenter, though this is not relevant for the achiral 6-Bromopyren-1-ol.
Protocol 3: Mitsunobu Reaction for Labeling a Carboxylic Acid-Containing Polymer
Materials:
-
Carboxylic acid-functionalized polymer
-
6-Bromopyren-1-ol
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
Procedure:
-
Reagent Dissolution: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the carboxylic acid-containing polymer, 6-Bromopyren-1-ol (1.2 equivalents relative to the carboxylic acid groups), and PPh₃ (1.5 equivalents) in anhydrous THF.
-
Reaction Initiation: Cool the solution to 0 °C in an ice bath. Slowly add DEAD or DIAD (1.5 equivalents) dropwise to the stirred solution.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Work-up and Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Precipitate the polymer by adding the concentrated solution to a large excess of diethyl ether.
-
The triphenylphosphine oxide and the reduced azodicarboxylate byproducts are often soluble in diethyl ether, facilitating their removal.
-
Further purify the polymer by repeated precipitations or dialysis as described in previous protocols.
-
Dry the final product under vacuum.
-
Self-Validation: Successful reaction is confirmed by the appearance of the pyrene signals in the ¹H NMR spectrum of the polymer. GPC analysis can be used to confirm that no significant degradation of the polymer has occurred during the reaction.
Part 2: Non-Covalent Incorporation Strategies
Non-covalent methods are advantageous for their simplicity and the ability to easily tune the concentration of the fluorescent probe within the polymer matrix. These methods rely on intermolecular forces such as hydrophobic interactions and π-π stacking to physically entrap the dye within the polymer.[8][9]
Physical Blending and Solvent Casting
This is one of the simplest methods for incorporating a hydrophobic dye like 6-Bromopyren-1-ol into a polymer matrix. The polymer and the dye are co-dissolved in a common solvent, and the solvent is then slowly evaporated to form a fluorescent polymer film.[10][11][12]
Causality Behind Experimental Choices: The choice of solvent is crucial; it must be a good solvent for both the polymer and 6-Bromopyren-1-ol to ensure homogeneous mixing at the molecular level. Slow evaporation of the solvent allows for the polymer chains to entangle and trap the dye molecules within the resulting film.
Protocol 4: Preparation of a Fluorescent Polystyrene Film by Solvent Casting
Materials:
-
Polystyrene (PS)
-
6-Bromopyren-1-ol
-
Toluene or Chloroform
-
Glass petri dish or other suitable casting surface
Procedure:
-
Solution Preparation: Prepare a stock solution of polystyrene in toluene (e.g., 10% w/v). Prepare a separate stock solution of 6-Bromopyren-1-ol in toluene.
-
Blending: In a vial, mix the desired volumes of the polystyrene and 6-Bromopyren-1-ol solutions to achieve the target dye concentration (e.g., 0.1-1% by weight relative to the polymer). Ensure thorough mixing.
-
Casting: Pour the mixed solution into a clean, level glass petri dish. The volume of the solution will determine the thickness of the final film.
-
Drying: Cover the petri dish with a lid that has small openings to allow for slow solvent evaporation. Place the dish in a fume hood at room temperature for 24-48 hours, or until the film is completely dry. For faster drying, a vacuum oven at a temperature below the glass transition temperature of the polymer can be used.
-
Film Removal: Carefully peel the fluorescent polymer film from the glass surface.
Self-Validation: The resulting film should exhibit fluorescence under UV light. The homogeneity of the dye distribution can be assessed using fluorescence microscopy. It is important to note that at higher concentrations, pyrene derivatives can form excimers, which have a characteristic red-shifted emission compared to the monomer emission.
Caption: Workflow for the non-covalent incorporation of 6-Bromopyren-1-ol into a polystyrene film via solvent casting.
Nanoprecipitation for Encapsulation in Polymer Nanoparticles
Nanoprecipitation is a widely used method to encapsulate hydrophobic molecules within polymer nanoparticles.[13] This technique is particularly relevant for drug delivery applications where the fluorescently labeled nanoparticles can be used for imaging and tracking.
Causality Behind Experimental Choices: This method relies on the rapid diffusion of a solvent, in which both the polymer and the dye are dissolved, into a non-solvent. This causes the polymer to precipitate and entrap the dye within the newly formed nanoparticles. The choice of solvent and non-solvent system is critical for controlling the size and stability of the nanoparticles.
Protocol 5: Encapsulation of 6-Bromopyren-1-ol in PLGA Nanoparticles
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
6-Bromopyren-1-ol
-
Acetone or Tetrahydrofuran (THF)
-
Aqueous solution of a stabilizer (e.g., Pluronic F-127 or polyvinyl alcohol (PVA))
Procedure:
-
Organic Phase Preparation: Dissolve PLGA and 6-Bromopyren-1-ol in acetone to form a clear solution.
-
Nanoprecipitation: Add the organic solution dropwise to a vigorously stirring aqueous solution of the stabilizer. The rapid mixing will cause the formation of a nanoparticle suspension.
-
Solvent Evaporation: Continue stirring the suspension at room temperature for several hours to allow for the complete evaporation of the organic solvent.
-
Purification:
-
Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Remove the supernatant and resuspend the nanoparticles in deionized water.
-
Repeat the centrifugation and resuspension steps 2-3 times to remove any unencapsulated dye and excess stabilizer.
-
-
Storage: The purified fluorescent nanoparticles can be stored as a suspension at 4 °C or lyophilized for long-term storage.
Self-Validation: The size and morphology of the nanoparticles can be characterized by Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM). The encapsulation efficiency can be determined by dissolving a known amount of the lyophilized nanoparticles in a good solvent and measuring the absorbance of 6-Bromopyren-1-ol using UV-Vis spectroscopy, then comparing it to a standard calibration curve.
Part 3: Characterization of 6-Bromopyren-1-ol-Labeled Polymers
Thorough characterization is essential to confirm the successful incorporation of the fluorescent probe and to understand the properties of the resulting material.
| Technique | Purpose | Expected Outcome for Successful Incorporation |
| ¹H NMR Spectroscopy | Confirm covalent attachment and determine the degree of labeling. | Appearance of aromatic proton signals of the pyrene moiety. Integration of these signals relative to polymer backbone signals allows for quantification. |
| FT-IR Spectroscopy | Confirm the formation of new chemical bonds (e.g., ester or ether). | Appearance of characteristic C=O stretching for esters or C-O-C stretching for ethers. |
| UV-Vis Spectroscopy | Quantify the amount of incorporated probe. | The characteristic absorbance spectrum of the pyrene chromophore will be present. The concentration can be determined using the Beer-Lambert law.[14] |
| Fluorescence Spectroscopy | Characterize the photophysical properties of the labeled polymer. | The polymer will exhibit the characteristic fluorescence emission of the pyrene probe. The ratio of excimer to monomer emission can provide information about the local concentration of the probe and polymer chain dynamics.[15][16] |
| Gel Permeation Chromatography (GPC/SEC) | Assess the molecular weight and polydispersity of the polymer after modification. | The molecular weight of the polymer should increase slightly upon labeling, and the polydispersity should not significantly change, indicating no major chain degradation. |
| Dynamic Light Scattering (DLS) | Determine the size distribution of fluorescent nanoparticles. | Provides the average hydrodynamic diameter and polydispersity index of the nanoparticles in suspension. |
| Electron Microscopy (TEM/SEM) | Visualize the morphology of fluorescent nanoparticles or films. | Provides information on the size, shape, and surface morphology of the prepared materials. |
Conclusion
The incorporation of 6-Bromopyren-1-ol into polymer matrices opens up a wide range of possibilities for developing advanced functional materials. The protocols and guidelines presented in this technical guide provide a solid foundation for researchers to design and synthesize fluorescently labeled polymers tailored to their specific applications, from fundamental studies of polymer physics to the development of sophisticated drug delivery and diagnostic systems. The versatility of 6-Bromopyren-1-ol, with its dual reactive sites, ensures its continued relevance as a valuable tool in the ever-evolving field of polymer science.
References
- Favier, A., & Charreyre, M. T. (2021). Fluorescent labeling of biocompatible block copolymers: synthetic strategies and applications in bioimaging. Polymer Chemistry, 12(15), 2219-2244.
-
PubChem. (n.d.). 6-Bromopyren-1-ol. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
- Winkler, J. (2019). Covalent Fluorophore Labeling of Oligonucleotides and Generation of Other Oligonucleotide Bioconjugates. In Methods in Molecular Biology (Vol. 1974, pp. 45-61). Humana Press.
-
Duhamel, J. (2012). Quantitative Characterization of Pyrene-Labeled Macromolecules in Solution by Global Analysis of Fluorescence Decays. UWSpace. [Link]
- Nagao, D., et al. (2005). Preparation of Fluorescent Polymer Particles by Emulsion Polymerization. Proceedings of the 2nd International Symposium on Polymeric Microspheres.
- Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
-
Royal Society of Chemistry. (n.d.). Making esters from alcohols and acids. In Education. Retrieved January 25, 2026, from [Link]
- Siemann, U. (2005). Solvent Film Casting—A Versatile Technology for Specialty Films. Society of Vacuum Coaters. 48th Annual Technical Conference Proceedings.
-
CD Formulation. (n.d.). Solvent Casting Method for Oral Thin Film Preparation. Retrieved January 25, 2026, from [Link]
- Boydston, A. J., et al. (2013). Conjugation-Induced Fluorescent Labeling of Proteins and Polymers Using Dithiomaleimides. Journal of the American Chemical Society, 135(8), 3142–3145.
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved January 25, 2026, from [Link]
-
NRO Chemistry. (2022, October 12). Mitsunobu Reaction - reaction mechanism and experimental procedure [Video]. YouTube. [Link]
-
Studylib. (n.d.). Esterification Lab Procedure: Design & Synthesis. Retrieved January 25, 2026, from [Link]
-
Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved January 25, 2026, from [Link]
-
Organic Syntheses. (n.d.). A GENERAL PROCEDURE FOR MITSUNOBU INVERSION OF STERICALLY HINDERED ALCOHOLS. Retrieved January 25, 2026, from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
- European Patent Office. (2019). METHOD FOR THE SYNTHESIS OF POLYETHERS (EP 3792296 A2).
- Veis, M., et al. (2020). Williamson ether synthesis: an efficient one-step route for surface modifications of silicon nanoparticles.
- Zhang, Y., et al. (2021). Mechanistic Study on Citric Acid–Based Esterification: A Versatile Reaction for Preparation of Hydrophilic Polymers. Industrial & Engineering Chemistry Research, 60(2), 945–955.
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved January 25, 2026, from [Link]
- van der Vlies, A. J., et al. (2020). Fluorescence-Based and Fluorescent Label-Free Characterization of Polymer Nanoparticle Decorated T Cells. Biomacromolecules, 21(9), 3776–3787.
-
Bioclone. (n.d.). Fluorescent Labeling: Attaching Fluorophores to Biomolecules for Sensitive Detection and Investigation. Retrieved January 25, 2026, from [Link]
- Geng, J., et al. (2021). Fluorescent Labeling of Ultrahigh Molecular Weight Polyacrylamide Polymers in Microemulsion Systems. ACS Omega, 6(25), 16427–16436.
- Gademann, K., et al. (2014). Quantitative determination of fluorescence labeling implemented in cell cultures. BMC Biology, 12, 9.
- Förster, T. (1948). Zwischenmolekulare Energiewanderung und Fluoreszenz. Annalen der Physik, 437(1-2), 55-75.
- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
- Kosbar, L. L., et al. (1988). Photophysical Studies of Spin Cast Polymer Films.
- Hill, M. E., et al. (2021). Repurposing Mitsunobu Reactions as a Generic Approach toward Polyethylene Derivatives. Macromolecules, 54(19), 9205–9213.
- Jacob, S., & Nair, A. B. (2021). Buccal film manufacturing based on solvent casting technique. Journal of Pharmaceutical Sciences, 110(9), 3045-3056.
- Li, C., et al. (2022). Fundamentals, Synthetic Strategies and Applications of Non-Covalently Imprinted Polymers. Polymers, 14(3), 524.
- Han, Q., et al. (2022). The self-assembly of polyacrylic acid nanoparticles induced by non-covalent interactions enhances the response of molecular fluorescent probes to formaldehyde.
- Wang, Y., et al. (2018). Preparation of the Water-Soluble Pyrene-Containing Fluorescent Polymer by One-Pot Method. Polymers, 10(11), 1253.
- Wang, Y., et al. (2013). Williamson alkylation approach to the synthesis of poly(alkyl vinyl ether) copolymers. Journal of Polymer Science Part A: Polymer Chemistry, 51(24), 5244-5252.
- Application of Fluorescent Probe Technique in Study of Polymer Self-Assembly. (2017). In Polymer Science. IntechOpen.
- Förster, T. (1949). Experimentelle und theoretische Untersuchung des zwischenmolekularen Übergangs von Elektronenanregungsenergie.
- van der Meer, B. W., Coker, G., & Chen, S. Y. S. (1994).
- Fessi, H., et al. (1989). Nanocapsule formation by interfacial polymer deposition following solvent displacement. International Journal of Pharmaceutics, 55(1), R1-R4.
- Zhang, X., et al. (2020).
- Winnik, F. M. (1993). Photophysics of preassociated pyrenes in aqueous polymer solutions and in other organized media. Chemical Reviews, 93(2), 587-614.
- Costa, T., et al. (2010). Picosecond Dynamics of Dimer Formation in a Pyrene Labeled Polymer. The Journal of Physical Chemistry B, 114(39), 12439-12447.
- Chen, S., & Duhamel, J. (2013). Probing the Hydrophobic Interactions of a Series of Pyrene End-Labeled Poly(ethylene oxide)s in Aqueous Solution Using Time-Resolved Fluorescence. Langmuir, 29(9), 2821-2834.
- Yang, Q., et al. (2008). Functionalization of Multiwalled Carbon Nanotubes by Pyrene-Labeled Hydroxypropyl Cellulose. The Journal of Physical Chemistry B, 112(41), 12934-12939.
Sources
- 1. Fluorescent labeling of biocompatible block copolymers: synthetic strategies and applications in bioimaging - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00110H [pubs.rsc.org]
- 2. francis-press.com [francis-press.com]
- 3. tandfonline.com [tandfonline.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Mitsunobu Reaction [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. The self-assembly of polyacrylic acid nanoparticles induced by non-covalent interactions enhances the response of molecular fluorescent probes to formaldehyde - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. svc.org [svc.org]
- 12. Solvent Casting Method for Oral Thin Film Preparation - Oral Thin Film - CD Formulation [formulationbio.com]
- 13. Design, Synthesis, and Biomedical Application of Multifunctional Fluorescent Polymer Nanomaterials [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]
6-Bromopyren-1-ol: A Versatile Building Block for Advanced Materials
Introduction
Pyrene, a polycyclic aromatic hydrocarbon, has long captured the attention of materials scientists due to its unique photophysical properties, including high quantum yield, long fluorescence lifetime, and the characteristic formation of excimers.[1] These properties make pyrene and its derivatives highly valuable components in the design of advanced functional materials. Among the vast family of pyrene derivatives, 6-Bromopyren-1-ol emerges as a particularly interesting building block. The presence of both a hydroxyl (-OH) and a bromo (-Br) group at strategic positions on the pyrene core offers a versatile platform for synthesizing a wide array of novel materials with tailored optical and electronic properties.[2]
The hydroxyl group provides a reactive site for esterification, etherification, or can act as a proton-donating group in sensing applications. Simultaneously, the bromo group serves as a handle for various cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the introduction of diverse functionalities and the construction of extended π-conjugated systems.[2][3][4] This dual functionality makes 6-Bromopyren-1-ol a key intermediate for the development of materials for Organic Light-Emitting Diodes (OLEDs), fluorescent probes, and chemical sensors.
This comprehensive guide provides detailed application notes and protocols for the synthesis and utilization of 6-Bromopyren-1-ol in materials science. It is intended for researchers and scientists in both academic and industrial settings who are interested in exploring the potential of this versatile molecule.
Physicochemical Properties of 6-Bromopyren-1-ol
A thorough understanding of the fundamental properties of 6-Bromopyren-1-ol is crucial for its effective application.
| Property | Value | Source |
| Molecular Formula | C₁₆H₉BrO | PubChem |
| Molecular Weight | 297.15 g/mol | PubChem |
| Appearance | Expected to be a solid | Inferred |
| Solubility | Soluble in common organic solvents like THF, Dichloromethane, and DMF | Inferred |
Synthesis of 6-Bromopyren-1-ol: A Proposed Protocol
While a direct, optimized synthesis for 6-Bromopyren-1-ol is not extensively documented, a plausible two-step synthetic route can be proposed based on established methodologies for the synthesis of related compounds, namely the bromination of pyrene followed by a nucleophilic aromatic substitution to introduce the hydroxyl group.
Pyrene [label="Pyrene"]; Bromopyrene [label="1-Bromopyrene"]; Product [label="6-Bromopyren-1-ol", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Pyrene -> Bromopyrene [label="Bromination\n(e.g., NBS, DMF)"]; Bromopyrene -> Product [label="Hydroxylation\n(Ullmann Condensation)"]; }
Figure 1: Proposed synthetic workflow for 6-Bromopyren-1-ol.
Part 1: Synthesis of 1-Bromopyrene
The synthesis of 1-bromopyrene is a well-established procedure. A common method involves the electrophilic bromination of pyrene using N-bromosuccinimide (NBS) in a suitable solvent like dimethylformamide (DMF).
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pyrene (1 equivalent) in anhydrous DMF.
-
Reagent Addition: To the stirred solution, add N-bromosuccinimide (1.1 equivalents) portion-wise at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Work-up: Upon completion, pour the reaction mixture into a beaker containing ice-water.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with water.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexanes) to obtain pure 1-bromopyrene.[5]
Part 2: Synthesis of 6-Bromopyren-1-ol via Ullmann Condensation
The conversion of an aryl halide to a phenol can be achieved through a copper-catalyzed Ullmann condensation.[6][7] This proposed step would involve the reaction of 1-bromopyrene with a hydroxide source in the presence of a copper catalyst.
Proposed Protocol:
-
Reaction Setup: In a sealed tube or a pressure vessel, combine 1-bromopyrene (1 equivalent), a copper(I) catalyst (e.g., CuI, 0.1 equivalents), a ligand (e.g., L-proline or a phenanthroline derivative, 0.2 equivalents), and a base (e.g., NaOH or KOH, 2-3 equivalents).
-
Solvent: Add a high-boiling point polar aprotic solvent such as DMF or N-methyl-2-pyrrolidone (NMP).
-
Reaction Conditions: Heat the mixture to a high temperature (typically 120-180 °C) and stir for 12-24 hours. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Work-up: After cooling to room temperature, acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to protonate the phenoxide.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate 6-Bromopyren-1-ol.
Causality Behind Experimental Choices:
-
Ullmann Condensation: This classic reaction is a reliable method for forming C-O bonds with aryl halides, particularly when other methods might fail.[7]
-
Copper Catalyst and Ligand: The copper catalyst is essential for the reaction to proceed. The ligand helps to stabilize the copper species and improve the reaction efficiency.
-
Base and High Temperature: A strong base is required to generate the nucleophilic hydroxide, and high temperatures are necessary to overcome the activation energy of the reaction.
Applications in Materials Science
The unique bifunctional nature of 6-Bromopyren-1-ol makes it an ideal starting material for a variety of applications in materials science.
Organic Light-Emitting Diodes (OLEDs)
The pyrene core is an excellent blue-emitting chromophore.[8] By functionalizing 6-Bromopyren-1-ol, it is possible to synthesize novel emissive materials or host materials for OLEDs with improved performance. The hydroxyl group can be used to attach charge-transporting moieties, while the bromo group allows for the extension of the π-conjugated system through cross-coupling reactions, which can tune the emission color and improve charge carrier mobility.[9]
Start [label="6-Bromopyren-1-ol", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Step1 [label="Functionalization via\nCross-Coupling (e.g., Suzuki)"]; Step2 [label="Purification of\nEmissive Material"]; Step3 [label="OLED Device Fabrication\n(Spin-coating or Evaporation)"]; End [label="OLED Device", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Step1; Step1 -> Step2; Step2 -> Step3; Step3 -> End; }
Figure 2: Workflow for utilizing 6-Bromopyren-1-ol in OLEDs.
Protocol for Synthesis of a Pyrene-Based Emissive Material via Suzuki Coupling:
This protocol describes the synthesis of a derivative where an aryl group is attached at the 6-position to tune the electronic properties.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine 6-Bromopyren-1-ol (1 equivalent), an arylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2 equivalents).
-
Solvent: Add a mixture of toluene and water (e.g., 4:1 v/v).
-
Reaction Conditions: Heat the mixture to reflux (around 90-100 °C) and stir for 12-24 hours.
-
Work-up: After cooling, separate the organic layer. Extract the aqueous layer with toluene. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired emissive material.[3]
OLED Fabrication Protocol (Simplified):
A simplified protocol for fabricating a solution-processed OLED using the synthesized material as the emissive layer is as follows:
-
Substrate Cleaning: Thoroughly clean an indium tin oxide (ITO)-coated glass substrate by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol.
-
Hole Injection Layer (HIL) Deposition: Spin-coat a layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate and anneal.
-
Emissive Layer (EML) Deposition: Dissolve the synthesized pyrene derivative in a suitable organic solvent (e.g., chlorobenzene or toluene) and spin-coat it on top of the HIL. Anneal the substrate to remove the solvent.[2]
-
Electron Transport Layer (ETL) and Cathode Deposition: In a high-vacuum thermal evaporator, deposit an electron transport layer (e.g., TPBi), followed by a low work function metal cathode (e.g., LiF/Al).[10]
-
Encapsulation: Encapsulate the device to protect it from atmospheric moisture and oxygen.
Fluorescent Probes
The intrinsic fluorescence of the pyrene core makes 6-Bromopyren-1-ol an excellent starting point for the design of fluorescent probes for detecting various analytes such as metal ions and pH.[11] The hydroxyl and bromo groups can be functionalized with specific recognition moieties that interact with the target analyte, leading to a change in the fluorescence properties of the pyrene fluorophore.[12]
Start [label="6-Bromopyren-1-ol", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Step1 [label="Derivatization with a\nRecognition Moiety"]; Step2 [label="Purification of the\nFluorescent Probe"]; Step3 [label="Spectroscopic Titration\nwith Analyte"]; End [label="Analyte Detection", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Step1; Step1 -> Step2; Step2 -> Step3; Step3 -> End; }
Figure 3: Workflow for developing a fluorescent probe.
Protocol for a Pyrene-Based Fluorescent pH Sensor:
This protocol describes the synthesis of a pH-sensitive probe by introducing an amine functionality.
-
Synthesis of the Probe:
-
Protect the hydroxyl group of 6-Bromopyren-1-ol (e.g., as a silyl ether).
-
Perform a Buchwald-Hartwig amination on the bromo- TBDMS-protected pyrene with a suitable amine (e.g., piperazine).
-
Deprotect the hydroxyl group to yield the final pH-sensitive fluorescent probe.
-
-
Fluorescence Measurements:
-
Prepare a stock solution of the synthesized probe in a suitable solvent (e.g., DMSO).
-
Prepare a series of buffer solutions with varying pH values.
-
Add a small aliquot of the probe stock solution to each buffer solution to a final concentration in the micromolar range.
-
Record the fluorescence emission spectra of each solution using a spectrofluorometer.
-
Plot the fluorescence intensity at a specific wavelength against the pH to obtain a calibration curve.[11][12]
-
Mechanism of pH Sensing:
The amine group in the synthesized probe can be protonated at low pH. This protonation can lead to a change in the electronic properties of the pyrene fluorophore, resulting in a change in its fluorescence emission (e.g., quenching or a shift in the emission wavelength). This change in fluorescence can be correlated to the pH of the solution.[11]
Chemical Sensors
Beyond fluorescent probes, 6-Bromopyren-1-ol can be used to develop other types of chemical sensors, such as colorimetric or electrochemical sensors. The versatile chemistry of the hydroxyl and bromo groups allows for the incorporation of various recognition elements that can selectively bind to target analytes.[13]
Protocol for a Pyrene-Based Colorimetric Sensor for Metal Ions:
This protocol outlines the synthesis of a sensor that changes color upon binding to a specific metal ion.
-
Synthesis of the Sensor:
-
React the hydroxyl group of 6-Bromopyren-1-ol with a linker molecule.
-
Couple the other end of the linker with a known metal-chelating ligand (e.g., a Schiff base or a crown ether) via the bromo group using a cross-coupling reaction.
-
-
Sensing Experiment:
-
Dissolve the synthesized sensor in a suitable solvent.
-
Add solutions of different metal ions to the sensor solution.
-
Observe any color changes visually and record the UV-Vis absorption spectra to quantify the response.
-
Conclusion
6-Bromopyren-1-ol is a highly versatile and valuable building block in materials science. Its unique combination of a reactive hydroxyl group and a synthetically adaptable bromo group on a photophysically active pyrene core provides a powerful platform for the rational design and synthesis of a wide range of advanced functional materials. The protocols and application notes provided in this guide serve as a starting point for researchers to explore the vast potential of this molecule in the development of next-generation OLEDs, sensitive fluorescent probes, and innovative chemical sensors. Further exploration of the derivatization of 6-Bromopyren-1-ol is expected to unlock even more exciting applications in the future.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. fluxcontinu.umontreal.ca [fluxcontinu.umontreal.ca]
- 4. On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites | MDPI [mdpi.com]
- 5. orgsyn.org [orgsyn.org]
- 6. CN110452097B - Preparation method of 1-hydroxypyrene - Google Patents [patents.google.com]
- 7. Ullmann Reaction [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. ossila.com [ossila.com]
- 11. pH-responsive polymer-supported pyrene-based fluorescent dyes for CO 2 detection in aqueous environments - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY01186D [pubs.rsc.org]
- 12. One-step synthesis of a pH switched pyrene-based fluorescent probe for ratiometric detection of HS− in real water samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. A “Turn-Off” Pyrene-Based Ligand as a Fluorescent Sensor for the Detection of Cu2+ and Fe2+ Ions: Synthesis and Application in Real Water Samples, Logic Gate Construction, and Bio-Imaging [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromopyren-1-ol
Welcome to the technical support center for the synthesis of 6-Bromopyren-1-ol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and optimized protocols. Our goal is to help you navigate the common challenges associated with this synthesis, thereby improving your yield, purity, and overall success rate.
The synthesis of 6-Bromopyren-1-ol is a nuanced process that typically involves a two-stage approach: the synthesis of the pyren-1-ol precursor from pyrene, followed by its selective electrophilic bromination. This guide will address potential issues in the critical bromination step and provide a robust framework for experimentation.
Overall Synthesis Workflow
The conversion of commercially available pyrene to 6-Bromopyren-1-ol is a multi-step process. A common and effective pathway involves the initial synthesis of 1-hydroxypyrene (pyren-1-ol), which is then selectively brominated.
Caption: Overall workflow for the synthesis of 6-Bromopyren-1-ol from pyrene.
Part 1: Troubleshooting the Bromination of Pyren-1-ol
This section is structured in a question-and-answer format to directly address the most common issues encountered during the selective bromination of pyren-1-ol.
Question 1: My reaction has a very low yield or did not proceed at all. What are the likely causes?
Answer: A low or zero yield is typically traced back to issues with reagents, reaction conditions, or the activation of the substrate.
Causality Analysis: The bromination of pyren-1-ol is an electrophilic aromatic substitution. The hydroxyl group is strongly activating, making the pyrene core highly susceptible to attack. However, the reaction's success hinges on the generation of a sufficiently electrophilic bromine species and its ability to react with the pyren-1-ol.
-
Inactive Brominating Agent: N-Bromosuccinimide (NBS) is the preferred reagent for controlled monobromination of activated rings.[1] Over time, NBS can decompose. It is crucial to use a high-purity, dry reagent. If in doubt, recrystallize the NBS from water. Molecular bromine (Br₂) is more reactive but harder to control, often leading to over-bromination.[2]
-
Improper Solvent Choice: The solvent plays a critical role.
-
Polar Aprotic Solvents (e.g., DMF, Acetonitrile): These are often excellent choices as they can stabilize the charged intermediates in the reaction mechanism. They readily dissolve pyren-1-ol and NBS.
-
Chlorinated Solvents (e.g., CH₂Cl₂, CCl₄): These are less polar and can be effective, but solubility of the starting material may be lower. Dichloromethane is generally preferred over the more toxic carbon tetrachloride.[3][4]
-
-
Sub-optimal Temperature: While the reaction is often feasible at room temperature due to the activated nature of the ring, gentle heating (40-50 °C) can sometimes be required to initiate the reaction or improve the rate. However, excessive heat can promote side reactions and the formation of undesired isomers.
Troubleshooting Flowchart: Low Yield
Caption: Troubleshooting workflow for low yield issues.
Question 2: My final product is a mixture of isomers (e.g., 6-bromo and 8-bromo) and/or di-substituted products. How can I improve selectivity?
Answer: Achieving high regioselectivity is the primary challenge in this synthesis. The formation of multiple products stems from the high reactivity of the pyren-1-ol ring.
Causality Analysis: The hydroxyl group at C1 activates the ortho positions (C2) and para positions (C6, C8). Pyrene's inherent reactivity is highest at the 1, 3, 6, and 8 positions.[5][6] With the C1 position occupied, the C6 and C8 positions are electronically very similar and highly activated, leading to a potential mixture of isomers. Over-bromination leads to di- and tri-substituted products.
-
Control Stoichiometry: This is the most critical factor. Use a precise molar equivalent of NBS (start with 1.05 eq.). Adding a large excess of the brominating agent will inevitably lead to multiple brominations.
-
Slow Addition & Temperature Control: Add the NBS solution dropwise to the solution of pyren-1-ol at a controlled temperature (e.g., 0 °C to room temperature). This maintains a low concentration of the electrophile, favoring mono-substitution.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress. Spot the reaction mixture alongside your starting material. Once the starting material spot has been consumed and a new, dominant product spot appears, quench the reaction. Do not let the reaction run for an arbitrary amount of time.
Table 1: Bromination Conditions and Expected Outcomes
| Brominating Agent | Equivalents | Solvent | Temperature | Expected Outcome |
| NBS | 1.05 eq. | DMF | 0 °C to RT | Good selectivity for mono-bromination. Favored method. |
| NBS | > 1.5 eq. | DMF / CH₂Cl₂ | RT to 40 °C | Significant formation of di- and poly-brominated products.[7] |
| Br₂ | 1.05 eq. | CH₂Cl₂ with Acetic Acid | 0 °C | High reactivity, risk of over-bromination and lower selectivity.[4] |
| Dibromohydantoin | 0.5 - 0.6 eq. | Organic Solvent | 20-25 °C | A milder alternative, may offer higher selectivity and yield.[4][7] |
Question 3: I'm struggling to purify the final product from the starting material and other isomers. What's the best approach?
Answer: Purification of polycyclic aromatic hydrocarbons can be challenging due to their similar polarities and high crystallinity. A multi-step approach is often necessary.
-
Initial Work-up: After quenching the reaction (e.g., with aqueous sodium thiosulfate), perform a standard liquid-liquid extraction to remove water-soluble byproducts.
-
Column Chromatography: This is usually essential for separating isomers.
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A non-polar/polar solvent system is required. Start with a low polarity mixture, such as Hexane/Dichloromethane (e.g., 9:1), and gradually increase the polarity by adding more dichloromethane or a small amount of ethyl acetate. The less polar dibromo-byproducts will elute first, followed by the desired mono-bromo isomers, and finally the more polar unreacted pyren-1-ol.
-
-
Recrystallization: Once fractions containing the desired product are identified by TLC and combined, recrystallization is an excellent final step to achieve high purity. Toluene or a mixture of toluene and hexane are often effective solvents for recrystallizing pyrene derivatives.[3]
Part 2: Frequently Asked Questions (FAQs)
Q: Why is NBS preferred over elemental bromine (Br₂) for this synthesis? A: NBS is a solid, making it easier and safer to handle than liquid bromine. It provides a slow, constant, low-concentration source of electrophilic bromine, which is crucial for controlling the reaction and preventing over-bromination of the highly activated pyren-1-ol ring.[1]
Q: What is the underlying mechanism for this bromination reaction? A: The reaction is an electrophilic aromatic substitution. The hydroxyl group of pyren-1-ol donates electron density into the aromatic system, activating it. The electrophile (Br⁺, generated from NBS) is attacked by the electron-rich pi system of the pyrene core, forming a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. A base then removes a proton to restore aromaticity, yielding the brominated product.
Mechanism of Bromination
Caption: Simplified mechanism for the electrophilic bromination of pyren-1-ol.
Q: How can I confirm the structure and purity of my final 6-Bromopyren-1-ol? A: A combination of standard analytical techniques is required:
-
¹H NMR Spectroscopy: This is the most powerful tool. The substitution pattern can be confirmed by analyzing the chemical shifts and coupling constants of the remaining aromatic protons. The disappearance of the proton at the 6-position and the characteristic splitting patterns of the adjacent protons are key indicators.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product and show the characteristic isotopic pattern for a molecule containing one bromine atom (two peaks of nearly equal intensity separated by 2 m/z units).
-
High-Performance Liquid Chromatography (HPLC): This is ideal for assessing the purity of the final product and quantifying any isomeric impurities.
Q: What are the key safety precautions for this synthesis? A: Always work in a well-ventilated fume hood. Brominating agents like NBS and Br₂ are toxic and corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust (NBS) or vapors (Br₂).
Part 3: Experimental Protocols
Protocol 1: Synthesis of Pyren-1-ol (Precursor)
This protocol is adapted from established methods for the synthesis of 1-hydroxypyrene.[8][9] It involves Friedel-Crafts acylation, Baeyer-Villiger oxidation, and saponification.
-
Step A: 1-Acetylpyrene Synthesis:
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in dry dichloromethane (DCM) at 0 °C, add acetyl chloride (1.1 eq.) dropwise.
-
Stir for 15 minutes, then add pyrene (1.0 eq.) portion-wise, keeping the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture slowly onto crushed ice with concentrated HCl.
-
Separate the organic layer, wash with water and brine, dry over MgSO₄, and concentrate under reduced pressure to yield crude 1-acetylpyrene.
-
-
Step B: 1-Acetoxypyrene Synthesis (Baeyer-Villiger Oxidation):
-
Dissolve the crude 1-acetylpyrene in DCM.
-
Add m-chloroperoxybenzoic acid (m-CPBA, ~1.5 eq.) portion-wise at room temperature.
-
Stir for 24-48 hours, monitoring by TLC until the starting material is consumed.
-
Wash the reaction mixture with aqueous sodium bicarbonate solution, then water and brine.
-
Dry the organic layer and concentrate to yield crude 1-acetoxypyrene.
-
-
Step C: Pyren-1-ol Synthesis (Saponification):
-
Dissolve the crude 1-acetoxypyrene in a mixture of methanol and tetrahydrofuran (THF).
-
Add an aqueous solution of sodium hydroxide (2-3 eq.) and heat to reflux for 2-4 hours.
-
Cool the mixture, acidify with dilute HCl until pH ~2-3.
-
Extract the product with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.
-
Purify the crude pyren-1-ol by column chromatography (silica gel, hexane/ethyl acetate gradient).
-
Protocol 2: Optimized Synthesis of 6-Bromopyren-1-ol
-
Preparation:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve pyren-1-ol (1.0 eq.) in anhydrous dimethylformamide (DMF).
-
Cool the flask to 0 °C in an ice-water bath.
-
-
Bromination:
-
In a separate flask, dissolve N-Bromosuccinimide (NBS, 1.05 eq.) in a minimum amount of anhydrous DMF.
-
Add the NBS solution dropwise to the stirred pyren-1-ol solution over a period of 30-60 minutes.
-
After the addition is complete, let the reaction stir at 0 °C for 1 hour, then allow it to warm to room temperature.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress every 30-60 minutes using TLC (e.g., 4:1 Hexane:Ethyl Acetate).
-
Once the pyren-1-ol is consumed, quench the reaction by pouring it into a beaker containing a cold aqueous solution of 10% sodium thiosulfate.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Concentrate the dried organic solution under reduced pressure to obtain the crude product.
-
Purify the crude solid by flash column chromatography on silica gel, using a gradient elution starting with 100% hexane and gradually increasing the polarity with dichloromethane and/or ethyl acetate.
-
Combine the fractions containing the pure 6-Bromopyren-1-ol and remove the solvent.
-
For highest purity, perform a final recrystallization from a suitable solvent like toluene.
-
References
-
Molecules. (2024). Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies. National Institutes of Health. [Link]
- Google Patents. (2018).
-
Organic Syntheses. (2016). Synthesis of 1-Bromopyrene and 1-Pyrenecarbaldehyde. [Link]
-
Organic & Biomolecular Chemistry. (2013). Synthesis of substituted pyrenes by indirect methods. Royal Society of Chemistry. [Link]
-
Organic Syntheses. (2016). Procedure for Synthesis of 1-Bromopyrene and 1-Pyrenecarbaldehyde. [Link]
-
Master Organic Chemistry. (2013). Bromination of Alkenes - The Mechanism. [Link]
-
PubChem. 6-Bromopyren-1-ol. National Center for Biotechnology Information. [Link]
- Google Patents. (2016).
-
ResearchGate. (2012). Introduction of bromine into the pyrene structure at positions 1,6- and 1,8-. [Link]
-
Wikipedia. 1-Hydroxypyrene. [Link]
-
Common Organic Chemistry. Bromination - Common Conditions. [Link]
-
MDPI. (2019). Non-K Region Disubstituted Pyrenes (1,3-, 1,6- and 1,8-) by (Hetero)Aryl Groups—Review. [Link]
Sources
- 1. Bromination - Common Conditions [commonorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation Method for 1,6-Dibromopyrene_Chemicalbook [chemicalbook.com]
- 5. Synthesis of substituted pyrenes by indirect methods - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41993B [pubs.rsc.org]
- 6. Non-K Region Disubstituted Pyrenes (1,3-, 1,6- and 1,8-) by (Hetero)Aryl Groups—Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN108299149B - Synthesis method of high-purity OLED intermediate 1-bromopyrene - Google Patents [patents.google.com]
- 8. CN105732331A - Synthesis method of 1-pyrenol and intermediates thereof - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Low Fluorescence Signal with 6-Bromopyren-1-ol
Welcome to the technical support center for 6-Bromopyren-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues encountered during experimentation, with a primary focus on troubleshooting low fluorescence signals. Here, we provide in-depth, experience-driven insights and actionable protocols to ensure the success of your fluorescence-based assays.
Understanding the Photophysics of 6-Bromopyren-1-ol
6-Bromopyren-1-ol is a derivative of pyrene, a polycyclic aromatic hydrocarbon widely utilized for its unique fluorescent properties. Pyrene and its derivatives are exceptionally sensitive to their microenvironment, making them powerful probes for studying molecular interactions and dynamics.[1] Key characteristics include a long fluorescence lifetime and the ability to form excited-state dimers, known as excimers, which emit at a longer, red-shifted wavelength compared to the monomer.[2][3] The fluorescence of pyrene compounds can be influenced by solvent polarity, pH, and the presence of quenching molecules.[4][5]
The introduction of a hydroxyl group allows for covalent attachment to various molecules, while the bromine atom can influence the photophysical properties of the pyrene core.[6][7] Understanding these intrinsic properties is the first step in effective troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the typical excitation and emission wavelengths for 6-Bromopyren-1-ol?
A1: The spectral properties of pyrene derivatives are solvent-dependent.[8] For the monomer, the excitation maximum is typically in the range of 340-350 nm. The monomer emission spectrum exhibits characteristic vibronic bands, with prominent peaks between 370 nm and 400 nm.[9] If excimer formation occurs, a broad, featureless emission band will appear at longer wavelengths, generally around 480-500 nm.[3] It is crucial to determine the optimal excitation and emission wavelengths empirically in your specific experimental buffer or solvent system.
Q2: How should I store 6-Bromopyren-1-ol?
A2: 6-Bromopyren-1-ol should be stored as a solid in a cool, dark, and dry place to prevent degradation. For solutions, it is advisable to prepare fresh stocks or store them at -20°C or below, protected from light, for short periods. Repeated freeze-thaw cycles should be avoided.
Q3: Can 6-Bromopyren-1-ol be used for ratiometric measurements?
A3: Yes, the dual emission of the monomer and excimer forms of pyrene derivatives allows for ratiometric analysis. The ratio of excimer to monomer fluorescence intensity (Ie/Im) can provide insights into intermolecular or intramolecular proximity.[10] Additionally, the ratio of the intensities of the first and third vibronic peaks (I1/I3) of the monomer emission is sensitive to the polarity of the microenvironment.[4]
Troubleshooting Guide: Low Fluorescence Signal
A low or absent fluorescence signal is one of the most common challenges when working with fluorescent probes. The following sections provide a systematic approach to identifying and resolving the root cause of this issue.
Problem Area 1: Suboptimal Reagent and Sample Conditions
Q: My 6-Bromopyren-1-ol solution is not fluorescing as expected. What should I check first?
A: The first step is to verify the chemical integrity and concentration of your probe and to rule out environmental factors that may be quenching the fluorescence.
-
Purity and Degradation: Commercially available pyrene can sometimes contain fluorescent impurities.[11] Ensure you are using a high-purity grade of 6-Bromopyren-1-ol. If the compound is old or has been stored improperly, it may have degraded. Consider obtaining a fresh batch if there are doubts about its quality.
-
Concentration Effects and Aggregation: At high concentrations, the planar pyrene molecules can stack together, leading to self-quenching of fluorescence, a phenomenon known as aggregation-caused quenching (ACQ).[12] Conversely, if the concentration is too low, the signal may be below the detection limit of your instrument.
-
Solvent Polarity and Viscosity: The fluorescence quantum yield of pyrene is highly dependent on the solvent.[4][13] Polar solvents can sometimes lead to lower fluorescence intensity. The viscosity of the solvent can also affect the rate of excimer formation.[14]
-
pH Dependence: The hydroxyl group on 6-Bromopyren-1-ol can be deprotonated at alkaline pH, altering the electronic structure and, consequently, the fluorescence properties of the molecule.[15][16] The fluorescence intensity of similar phenolic compounds can be pH-dependent.[17][18]
-
Presence of Quenchers: Dissolved oxygen is a well-known quencher of pyrene fluorescence.[19] Other potential quenchers include heavy atoms, ions (e.g., iodide), and electron-deficient molecules.[19][20] If 6-Bromopyren-1-ol is conjugated to another molecule, intramolecular quenching may occur.[21]
Problem Area 2: Instrumental and Experimental Setup
Q: I've confirmed my sample preparation is correct, but the signal is still weak. What aspects of my experimental setup should I review?
A: An improperly configured instrument or experimental protocol can significantly impact the detected fluorescence signal.
-
Incorrect Wavelengths and Bandwidths: Using suboptimal excitation and emission wavelengths will lead to a weaker signal. It is essential to perform excitation and emission scans to determine the peak wavelengths for your specific sample and buffer conditions. The slit widths (bandpass) on the fluorometer also play a critical role; wider slits increase signal but decrease spectral resolution.
-
Photobleaching: Pyrene, like most fluorophores, is susceptible to photobleaching, which is the irreversible photochemical destruction of the molecule upon prolonged exposure to excitation light.[22][23] This is especially problematic with high-intensity light sources or during long acquisition times.[24]
-
Inner Filter Effects: At high concentrations, the sample itself can absorb a significant fraction of the excitation light, leading to a non-linear relationship between concentration and fluorescence intensity. This is known as the primary inner filter effect. The secondary inner filter effect occurs when the emission light is reabsorbed by the sample.
Systematic Troubleshooting Workflow
To address these potential issues, a logical and systematic approach is recommended. The following workflow, visualized in the diagram below, outlines the key steps to diagnose and resolve low fluorescence signals.
Caption: A systematic workflow for troubleshooting low fluorescence signals.
Experimental Protocols
Protocol 1: Determination of Optimal Excitation and Emission Wavelengths
-
Prepare a dilute solution of 6-Bromopyren-1-ol (e.g., 1 µM) in your experimental buffer or solvent.
-
Place the cuvette in the fluorometer.
-
Emission Scan: Set the excitation wavelength to a value in the expected range (e.g., 345 nm) and scan the emission from 360 nm to 600 nm. Identify the wavelength of maximum emission intensity.
-
Excitation Scan: Set the emission wavelength to the maximum determined in the previous step and scan the excitation wavelengths from 300 nm to 380 nm. Identify the wavelength of maximum excitation.
-
Repeat steps 3 and 4 iteratively to fine-tune the optimal excitation and emission wavelengths.
Protocol 2: Assessing the Effect of pH
-
Prepare a series of buffers with a range of pH values (e.g., from pH 4 to pH 10).
-
Add a constant amount of 6-Bromopyren-1-ol stock solution to each buffer to achieve the same final concentration.
-
Measure the fluorescence intensity of each sample using the optimal excitation and emission wavelengths determined in Protocol 1.
-
Plot the fluorescence intensity as a function of pH to identify the optimal pH range for your experiment.
Protocol 3: Evaluating Concentration-Dependent Effects (Self-Quenching)
-
Prepare a series of dilutions of 6-Bromopyren-1-ol in your experimental buffer, ranging from a high concentration (e.g., 100 µM) to a low concentration (e.g., 0.1 µM).
-
Measure the absorbance of each solution at the excitation maximum to ensure the absorbance is below 0.1 to avoid inner filter effects.
-
Measure the fluorescence intensity of each sample.
-
Plot fluorescence intensity versus concentration. A linear relationship indicates the absence of self-quenching in that concentration range. A plateau or decrease in fluorescence at higher concentrations is indicative of self-quenching.
Data Summary
The following table summarizes the key photophysical properties of pyrene derivatives and the common factors that can lead to a low fluorescence signal.
| Parameter | Typical Characteristics | Common Problems | Troubleshooting Actions |
| Excitation (Monomer) | ~340-350 nm | Suboptimal wavelength selection | Perform an excitation scan |
| Emission (Monomer) | Structured peaks ~370-400 nm | Suboptimal wavelength selection | Perform an emission scan |
| Emission (Excimer) | Broad peak ~480-500 nm | Concentration too low for formation | Increase concentration (if desired) |
| Quantum Yield | Highly solvent-dependent | Solvent-induced quenching | Test different solvents; deoxygenate |
| pH Sensitivity | Fluorescence can change with pH | Suboptimal pH | Perform a pH titration |
| Concentration | Linear range at low concentrations | Self-quenching/aggregation at high concentrations | Perform a concentration-dependent study |
| Photostability | Susceptible to photobleaching | Signal fades over time | Minimize light exposure; use antifade reagents |
Visualizing Quenching Mechanisms
Fluorescence quenching can occur through various mechanisms. Understanding these pathways is crucial for effective troubleshooting.
Caption: Major pathways leading to fluorescence quenching.
By systematically working through this guide, researchers can effectively diagnose and resolve issues of low fluorescence signal with 6-Bromopyren-1-ol, leading to more robust and reliable experimental outcomes.
References
- BenchChem. (n.d.). 1-ethynylpyrene excimer formation and kinetics.
- Chem-Impex. (n.d.). 1-Bromopyrene.
- Hangzhou MolCore BioPharmatech Co.,Ltd. (n.d.). Exploring 1-Bromo-6-phenylpyrene: A Key OLED Intermediate.
- Paul, A., & Guchhait, N. (2020). Fluorescence of pyrene and its derivatives to reveal constituent and composition dependent solvation within hydrophobic deep eutectic solvents. Physical Chemistry Chemical Physics, 22(3), 1239-1251.
- Sykora, M., et al. (2000). The mechanism of pyrene fluorescence quenching by selective and nonselective quenchers during sol–gel transition. Journal of Sol-Gel Science and Technology, 17(3), 253-264.
- Datta, A., & Narayanaswami, V. (2016). Pyrene: A Probe to Study Protein Conformation and Conformational Changes. International Journal of Molecular Sciences, 17(1), 109.
- Mataga, N., et al. (1996). Mechanism of fluorescence quenching of pyrene with purines in polar media: formation of the pyrene triplet state via exciplex formation. The Journal of Physical Chemistry, 100(44), 17501-17507.
- Thermo Fisher Scientific. (n.d.). Photobleaching in Fluorescence Imaging.
- The Effect of pH on Green Fluorescent Protein: A brief review. (2001). Journal of Fluorescence, 11(4), 315-319.
- Duhamel, J. (2022). Pyrene Excimer Formation (PEF) and Its Application to the Study of Polypeptide Dynamics. Langmuir, 38(12), 3615-3631.
- ResearchGate. (n.d.). The schematic for the formation of pyrene excimer.
- Agilent. (n.d.). Using Phenol Red to Assess pH in Tissue Culture Media.
- Zhang, H., et al. (2023). Aggregation behaviour of pyrene-based luminescent materials, from molecular design and optical properties to application. Chemical Society Reviews, 52(18), 6245-6286.
- ResearchGate. (n.d.). Solvent effect over the excitation and emission bands of pyrene in different solvents.
- Pines, E. (n.d.). UV-Visible spectra and photoacidity of Phenols, Naphthols and Pyrenols.
- Al-Okbi, A. K. (2022). Study the Effect of PH on Absorption and Fluorescence Spectra of Eosin Y Dye in Ethanol. Journal of Education for Pure Science-University of Thi-Qar, 12(1).
- Halpern, A. M. (1998). Nanosecond Time-Resolved Fluorescence Spectroscopy in the Physical Chemistry Laboratory: Formation of the Pyrene Excimer in Solution. Journal of Chemical Education, 75(4), 505.
- Royal Society of Chemistry. (2013). Supporting Information for Soft Matter.
- Enderlein, J., et al. (2005). Circumvention of Fluorophore Photobleaching in Fluorescence Fluctuation Experiments: a Beam Scanning Approach. Biophysical Journal, 88(5), 3593-3601.
- Scientific Volume Imaging. (n.d.). Bleaching Effects.
- Quora. (2018). What is the effect of the pH on the fluorescence?.
- Paul, A., & Guchhait, N. (2019). Investigation of solute solvation within renewable solvents via pyrene fluorescence. Journal of Molecular Liquids, 277, 773-782.
- Thomas, T. P., et al. (2005). Novel bifunctional viologen-linked pyrene conjugates: Synthesis and study of their interactions with nucleosides and DNA. Bioconjugate Chemistry, 16(5), 1233-1242.
- ResearchGate. (2021). Pyrene for fluorescence - what is the easiest practical way to recrystallize pyrene from ethanol or acetone, proportions solvent:pyrene?.
Sources
- 1. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescence of pyrene and its derivatives to reveal constituent and composition dependent solvation within hydrophobic deep eutectic solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. quora.com [quora.com]
- 6. chemimpex.com [chemimpex.com]
- 7. innospk.com [innospk.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Aggregation behaviour of pyrene-based luminescent materials, from molecular design and optical properties to application - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. Investigation of solute solvation within renewable solvents via pyrene fluorescence - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. diverdi.colostate.edu [diverdi.colostate.edu]
- 15. researchgate.net [researchgate.net]
- 16. tzin.bgu.ac.il [tzin.bgu.ac.il]
- 17. agilent.com [agilent.com]
- 18. Study the Effect of PH on Absorption and Fluorescence Spectra of Eosin Y Dye in Ethanol [ajgreenchem.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Novel bifunctional viologen-linked pyrene conjugates: Synthesis and study of their interactions with nucleosides and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - KR [thermofisher.com]
- 23. Bleaching Effects | Scientific Volume Imaging [svi.nl]
- 24. Circumvention of Fluorophore Photobleaching in Fluorescence Fluctuation Experiments: a Beam Scanning Approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 6-Bromopyren-1-ol Fluorescence Applications
Welcome to the technical support center for 6-Bromopyren-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for optimizing the fluorescence performance of this valuable probe. Here, we address the common challenge of fluorescence self-quenching and provide validated protocols to ensure the integrity and reproducibility of your experimental data.
Introduction to 6-Bromopyren-1-ol and the Challenge of Self-Quenching
6-Bromopyren-1-ol is a derivative of pyrene, a polycyclic aromatic hydrocarbon renowned for its unique fluorescence properties. A key characteristic of pyrene and its derivatives is the formation of an "excimer" (excited state dimer) at high concentrations. While the monomeric form of 6-Bromopyren-1-ol emits a characteristic blue fluorescence, the formation of excimers leads to a red-shifted, broad emission band. Crucially, at high concentrations, aggregation can lead to the formation of non-fluorescent ground-state dimers, causing a significant decrease in the overall fluorescence intensity, a phenomenon known as self-quenching or concentration quenching.[1][2] This can compromise experimental results by reducing the signal-to-noise ratio and introducing non-linearity in concentration-dependent fluorescence measurements.[1]
This guide will walk you through the mechanisms of self-quenching and provide robust strategies to mitigate this issue, ensuring you can harness the full potential of 6-Bromopyren-1-ol in your research.
Frequently Asked Questions (FAQs)
Q1: What is fluorescence self-quenching and why does it happen with 6-Bromopyren-1-ol?
A1: Fluorescence self-quenching is a phenomenon where the fluorescence intensity of a fluorophore decreases as its concentration increases beyond a certain point.[1] For 6-Bromopyren-1-ol, a pyrene derivative, this is primarily due to two processes:
-
Static Quenching: At high concentrations, molecules can form non-fluorescent ground-state dimers or aggregates.[2][3] These aggregates have different absorption and emission properties than the monomeric form and often dissipate the absorbed energy through non-radiative pathways. This process is a major contributor to the loss of fluorescence intensity.
-
Dynamic (or Collisional) Quenching: While less common for self-quenching in solution unless at very high concentrations, this involves an excited fluorophore colliding with a ground-state fluorophore, leading to non-radiative de-excitation.[3]
The planar structure of the pyrene core in 6-Bromopyren-1-ol promotes π-π stacking interactions, which are the driving force behind the formation of these aggregates and excimers.[4][5]
Q2: I'm observing a decrease in fluorescence intensity as I increase the concentration of 6-Bromopyren-1-ol in my assay. Is this self-quenching?
A2: It is highly likely that you are observing self-quenching. A hallmark of this phenomenon is a non-linear relationship between concentration and fluorescence intensity, where the intensity plateaus and then decreases at higher concentrations.[6] To confirm this, you can perform a concentration-dependent fluorescence measurement. If you observe this characteristic plateau and subsequent drop in fluorescence, self-quenching is the culprit.
Q3: How can I prevent self-quenching of 6-Bromopyren-1-ol in my experiments?
A3: There are several effective strategies to prevent self-quenching:
-
Optimize Concentration: The most straightforward approach is to work at a lower concentration of 6-Bromopyren-1-ol where the fluorescence intensity is linearly proportional to the concentration.[7]
-
Solvent Selection: The choice of solvent can influence the aggregation behavior of 6-Bromopyren-1-ol. Solvents that can effectively solvate the pyrene ring and disrupt π-π stacking interactions can help to reduce self-quenching.[8]
-
Use of Surfactants (Micelles): Encapsulating 6-Bromopyren-1-ol within surfactant micelles can physically isolate the individual molecules, preventing aggregation and subsequent quenching.[9][10][11]
-
Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules like 6-Bromopyren-1-ol, effectively shielding them from each other.[12][13][14]
Q4: Will changing the pH of my solution affect the self-quenching of 6-Bromopyren-1-ol?
A4: Yes, pH can play a role. The hydroxyl group (-OH) on 6-Bromopyren-1-ol can be deprotonated at higher pH values, forming a phenolate ion. This change in charge can alter the molecule's solubility and aggregation properties, potentially influencing the extent of self-quenching. The protonated and deprotonated forms will likely have different photophysical properties, and the change in intermolecular interactions could either enhance or reduce quenching. It is advisable to maintain a constant pH in your experiments to ensure reproducibility.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Fluorescence intensity is lower than expected. | Self-quenching due to high concentration. | Perform a concentration titration to find the optimal working concentration where fluorescence is maximal and linearly dependent on concentration. |
| Inappropriate solvent. | Test different solvents to find one that minimizes aggregation. Polar aprotic solvents like DMSO or DMF can be good starting points.[8] | |
| Presence of quenchers in the sample. | Ensure all reagents and solvents are of high purity. Oxygen can also act as a quencher for pyrene derivatives; deoxygenating the solution may help.[15][16] | |
| Fluorescence signal is not reproducible. | Inconsistent aggregation state. | Use a method to control aggregation, such as incorporating surfactants or cyclodextrins into your experimental setup. |
| pH fluctuations. | Buffer your solution to maintain a constant pH throughout the experiment. | |
| Emission spectrum shows a broad, red-shifted peak. | Excimer formation. | This is a clear indication of high local concentrations. Dilute your sample or use encapsulation methods (micelles or cyclodextrins) to favor monomer emission. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of 6-Bromopyren-1-ol
Objective: To identify the concentration range where the fluorescence of 6-Bromopyren-1-ol is linear and to avoid the effects of self-quenching.
Materials:
-
6-Bromopyren-1-ol stock solution (e.g., 1 mM in DMSO)
-
Solvent of choice (e.g., phosphate-buffered saline, ethanol)
-
Fluorometer and appropriate cuvettes
Procedure:
-
Prepare a series of dilutions of the 6-Bromopyren-1-ol stock solution in your chosen solvent. A suggested range is from 10 µM down to 10 nM.
-
Measure the fluorescence intensity of each dilution at the emission maximum of the monomer (typically around 380-420 nm) using the appropriate excitation wavelength (around 340-360 nm).
-
Plot the fluorescence intensity as a function of the 6-Bromopyren-1-ol concentration.
-
Identify the linear range of the plot. The optimal working concentration will be within this linear range, preferably at a point that provides a strong signal without approaching the plateau.
Protocol 2: Mitigating Self-Quenching with Surfactants
Objective: To use surfactant micelles to encapsulate 6-Bromopyren-1-ol and prevent self-quenching.
Materials:
-
6-Bromopyren-1-ol
-
Surfactant (e.g., Sodium Dodecyl Sulfate (SDS) - anionic, Triton X-100 - non-ionic, or Cetyltrimethylammonium Bromide (CTAB) - cationic)
-
Aqueous buffer (e.g., PBS)
Procedure:
-
Prepare a stock solution of the chosen surfactant in the aqueous buffer at a concentration well above its critical micelle concentration (CMC). For example, a 10 mM SDS solution (CMC of SDS is ~8 mM).
-
Prepare a concentrated stock solution of 6-Bromopyren-1-ol in a minimal amount of a water-miscible organic solvent like DMSO.
-
Add a small aliquot of the 6-Bromopyren-1-ol stock solution to the surfactant solution while stirring to achieve the desired final concentration of the fluorophore. The final concentration of the organic solvent should be kept to a minimum (e.g., <1%).
-
Allow the solution to equilibrate for at least 30 minutes to ensure the encapsulation of 6-Bromopyren-1-ol within the micelles.
-
Measure the fluorescence spectrum. You should observe a significant increase in the monomer emission and a decrease in any excimer emission compared to a solution of the same concentration without the surfactant.
Note: The choice of surfactant can influence the fluorescence properties. It is recommended to test different types of surfactants to find the one that provides the best results for your specific application.[11][17]
Protocol 3: Enhancing Fluorescence with Cyclodextrins
Objective: To use cyclodextrins to form inclusion complexes with 6-Bromopyren-1-ol, thereby preventing aggregation and enhancing fluorescence.
Materials:
-
6-Bromopyren-1-ol
-
β-Cyclodextrin or a derivative like Hydroxypropyl-β-cyclodextrin
-
Aqueous buffer
Procedure:
-
Prepare a stock solution of the cyclodextrin in the aqueous buffer. Concentrations in the range of 1-10 mM are typically effective.
-
Prepare a stock solution of 6-Bromopyren-1-ol in a minimal amount of a water-miscible organic solvent.
-
Add the 6-Bromopyren-1-ol stock solution to the cyclodextrin solution while stirring.
-
Incubate the mixture for at least 1 hour to allow for the formation of the inclusion complex. Gentle heating may accelerate this process.
-
Measure the fluorescence spectrum. The formation of the inclusion complex is expected to result in a significant enhancement of the monomer fluorescence.[13][18]
Visualizing the Mechanisms and Solutions
Mechanism of Self-Quenching
Sources
- 1. Direct evaluation of self-quenching behavior of fluorophores at high concentrations using an evanescent field - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of concentration on the absorption and fluorescence spectra of pyrene in a solid solution of poly(methyl methacrylate) - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. chalcogen.ro [chalcogen.ro]
- 4. A key stacking factor for the effective formation of pyrene excimer in crystals: degree of π–π overlap - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. chinesechemsoc.org [chinesechemsoc.org]
- 6. "Optimizing Polymer Fluorescence for Explosives Detection" by Rose K. Cersonsky [digitalcommons.lib.uconn.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Fluorescence emission of pyrene in surfactant solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Cyclodextrin supramolecular inclusion-enhanced pyrene excimer switching for time-resolved fluorescence detection of biothiols in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. diverdi.colostate.edu [diverdi.colostate.edu]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Experiments with Brominated Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with brominated compounds. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis, purification, and analysis of these versatile yet often temperamental molecules. My aim is to move beyond simple procedural lists and delve into the causality of experimental errors, offering logical frameworks for diagnosing and resolving issues in your work.
Section 1: Stability and Handling of Brominated Compounds
Brominated compounds can exhibit a range of stability profiles, and improper handling or storage is a frequent source of experimental failure. Understanding the inherent properties of your specific brominated compound is the first line of defense against unexpected outcomes.
FAQ 1: My brominated starting material, which was initially a clear liquid/white solid, has turned yellow/brown and the container seems to be under pressure. What is happening and is it still usable?
Answer: This is a classic sign of decomposition. Many brominated compounds, especially allylic or benzylic bromides, can degrade over time, particularly when exposed to light, heat, or air.[1] The discoloration is often due to the formation of bromine (Br₂) or polymeric byproducts, while pressure buildup is typically caused by the evolution of hydrogen bromide (HBr) gas.[1]
Causality: The carbon-bromine bond, while useful for its reactivity, can be labile. Energy input (light/heat) or reaction with atmospheric moisture can initiate decomposition pathways. For instance, hydrolysis of a brominated compound with trace water can liberate HBr.
Troubleshooting Protocol:
-
Safety First: Handle the container with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.[2]
-
Ventilation: Carefully and slowly vent the container. For septum-sealed bottles, a needle attached to a bubbler or an inert gas line can be used to relieve pressure safely.
-
Purity Assessment: Before use, the purity of the reagent must be assessed. A simple method is to run a Thin Layer Chromatography (TLC) or a crude Nuclear Magnetic Resonance (NMR) spectrum of a small, carefully extracted sample.[3]
-
Purification: If the compound is deemed salvageable but contains significant impurities, purification may be necessary. Distillation (for liquids) or recrystallization (for solids) are common methods. However, be aware that heating during distillation can accelerate the decomposition of thermally labile compounds. Vacuum distillation at a lower temperature is often a better choice.
Self-Validating System: Before committing the bulk of a questionable reagent to a large-scale reaction, perform a small test reaction. If the test reaction fails or gives a complex mixture of products, it is more efficient to purify or discard the starting material.
FAQ 2: I am observing photodecomposition of my brominated compound in solution. How can I mitigate this?
Answer: Many brominated compounds are sensitive to light, undergoing photolytic cleavage of the C-Br bond to form radical intermediates.[4][5] This can lead to a variety of unwanted side reactions and a reduction in the yield of your desired product.
Preventative Measures:
-
Amber Glassware: Always use amber-colored glassware or wrap your reaction flask in aluminum foil to protect it from light.
-
Minimize Exposure: Prepare solutions of photosensitive compounds immediately before use and avoid leaving them exposed to ambient light for extended periods.
-
Solvent Choice: The solvent can influence the rate of photodegradation.[5] While highly specific to the compound, non-polar solvents may in some cases reduce the rate of photodecomposition compared to polar solvents.
Section 2: Common Errors in Reactions Involving Brominated Compounds
The reactivity of the carbon-bromine bond is central to the utility of these compounds, but it also presents several challenges in controlling reaction outcomes.
FAQ 3: My bromination reaction is resulting in multiple products, including di- and tri-brominated species, even when I use a 1:1 stoichiometry. How can I improve the selectivity for mono-bromination?
Answer: This is a very common issue, particularly with activated aromatic systems like phenols and anilines.[6] The initial bromination product is often more reactive than the starting material, leading to subsequent bromination events.
Causality: The introduction of a bromine atom can, in some cases, further activate the aromatic ring towards electrophilic substitution. Furthermore, the reaction conditions themselves can favor multiple additions.
Troubleshooting and Optimization Strategies:
| Strategy | Mechanism of Action | Key Considerations |
| Lower Reaction Temperature | Reduces the overall reaction rate, allowing for better control and potentially favoring the kinetic product (mono-bromination). | May require longer reaction times. |
| Slow Addition of Brominating Agent | Maintains a low concentration of the brominating agent in the reaction mixture, minimizing the chance of multiple brominations. | Use a syringe pump for precise control. |
| Choice of Brominating Agent | Milder brominating agents like N-Bromosuccinimide (NBS) are often more selective than elemental bromine (Br₂).[7] | The reactivity of NBS can be influenced by the initiator (e.g., light, radical initiator) or solvent. |
| Solvent Effects | The polarity of the solvent can influence the reactivity of both the substrate and the brominating agent.[6] | A solvent screen may be necessary to find the optimal conditions. |
Experimental Protocol for Selective Mono-bromination of an Activated Aromatic Compound:
-
Dissolve the substrate in a suitable solvent (e.g., dichloromethane or acetonitrile) in a flask protected from light.
-
Cool the reaction mixture to a low temperature (e.g., 0 °C or -78 °C) using an ice or dry ice/acetone bath.
-
Dissolve one equivalent of NBS in the same solvent and add it dropwise to the cooled substrate solution over an extended period (e.g., 1-2 hours) with vigorous stirring.
-
Monitor the reaction progress by TLC. Once the starting material is consumed, quench the reaction with a reducing agent like sodium thiosulfate solution to destroy any remaining active bromine species.
-
Proceed with standard aqueous workup and purification.
Diagram: Logical Flow for Troubleshooting Polybromination
Caption: Troubleshooting flowchart for polybromination.
FAQ 4: My Grignard reagent formation with an alkyl/aryl bromide is sluggish or fails to initiate. What are the common pitfalls?
Answer: Grignard reactions are notoriously sensitive to reaction conditions.[8][9] Failure to initiate is a frequent problem, often stemming from issues with the magnesium, solvent, or starting materials.
Causality: The formation of a Grignard reagent involves the insertion of magnesium metal into the carbon-bromine bond. This process occurs on the surface of the magnesium, which can be passivated by a layer of magnesium oxide. Additionally, any protic impurities, such as water, will quench the Grignard reagent as it forms.[8]
Troubleshooting Checklist:
-
Glassware: Ensure all glassware is rigorously dried, either in an oven overnight or by flame-drying under vacuum.[8]
-
Solvent: Use anhydrous grade ether or THF. If the solvent is from a previously opened bottle, it may have absorbed atmospheric moisture. Consider distilling from a suitable drying agent (e.g., sodium/benzophenone for THF) if problems persist.[8]
-
Magnesium Activation: The greyish oxide layer on magnesium turnings can prevent the reaction from starting.
-
Mechanical Activation: Vigorously stir the dry magnesium turnings under an inert atmosphere for several hours to physically break up the oxide layer.
-
Chemical Activation: Add a small crystal of iodine, which will react with the magnesium surface.[8] The disappearance of the iodine color is an indicator of activation. A small amount of 1,2-dibromoethane can also be used; the observation of ethylene bubbling indicates an active magnesium surface.
-
-
Initiation: Add a small portion of your alkyl/aryl bromide to the activated magnesium. A gentle warming with a heat gun or the use of an ultrasonic bath can help to initiate the reaction.[8] An exothermic reaction and a change in the appearance of the mixture (e.g., becoming cloudy) are signs of successful initiation.
-
Reaction Control: Once initiated, add the remaining bromide slowly to maintain a gentle reflux. Overheating can lead to side reactions like Wurtz coupling.[8]
FAQ 5: I am seeing significant amounts of a debrominated byproduct in my Suzuki coupling reaction. What is the cause and how can I prevent it?
Answer: Protodeboronation of the boronic acid and hydrodehalogenation of the aryl bromide are known side reactions in Suzuki-Miyaura couplings.[10][11][12] The presence of a debrominated starting material points towards hydrodehalogenation.
Causality: This side reaction can occur through various pathways within the catalytic cycle. For instance, the oxidative addition adduct of the aryl bromide to the Pd(0) catalyst can undergo reaction with trace amounts of water or other protic species in the reaction mixture, leading to the formation of the debrominated arene and regenerating the Pd(0) catalyst.
Strategies to Minimize Hydrodehalogenation:
-
Base Selection: The choice of base can be critical. In some cases, a weaker base or a carbonate base (e.g., K₂CO₃, Cs₂CO₃) may be preferable to stronger hydroxide bases.
-
Solvent Purity: Ensure that the solvents are anhydrous and thoroughly degassed to remove both water and oxygen.
-
Palladium Ligand: The ligand on the palladium catalyst can influence the rates of the desired cross-coupling versus the undesired side reactions. A ligand screen may be beneficial.
-
Reaction Temperature: Running the reaction at the lowest effective temperature can sometimes minimize side reactions.
Section 3: Purification and Analytical Challenges
The unique properties of brominated compounds can also present challenges during product isolation and characterization.
FAQ 6: My brominated product is difficult to purify by column chromatography because it co-elutes with a non-brominated impurity. What alternative purification strategies can I employ?
Answer: Co-elution is a common problem. Leveraging the unique properties of the bromine atom can sometimes facilitate purification.
Alternative Purification Techniques:
-
Recrystallization: If your product is a solid, recrystallization is often the most effective method for achieving high purity. A systematic screen of different solvents and solvent mixtures is recommended.
-
Distillation: For volatile liquid products, fractional distillation under reduced pressure can be effective, especially if the boiling points of the product and impurity are sufficiently different.
-
Aqueous Bromide Extraction: In some specific cases, impure bromine can be purified by forming a complex with an aqueous bromide solution, which can then be separated from organic impurities.[13] While more commonly used for purifying elemental bromine, a similar principle might be adaptable for certain polybrominated compounds.
FAQ 7: When analyzing my brominated compound by mass spectrometry, I see a characteristic pattern of peaks for the molecular ion. What does this represent?
Answer: This is a key analytical feature of brominated (and chlorinated) compounds. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[14]
Isotopic Pattern:
-
A compound with one bromine atom will show two peaks for the molecular ion (M and M+2) of roughly equal intensity.
-
A compound with two bromine atoms will show three peaks (M, M+2, M+4) with an intensity ratio of approximately 1:2:1.
-
This characteristic isotopic signature is a powerful diagnostic tool for confirming the presence and number of bromine atoms in a molecule during mass spectral analysis.[14][15]
Diagram: Isotopic Distribution for a Dibrominated Compound
Caption: Characteristic 1:2:1 M, M+2, M+4 isotopic pattern for a dibrominated compound.
References
- Balaban, N., Bernstein, A., Gelman, F., & Ronen, Z. (2016). Microbial Degradation of the Brominated Flame Retardant TBNPA by Groundwater Bacteria: Laboratory and Field Study. Chemosphere, 156, 367–373.
-
Goris, J., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2135. [Link]
-
Cravotto, G., & Orio, L. (2012). Sustainable bromination of organic compounds: A critical review. ResearchGate. [Link]
-
Various Authors. (2021). Grignard Formation - Troubleshooting and Perfecting. Reddit r/Chempros. [Link]
-
National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. The National Academies Press. [Link]
-
Sleiman, M., et al. (2018). Photodegradation of brominated flame retardants in polystyrene: Quantum yields, products and influencing factors. Chemosphere, 212, 1038-1045. [Link]
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]
- Belohlav, L. R. (1964). U.S. Patent No. 3,145,084. U.S.
-
O'Duill, M., et al. (2016). Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 81(17), 7751-7766. [Link]
-
Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
-
Ashenhurst, J. (2013). Bromination of Alkenes - The Mechanism. Master Organic Chemistry. [Link]
-
Various Authors. (2022). Common sources of mistake in organic synthesis. Reddit r/OrganicChemistry. [Link]
-
Al-Qaim, F. F., & Abdullah, M. P. (2014). Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. PubMed Central. [Link]
-
Wikipedia. Dehalogenation. [Link]
-
University of California, Santa Barbara. (n.d.). Standard Operating Procedure for Laboratories: BROMINE. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Li, H., et al. (2019). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. International Journal of Environmental Research and Public Health, 16(18), 3427. [Link]
-
Scientific Update. (2024). A Dangerous Bromance. [Link]
-
Mowery, R. A. (1999). The Separation and Identification of Some Brominated and Chlorinated Compounds by GC/MS. An Advanced Undergraduate Laboratory. Journal of Chemical Education, 76(10), 1430. [Link]
-
Organic Chemistry Portal. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. [Link]
-
Sciencemadness.org. (2021). Question about Grignard reaction. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
He, Y. L., et al. (2014). Formation Potentials of Bromate and Brominated Disinfection By-Products in Bromide-Containing Water by Ozonation. International Journal of Environmental Research and Public Health, 11(7), 7436-7451. [Link]
-
Martinez, C. S. (2016). Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS. LCGC North America. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
IsotopeC12. (2011). Chlorine and Bromine effect. Chromatography Forum. [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. [Link]
-
Bierbaum, V. M. (2012). Dehalogenation of Arenes via SN2 Reactions at Bromine: Competition with Nucleophilic Aromatic Substitution. ResearchGate. [Link]
-
Kucherenko, V., et al. (2025). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. LCSS: BROMINE [web.stanford.edu]
- 3. How To [chem.rochester.edu]
- 4. Photodegradation of brominated flame retardants in polystyrene: Quantum yields, products and influencing factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. US3145084A - Purification of liquid bromine contaminated with organic impurities - Google Patents [patents.google.com]
- 14. Chlorine and Bromine effect - Chromatography Forum [chromforum.org]
- 15. pubs.acs.org [pubs.acs.org]
Pyrene-Based Probes: Technical Support & Photostability Troubleshooting Guide
Introduction: Pyrene and its derivatives are invaluable fluorescent probes, prized for their long fluorescence lifetime, high quantum yield, and unique sensitivity to the polarity of their microenvironment, which famously allows for the detection of excimer formation. However, like many fluorophores, their utility can be compromised by photobleaching—the irreversible loss of fluorescence upon exposure to light. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for diagnosing, mitigating, and preventing photostability issues in experiments utilizing pyrene-based probes.
Part 1: Frequently Asked Questions (FAQs) on Pyrene Photobleaching
This section addresses fundamental questions regarding the mechanisms and factors influencing the photostability of pyrene-based fluorophores.
Q1: What is the primary cause of photobleaching in pyrene probes?
A: The primary driver of pyrene photobleaching is photooxidation. The process begins when the pyrene molecule absorbs a photon, promoting it to an excited singlet state (S1). While most molecules relax by emitting a photon (fluorescence), a fraction can transition to an excited triplet state (T1) through a process called intersystem crossing. This triplet-state pyrene is long-lived and highly reactive. It can react directly with molecular oxygen (O2) in its ground triplet state, generating highly damaging reactive oxygen species (ROS), most notably singlet oxygen (¹O₂). This singlet oxygen then attacks the pyrene molecule itself or other nearby molecules, leading to covalent modifications that destroy the conjugated π-system responsible for its fluorescence.
To visualize this destructive pathway, consider the following diagram:
Caption: Simplified Jablonski diagram illustrating the pathway to pyrene photobleaching via singlet oxygen generation.
Q2: My pyrene probe seems to photobleach faster in some solvents than others. Why?
A: Solvent polarity and viscosity play a crucial role. Polar solvents can sometimes increase the rate of intersystem crossing, leading to a higher population of the reactive triplet state. Furthermore, the solubility and diffusion rate of molecular oxygen are higher in less viscous solvents, providing more fuel for the photooxidation reaction. Conversely, working in more viscous media, such as glycerol-containing buffers, can slow down the diffusion of oxygen and reduce the frequency of destructive collisions with excited pyrene molecules.
Q3: Does the concentration of my pyrene probe affect its photostability?
A: Yes, significantly. At high local concentrations, pyrene is famous for forming "excimers" (excited-state dimers), which have a distinct, red-shifted emission spectrum. While this is a useful property, high concentrations can also lead to aggregation-induced photobleaching. These aggregates can alter the electronic properties of the pyrene molecules, sometimes creating new pathways for non-radiative decay or increasing susceptibility to photooxidation. If you observe rapid bleaching, especially in membrane-staining applications, consider reducing the probe concentration.
Part 2: Troubleshooting Guide for Active Experiments
This section provides actionable steps to diagnose and mitigate photobleaching issues encountered during an experiment.
Issue: The fluorescence signal from my pyrene-labeled sample is fading much faster than expected under the microscope.
This is a classic case of photobleaching. The following workflow can help you systematically address the problem.
Caption: A systematic workflow for troubleshooting pyrene photobleaching during microscopy.
The total number of photons your sample is exposed to is the single most critical factor. Every photon has the potential to cause a bleaching event.
-
Reduce Illumination Intensity: Lower the laser power (on confocal systems) or lamp intensity (on widefield systems) to the minimum level required for a usable signal. Use neutral density (ND) filters.
-
Decrease Exposure Time: Use the shortest possible camera exposure time that provides an adequate signal-to-noise ratio (SNR).
-
Optimize Signal Detection: Instead of increasing excitation light, improve detection efficiency. Increase camera gain or use pixel binning. For confocal systems, open the pinhole slightly (at a small cost to resolution) to capture more emitted photons.
-
Acquire Data Sparingly: Only illuminate the sample when actively acquiring data. Use the "snap" function for focusing instead of continuous live view.
Since photooxidation is the main culprit, altering the chemical buffer to remove oxygen or its reactive species is highly effective.
-
Use a Commercial Antifade Mountant/Reagent: For fixed samples, using a commercial mounting medium containing antifade agents is the easiest and most reliable solution. These often contain compounds like p-phenylenediamine (PPD), n-propyl gallate, or proprietary oxygen scavenging systems.
-
Prepare a Custom "Antifade Cocktail": For live-cell imaging or when commercial reagents are not suitable, you can supplement your buffer with antioxidants.
| Antioxidant / System | Typical Concentration | Mechanism of Action | Considerations |
| Trolox | 0.1 - 2 mM | A water-soluble vitamin E analog that is a potent ROS scavenger, particularly effective against singlet oxygen. | Generally well-tolerated by live cells. Stock solutions should be fresh. |
| Ascorbic Acid (Vitamin C) | 0.5 - 10 mM | Acts as a reducing agent, regenerating the triplet state of other antioxidants and directly scavenging ROS. | Can acidify the medium; use a salt form (e.g., sodium ascorbate) or re-buffer. May be toxic to cells over long periods. |
| Oxygen Scavenging Systems (e.g., GOX) | Varies | Typically an enzyme system (e.g., Glucose Oxidase and Catalase) that enzymatically removes dissolved O₂ from the buffer. | Highly effective but consumes glucose and produces H₂O₂. Not suitable for all live-cell experiments. |
Part 3: Prophylactic Strategies & Advanced Protocols
This section focuses on preventative measures that can be implemented during the probe design and experimental planning phases.
Q4: Are there chemically modified pyrene structures that are inherently more photostable?
A: Yes. The field of probe design has made significant strides in this area. Strategies often involve sterically hindering the pyrene core to prevent aggregation or reactions with ROS.
-
Bulky Substituents: Attaching bulky chemical groups (e.g., tert-butyl groups) to the pyrene core can act as a physical shield, making it more difficult for singlet oxygen to reach and react with the aromatic system.
-
Dendritic Encapsulation: Encasing the pyrene fluorophore within the branches of a dendrimer can create a protective, isolated microenvironment. This both prevents aggregation and limits oxygen diffusion to the core.
-
Perfluorination: Replacing hydrogen atoms with fluorine atoms on the aromatic ring can increase the molecule's oxidation potential, making it more resistant to attack by ROS.
When selecting a pyrene-based probe, check the manufacturer's specifications for notes on photostability. If you are designing a custom probe, consider incorporating these stabilizing motifs.
Protocol: Preparation of a Standard Antifade Imaging Buffer (Trolox-Based)
This protocol describes the preparation of a simple yet effective antifade buffer for live-cell imaging or for samples where commercial mounting media are not applicable.
Materials:
-
Imaging Buffer (e.g., HBSS, PBS, or your specific cell culture medium)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
Sodium Ascorbate (or Ascorbic Acid)
-
1 M NaOH (if using Ascorbic Acid)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare Stock Solutions (Freshly Recommended):
-
Prepare a 100 mM Trolox stock solution in DMSO. Store in small aliquots at -20°C, protected from light.
-
Prepare a 500 mM Sodium Ascorbate stock solution in nuclease-free water. Alternatively, prepare a 500 mM Ascorbic Acid solution and adjust the pH to ~7.4 with 1 M NaOH. Store aliquots at -20°C.
-
-
Prepare the Final Imaging Buffer:
-
Take 988 µL of your standard imaging buffer.
-
Add 10 µL of the 100 mM Trolox stock solution (final concentration: 1 mM).
-
Add 2 µL of the 500 mM Sodium Ascorbate stock solution (final concentration: 1 mM).
-
Vortex gently to mix.
-
-
Application:
-
Replace the medium on your sample with the freshly prepared antifade imaging buffer just before you begin imaging.
-
Important: This buffer's antifade capacity is finite. For very long time-lapse experiments, the protective effect will diminish over time.
-
References
Technical Support Center: Optimizing Biomolecule Labeling with Pyrene-Based Probes
Welcome to the technical support center for biomolecule labeling using pyrene-based fluorescent probes. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of fluorescent labeling and optimize the efficiency of their conjugation reactions. Here, we provide in-depth, experience-driven advice, troubleshooting guides, and detailed protocols to ensure the integrity and success of your experiments.
Introduction: Understanding the Chemistry of 6-Bromopyren-1-ol and Its Derivatives
6-Bromopyren-1-ol is a derivative of pyrene, a polycyclic aromatic hydrocarbon known for its unique fluorescence properties. The spectral characteristics of pyrene are highly sensitive to the polarity of its microenvironment, making it an excellent probe for studying protein conformation, lipid interactions, and molecular binding events.[1][2] However, a critical point often overlooked is that the hydroxyl group of 6-Bromopyren-1-ol is not spontaneously reactive towards functional groups on biomolecules under typical physiological conditions.[3] Direct labeling attempts will invariably result in failure.
To achieve covalent conjugation, the hydroxyl group must first be "activated" to create a good leaving group, or a more reactive derivative of pyrene must be used.[3][4][5] This guide will focus on the use of commercially available, pre-activated pyrene derivatives, such as pyrene-N-hydroxysuccinimidyl (NHS) esters for targeting primary amines (e.g., lysine residues, N-terminus) and pyrene-maleimides for targeting thiols (e.g., cysteine residues), as these represent the most common and reliable strategies for labeling biomolecules with pyrene.[1][6]
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions and misconceptions.
Q1: Can I directly label my protein with 6-Bromopyren-1-ol?
A: No. The hydroxyl group on the pyrene core is not sufficiently electrophilic to react with nucleophilic groups on proteins (like amines or thiols) under standard bioconjugation conditions.[3][4] Attempting to do so will result in no covalent labeling. The hydroxyl group must be chemically activated, or a pyrene derivative with a reactive functional group (e.g., NHS ester, maleimide) must be used.
Q2: What is the difference between amine-reactive and thiol-reactive pyrene dyes?
A: The difference lies in their target functional groups on the biomolecule.
-
Amine-reactive dyes , like pyrene-NHS esters, form stable amide bonds with primary amines, such as the epsilon-amino group of lysine residues and the N-terminal alpha-amino group.[6][7]
-
Thiol-reactive dyes , such as pyrene-maleimides, form stable thioether bonds specifically with sulfhydryl (thiol) groups found on cysteine residues.[1][6]
The choice depends on your target biomolecule and experimental goals. Labeling lysines is generally less site-specific due to their high abundance on protein surfaces, whereas cysteines are less common and can be used for more targeted labeling.[6][7]
Q3: My pyrene-labeled protein precipitated out of solution. What happened?
A: Protein precipitation during or after labeling is a common issue, often caused by two factors:
-
Over-labeling: Pyrene is a hydrophobic molecule.[8] Attaching too many pyrene molecules to a protein can increase its overall hydrophobicity, leading to aggregation and precipitation.[9]
-
Solvent Shock: Pyrene dyes are often dissolved in an organic solvent like DMSO or DMF.[10] Adding too large a volume of this solvent to your aqueous protein solution can cause the protein to denature and precipitate.
Q4: What is the "Degree of Labeling" (DOL) and why is it important?
A: The Degree of Labeling (DOL), also called the Fluorophore-to-Protein (F/P) ratio, is the average number of dye molecules conjugated to a single biomolecule.[9][11] It is a critical parameter for ensuring experimental reproducibility and optimal fluorescence.
-
Low DOL (<1): May result in a weak signal.[12]
-
High DOL (>6-8): Can lead to fluorescence self-quenching, where proximal dye molecules absorb each other's emissions, paradoxically reducing the overall signal. It can also cause protein precipitation and loss of biological activity.[9][11]
Section 2: In-Depth Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving common problems encountered during the labeling workflow.
Problem 1: Low or No Labeling Efficiency (Low DOL)
| Potential Cause | Explanation & Validation | Solution |
| Incorrect Buffer Composition | Amine-reactive NHS esters are incompatible with buffers containing primary amines (e.g., Tris, Glycine), as the buffer will compete with the protein for the dye.[10][13] The reaction is also pH-dependent; for NHS esters, the optimal pH is 8.3-8.5 to ensure the target amines are deprotonated and nucleophilic.[10] | Solution: Use an amine-free buffer such as phosphate-buffered saline (PBS) or sodium bicarbonate/carbonate, and carefully adjust the pH to the optimal range for your reactive chemistry.[10] |
| Hydrolyzed/Inactive Dye | NHS esters are highly susceptible to hydrolysis in aqueous solutions.[13] If the dye stock solution is old, has been improperly stored, or was dissolved in water and left for too long, it will lose its reactivity. | Solution: Always use high-quality, anhydrous DMSO or DMF to prepare fresh dye stock solutions immediately before use.[10] Do not store dye in aqueous solutions. |
| Insufficient Molar Excess of Dye | The labeling reaction is a bimolecular process. A sufficient molar excess of the dye is needed to drive the reaction to completion. | Solution: Empirically optimize the molar ratio of dye-to-biomolecule. Start with a 10- to 20-fold molar excess for proteins and adjust as needed based on DOL measurements. |
| Low Protein Concentration | The reaction kinetics are dependent on the concentration of the reactants. Very dilute protein solutions (<1 mg/mL) can lead to slow and inefficient labeling. | Solution: Concentrate your protein solution to 2-10 mg/mL before labeling, if possible, without causing precipitation. |
Problem 2: High Background Signal / Non-Specific Binding
| Potential Cause | Explanation & Validation | Solution |
| Incomplete Removal of Free Dye | Unconjugated, free pyrene dye that remains in the solution will contribute to a high background fluorescence, masking the true signal from the labeled conjugate.[7] Pyrene's hydrophobicity can also cause it to bind non-covalently to proteins.[8][14] | Solution: Thorough purification is essential. Use size-exclusion chromatography (SEC), extensive dialysis, or spin columns to separate the labeled protein from the smaller, unbound dye molecules.[11] |
| Non-Covalent Aggregates | Hydrophobic interactions can cause the free dye to form aggregates that may co-purify with the protein, especially during dialysis. | Solution: SEC is generally more effective than dialysis at removing dye aggregates. Perform purification steps promptly after the reaction is quenched. |
| Reaction Quenching Ineffective | If the reaction is not properly quenched, the reactive dye may continue to bind non-specifically to surfaces or other components during purification and storage. | Solution: After the desired incubation time, quench the reaction by adding a small molecule with a primary amine (e.g., Tris, hydroxylamine) to consume any remaining reactive dye. |
Problem 3: Altered Biomolecule Activity or Function
| Potential Cause | Explanation & Validation | Solution |
| Labeling of a Critical Residue | The fluorescent label may have attached to a lysine or cysteine residue located within an active site, binding interface, or a region critical for proper folding.[15] | Solution: If activity is lost, try reducing the molar excess of the dye to achieve a lower DOL. Alternatively, if your protein's structure is known, you can use site-directed mutagenesis to remove reactive residues from critical regions or introduce a cysteine in a non-disruptive location for targeted thiol-reactive labeling. |
| Conformational Changes | The addition of a bulky, hydrophobic pyrene molecule can induce local or global conformational changes in the protein, affecting its function.[15] | Solution: Compare the functional activity of labeled vs. unlabeled protein using a relevant bioassay. Characterize the conjugate using techniques like circular dichroism to check for gross structural changes. Aim for the lowest possible DOL that still provides adequate signal. |
Section 3: Experimental Workflows & Protocols
Workflow Visualization
The following diagram outlines the general workflow for biomolecule labeling and purification.
Caption: General workflow for fluorescent labeling of biomolecules.
Protocol 1: Amine Labeling of a Protein with Pyrene-NHS Ester
This protocol provides a starting point for labeling a generic IgG antibody.
-
Protein Preparation:
-
Dissolve or exchange the antibody into an amine-free "Reaction Buffer" (e.g., 0.1 M sodium bicarbonate, pH 8.3).
-
Adjust the protein concentration to 2-5 mg/mL.
-
-
Dye Preparation:
-
Immediately before use, dissolve the pyrene-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.
-
-
Labeling Reaction:
-
Calculate the required volume of dye solution for a 15-fold molar excess.
-
While gently vortexing the protein solution, add the dye solution dropwise.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Quenching:
-
Add a final concentration of 50 mM Tris-HCl to the reaction mixture to quench any unreacted NHS ester.
-
Incubate for an additional 15 minutes.
-
-
Purification:
-
Load the reaction mixture onto a size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) pre-equilibrated with a storage buffer (e.g., PBS, pH 7.4).
-
Collect the fractions corresponding to the first colored peak, which is the labeled protein. The second, slower-moving peak is the unbound dye.
-
Protocol 2: Determination of Degree of Labeling (DOL)
The DOL is calculated using absorbance measurements from a UV-Vis spectrophotometer.[12][16]
-
Measure Absorbance:
-
Measure the absorbance of the purified conjugate at 280 nm (A280).
-
Measure the absorbance at the λmax for the pyrene dye (typically ~342 nm for pyrene monomer, Adye).
-
-
Calculate Concentrations:
-
A correction factor (CF) is needed because the dye also absorbs light at 280 nm. This value is dye-specific and should be provided by the manufacturer (e.g., CF = A280 / Adye for the free dye).
-
Protein Concentration (M) = [A280 - (Adye × CF)] / εprotein
-
Where εprotein is the molar extinction coefficient of the protein (e.g., ~210,000 M-1cm-1 for IgG).[11]
-
-
Dye Concentration (M) = Adye / εdye
-
Where εdye is the molar extinction coefficient of the pyrene dye at its λmax.
-
-
-
Calculate DOL:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
Section 4: Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting inefficient labeling experiments.
Sources
- 1. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrene: a probe to study protein conformation and conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spherotech.com [spherotech.com]
- 4. Chemoselective Hydroxyl Group Transformation: An Elusive Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Binding of fluorophores to proteins depends on the cellular environment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 12. support.nanotempertech.com [support.nanotempertech.com]
- 13. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Integrated Approach to Interaction Studies of Pyrene Derivatives with Bovine Serum Albumin: Insights from Theory and Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What are the disadvantages of tagging fluorescent proteins (FPs) to label target proteins? | AAT Bioquest [aatbio.com]
- 16. info.gbiosciences.com [info.gbiosciences.com]
How to interpret unexpected spectroscopic results of 6-Bromopyren-1-ol
Introduction
Welcome to the technical support resource for 6-Bromopyren-1-ol. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile fluorophore in their work. Pyrene derivatives are renowned for their unique photophysical properties, but their synthesis and handling can sometimes yield unexpected spectroscopic results. This document provides a structured, in-depth troubleshooting guide in a question-and-answer format to help you interpret your data, identify potential issues, and validate your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My fluorescence emission spectrum is broad, red-shifted, and lacks the characteristic vibronic structure of pyrene. What's happening?
Answer: This is a classic sign of excimer formation or aggregation. The pyrene moiety is highly susceptible to π-π stacking. At high concentrations or in solvents where it is poorly solvated, molecules can associate in the ground state (forming aggregates) or the excited state (forming excimers).
Causality:
-
Excimer Formation: An excited-state pyrene molecule collides with a ground-state molecule, forming a transient, lower-energy dimeric species that emits a broad, structureless band typically centered around 450-500 nm.[1] This phenomenon is concentration-dependent.
-
Aggregation-Caused Quenching (ACQ) or Aggregation-Induced Emission (AIE): While pyrene itself typically exhibits ACQ, where fluorescence is quenched in the aggregated state, some derivatives can show AIE characteristics.[2][3][4][5][6] Poor solubility can lead to the formation of microcrystals or amorphous aggregates that have different emission properties than the solvated monomer. The hydroxyl and bromine substituents on 6-Bromopyren-1-ol can influence its aggregation behavior through hydrogen bonding and halogen bonding.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for anomalous fluorescence emission.
Experimental Protocol: Concentration-Dependent Fluorescence Study
-
Prepare a stock solution of 6-Bromopyren-1-ol in a suitable solvent (e.g., spectroscopic grade THF) at a concentration of approximately 1 mM.
-
Create a dilution series from this stock solution to yield concentrations of 100 µM, 10 µM, 1 µM, and 0.1 µM.
-
Using a clean quartz cuvette, acquire the fluorescence emission spectrum for each concentration, keeping the excitation wavelength constant (e.g., 340 nm).
-
Analysis: Compare the spectra. A transition from a broad, red-shifted peak to a structured spectrum with sharp vibronic bands upon dilution is indicative of excimer formation.
Question 2: My ¹H NMR spectrum shows more aromatic signals than expected, or the splitting patterns are incorrect. Could this be an impurity?
Answer: Yes, this is highly likely. The synthesis of monosubstituted pyrenes can be challenging, and the presence of isomeric byproducts or starting materials is a common issue.[7]
Potential Contaminants & Their Spectroscopic Signatures:
-
Unreacted Pyrene: A common impurity. It will show a complex multiplet in the 8.0-8.3 ppm region. Its high symmetry can sometimes simplify the spectrum, but it will add signals.
-
Dibrominated Pyrenes (e.g., 1,6- or 1,8-dibromopyrene): Over-bromination is a frequent side reaction.[8][9] These isomers have distinct, often more symmetric, ¹H NMR patterns compared to a mono-substituted product. For example, 1,6-dibromopyrene shows four distinct signals (two doublets and two doublets), while 1,8-dibromopyrene has a more complex pattern.[8]
-
Other Isomers: Depending on the synthetic route, bromination might occur at other positions (e.g., 1-bromopyren-6-ol). This would result in a different set of chemical shifts and coupling constants.
Data Summary: Expected vs. Potential Impurity ¹H NMR Signals
| Compound | Expected Aromatic Protons | Key Differentiating Features (in CDCl₃) |
| 6-Bromopyren-1-ol | 9 | A complex pattern of doublets and multiplets. The protons adjacent to the -OH and -Br groups will be significantly shifted. |
| Pyrene | 10 | Symmetrical pattern, signals typically between 8.0-8.3 ppm. |
| 1-Bromopyrene | 9 | A characteristic doublet around 8.42 ppm.[8][10] |
| 1,6-Dibromopyrene | 8 | Four signals: two doublets around 8.46 and 8.12 ppm, and two doublets around 8.27 and 8.06 ppm.[8] |
| 1,8-Dibromopyrene | 8 | More complex pattern than the 1,6-isomer, with a characteristic singlet around 8.49 ppm.[8] |
Troubleshooting and Verification:
-
Mass Spectrometry (MS): This is the most definitive method. Check the isotopic pattern.
-
C₁₆H₉BrO: Expected M⁺ and M+2 peaks with ~1:1 intensity ratio for one bromine atom.
-
C₁₆H₈Br₂O: Unexpected M⁺, M+2, and M+4 peaks with ~1:2:1 intensity ratio for two bromine atoms.
-
-
Chromatographic Purity Check: Run a TLC or HPLC analysis. Multiple spots/peaks indicate an impure sample.
-
Purification: If impurities are confirmed, purification by column chromatography or recrystallization is necessary.
Experimental Protocol: Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: Start with a non-polar solvent like hexane and gradually increase the polarity with ethyl acetate or dichloromethane. A typical gradient might be from 100% Hexane to 95:5 Hexane:Ethyl Acetate.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried powder onto the top of the column.
-
Elution: Run the gradient, collecting fractions. Monitor the fractions by TLC to identify and isolate the desired compound.
Question 3: The UV-Vis absorption spectrum is blue-shifted, and the fluorescence quantum yield is lower than expected. What does this suggest?
Answer: A blue-shift in absorption and a decrease in fluorescence quantum yield can often be attributed to the "heavy atom effect" of bromine, but it can also indicate sample degradation or the presence of non-fluorescent impurities.
Causality:
-
Heavy Atom Effect: The bromine atom enhances intersystem crossing (ISC) from the excited singlet state (S₁) to the triplet state (T₁). This non-radiative decay pathway competes with fluorescence, thereby reducing the fluorescence quantum yield.
-
Degradation: Polycyclic aromatic hydrocarbons (PAHs) can undergo oxidation or photo-oxidation, especially in the presence of light and air.[11][12][13] Degradation products often have disrupted π-systems, leading to blue-shifted absorption and poor fluorescence.
-
Solvent Effects: The polarity of the solvent can influence the energy levels of the molecule, causing shifts in the absorption and emission spectra (solvatochromism).[14][15][16][17] Pyrene's vibronic band intensities are particularly sensitive to solvent polarity.[1] The ratio of the first and third vibronic peaks (I₁/I₃) is a well-known indicator of the local micropolarity.[1][18]
Logical Troubleshooting Diagram:
Caption: Diagnostic flowchart for low quantum yield issues.
Preventative Measures:
-
Storage: Store 6-Bromopyren-1-ol in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent photo-oxidation.
-
Solvents: Use fresh, high-purity, degassed solvents for spectroscopic measurements to avoid quenching by dissolved oxygen or impurities.
References
-
Kubat, P., et al. (2024). Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies. National Institutes of Health. [Link]
-
Harvey, J. (2013). Synthesis of substituted pyrenes by indirect methods. Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/C3OB41993B. [Link]
-
Schulze, M., et al. (2016). Synthesis of 1-Bromopyrene and 1-Pyrenecarbaldehyde. Organic Syntheses. DOI: 10.15227/orgsyn.093.0100. [Link]
- Bangnuo Suzhou New Materials Co ltd. (2021). Synthesis method of high-purity OLED intermediate 1-bromopyrene.
-
Organic Syntheses. (2016). Synthesis of 1-Bromopyrene and 1-Pyrenecarbaldehyde. [Link]
-
PubChem. 1-Bromopyrene. National Center for Biotechnology Information. [Link]
-
PubChem. 6-Bromopyren-1-ol. National Center for Biotechnology Information. [Link]
-
Feng, X., et al. (2015). Iron( iii ) bromide catalyzed bromination of 2-tert-butylpyrene and corresponding position-dependent aryl-functionalized pyrene derivatives. RSC Advances. [Link]
-
Moody, J. D., et al. (2001). Degradation of Benzo[a]pyrene by Mycobacterium vanbaalenii PYR-1. Applied and Environmental Microbiology. [Link]
-
ACS Publications. (2024). Pyrene-Based Aggregation-Induced Emissive Manganese Carbonyl Complex for Green Light-Controlled Carbon Monoxide (CO) Release and Theranostic Applications. Inorganic Chemistry. [Link]
-
Milosavljevic, B. H., & Thomas, J. K. (1986). Solvent effects on the photophysical properties of pyrene-3-carboxylic acid. The Journal of Physical Chemistry. [Link]
-
Wang, Y., et al. (2022). Amphiphilic Styrene-Based Pyrene Derivatives: Tunable Aggregation Luminescence and Their Photo-Induced Dimerization Behavior. National Institutes of Health. [Link]
-
Wang, Y., et al. (2022). Study on the degradation pathway of benzo[a]pyrene by Bacillus sp. strain M1. Frontiers in Microbiology. [Link]
-
Paul, A., & Kellar, S. A. (2022). Fluorescence of pyrene and its derivatives to reveal constituent and composition dependent solvation within hydrophobic deep eutectic solvents. RSC Publishing. [Link]
-
ResearchGate. Introduction of bromine into the pyrene structure at positions 1,6- and 1,8-. [Link]
-
Zhang, H., et al. (2021). Pyrene-based aggregation-induced emission: A bridge model to regulate aggregation. Matter. [Link]
-
ResearchGate. Detection of Pyrene Degrading Bacterial Strains (LOP-9 Staphyloccous aureus and GWP-2 Mycobacterium vaanbaalenii) and their Metabolic Products. [Link]
-
ResearchGate. IR spectra of (a) 6-Br, (b) 6-NO2, (c) 6-OH, and (d) 6-OMe. [Link]
-
S, V., et al. (2022). Synthesis and photophysical properties of a new push–pull pyrene dye with green-to-far-red emission and its application to human cellular and skin tissue imaging. Journal of Materials Chemistry B (RSC Publishing). [Link]
-
ResearchGate. Solvent effect over the excitation and emission bands of pyrene in.... [Link]
-
Zhao, Z., et al. (2015). Pyrene-based blue emitters with aggregation-induced emission features for high-performance organic light-emitting diodes. Journal of Materials Chemistry C (RSC Publishing). [Link]
-
Chen, C-H., et al. (2022). Pyrene-Fused Poly-Aromatic Regioisomers: Synthesis, Columnar Mesomorphism, and Optical Properties. MDPI. [Link]
-
PubChem. 6-Bromo-1-hexanol. National Center for Biotechnology Information. [Link]
-
Li, Y., et al. (2024). Degradation of Benzo[a]pyrene and 2,2′,4,4′-Tebrabrominated Diphenyl Ether in Cultures Originated from an Agricultural Soil. National Institutes of Health. [Link]
-
Rajan, R., & John, N. S. (2022). Pyrene-Based AIE Active Materials for Bioimaging and Theranostics Applications. PMC. [Link]
-
ResearchGate. Proposed metabolic pathway for the degradation of pyrene by Trichoderma.... [Link]
-
ResearchGate. Fluorescence spectra of Pyrene (10-6 mol.L-1 ) in cyclohexane (I 1 /I 3.... [Link]
-
RSC Publishing. Investigation of solute solvation within renewable solvents via pyrene fluorescence. [Link]
-
Wiley. 1-Bromopyrene - SpectraBase. [Link]
-
PubChem. 1-Bromo-6-nitronaphthalene. National Center for Biotechnology Information. [Link]
-
Dias, T., et al. (2017). Pyrene: A Probe to Study Protein Conformation and Conformational Changes. PMC. [Link]
-
PubMed. Pyrene Functionalized Norbornadiene-Quadricyclane Fluorescent Photoswitches: Characterization of their Spectral Properties and Application in Imaging of Amyloid Beta Plaques. [Link]
-
OMLC. Pyrene. Oregon Medical Laser Center. [Link]
Sources
- 1. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Amphiphilic Styrene-Based Pyrene Derivatives: Tunable Aggregation Luminescence and Their Photo-Induced Dimerization Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrene-based blue emitters with aggregation-induced emission features for high-performance organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. Pyrene-Based AIE Active Materials for Bioimaging and Theranostics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of substituted pyrenes by indirect methods - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41993B [pubs.rsc.org]
- 8. Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN108299149B - Synthesis method of high-purity OLED intermediate 1-bromopyrene - Google Patents [patents.google.com]
- 10. 1-Bromopyrene(1714-29-0) 1H NMR spectrum [chemicalbook.com]
- 11. Degradation of Benzo[a]pyrene by Mycobacterium vanbaalenii PYR-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Study on the degradation pathway of benzo[a]pyrene by Bacillus sp. strain M1 [frontiersin.org]
- 13. Degradation of Benzo[a]pyrene and 2,2′,4,4′-Tebrabrominated Diphenyl Ether in Cultures Originated from an Agricultural Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Fluorescence of pyrene and its derivatives to reveal constituent and composition dependent solvation within hydrophobic deep eutectic solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Investigation of solute solvation within renewable solvents via pyrene fluorescence - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
Best practices for handling and storing 6-Bromopyren-1-ol
An authoritative guide for researchers, scientists, and drug development professionals on the best practices for handling and storing 6-Bromopyren-1-ol.
Technical Support Center: 6-Bromopyren-1-ol
As a Senior Application Scientist, this guide provides field-proven insights into the safe handling and optimal storage of 6-Bromopyren-1-ol. The protocols and advice herein are designed to ensure experimental integrity, user safety, and compound stability. Note that while this guide is specific to 6-Bromopyren-1-ol, detailed safety data is often more readily available for the structurally similar compound, 1-Bromopyrene. Therefore, safety and handling protocols are conservatively based on data for 1-Bromopyrene where specific data for 6-Bromopyren-1-ol is unavailable.
Compound Properties Overview
A clear understanding of the physicochemical properties is fundamental to its proper handling.
| Property | 6-Bromopyren-1-ol | 1-Bromopyrene (for comparison) | Data Source |
| Molecular Formula | C₁₆H₉BrO | C₁₆H₉Br | [1] |
| Molecular Weight | 297.14 g/mol | 281.15 g/mol | [1][2] |
| Appearance | Not specified, likely solid | White to yellow to light brown crystalline powder/solid | [2][3] |
| Melting Point | Not specified | 102-105 °C | [3] |
| Solubility | Not specified | Soluble in Chloroform; Slightly soluble in DMSO (with heating/sonication) and Methanol | [3] |
| Storage Temperature | Not specified | Room Temperature, in a dark place | [3] |
Troubleshooting Guide for Experimental Applications
This section addresses specific issues that may arise during experimentation, providing causal explanations and actionable solutions.
Question: My reaction yield is significantly lower than expected, or my results are not reproducible. Could the 6-Bromopyren-1-ol be the issue?
Answer: Yes, the integrity of your starting material is critical. Low yield or irreproducibility often points to the degradation of a key reagent.
-
Causality: 6-Bromopyren-1-ol, like many polycyclic aromatic hydrocarbons (PAHs), can be susceptible to degradation, particularly through oxidation or photodecomposition.[3] Impurities resulting from this degradation can interfere with your reaction or quench fluorescence in spectroscopic applications.
-
Troubleshooting Protocol:
-
Visual Inspection: Check the compound's appearance. A significant deviation from a consistent, light-colored powder (e.g., darkening, clumping) may indicate degradation.
-
Purity Verification: If you suspect degradation, re-verify the compound's purity using an appropriate analytical method such as HPLC or NMR. Compare the results to the certificate of analysis provided by the supplier.
-
Solubility Test: Attempt to dissolve a small sample in a recommended solvent like chloroform.[3] Any insoluble particulates in a solution expected to be clear could be impurities or degradation products.
-
Procurement: If degradation is confirmed, it is best practice to use a fresh, unopened vial of the compound for your experiments.
-
Question: I am having difficulty dissolving 6-Bromopyren-1-ol for my experiment. What are the recommended solvents?
Answer: Solubility can be a challenge for complex aromatic compounds.
-
Causality: The large, nonpolar pyrene ring system dictates the compound's solubility, favoring organic solvents over aqueous solutions.
-
Recommended Solvents & Protocol:
-
Primary Recommendation: Based on data for the closely related 1-Bromopyrene, Chloroform is an effective solvent.[3]
-
Secondary Options: Dimethyl sulfoxide (DMSO) and Methanol can be used, but solubility is slight.[3] For DMSO, gentle heating and sonication may be required to fully dissolve the compound.[3]
-
Stock Solutions: For biological assays, preparing a concentrated stock solution in a solvent like DMSO is common practice. However, be mindful of the final DMSO concentration in your assay, as it can be toxic to cells. Always use freshly opened, anhydrous grade solvents to prevent introducing moisture, which can affect compound stability.[4]
-
Question: The color of my 6-Bromopyren-1-ol powder appears darker than when I first received it. What does this mean?
Answer: A color change, typically to a yellow or brownish hue, is a strong indicator of chemical degradation.[3]
-
Causality: This is often due to prolonged exposure to light or air (oxidation). PAHs are known to undergo photo-assisted decomposition.[3]
-
Actionable Steps:
-
Cease Use: Do not use the discolored compound in experiments where high purity is required, as the results will be unreliable.
-
Review Storage: Immediately review your storage protocol. Ensure the compound is stored in a tightly sealed, amber glass vial or another light-blocking container, in a dark and dry location.[3]
-
Future Prevention: If you work with small quantities, consider aliquoting the compound upon receipt into smaller, single-use vials. This minimizes the exposure of the bulk material to air and light each time it is used.
-
Frequently Asked Questions (FAQs)
This section covers essential safety and handling information for 6-Bromopyren-1-ol.
Question: What are the primary safety hazards associated with 6-Bromopyren-1-ol?
Answer: Based on data for analogous compounds, 6-Bromopyren-1-ol should be handled as a substance that can cause skin, eye, and respiratory irritation.[5]
-
Hazard Statements:
-
Precautionary Handling: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or vapors.[2] Avoid all direct contact with skin and eyes.[2]
Question: What Personal Protective Equipment (PPE) is mandatory when handling this compound?
Answer: A comprehensive PPE strategy is crucial for safe handling.
| PPE Type | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields conforming to EN166 or NIOSH standards.[2] | Protects against splashes and airborne dust particles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use.[6] | Prevents skin contact. Use proper glove removal technique to avoid contaminating your hands.[2] |
| Body Protection | Laboratory coat. Impervious clothing may be required for handling larger quantities.[2] | Protects skin and personal clothing from contamination. |
| Respiratory | Use only in a well-ventilated area or chemical fume hood.[2] For larger spills or where ventilation is inadequate, a particle respirator (e.g., P95 or P1) may be necessary.[2] | Minimizes inhalation of dust particles. |
Question: What are the optimal storage conditions for 6-Bromopyren-1-ol to ensure its long-term stability?
Answer: Proper storage is the most effective way to prevent degradation and ensure the compound's shelf life.
-
Core Storage Protocol:
-
Container: Keep the compound in a tightly closed container to prevent moisture absorption and oxidation.[2][5]
-
Atmosphere: Store in a dry and well-ventilated place.[2][5] For highly sensitive applications, consider storage under an inert gas like argon or nitrogen.
-
Temperature: Store in a cool, room-temperature environment.[3][7] Avoid exposure to excessive heat or direct sunlight.[7]
-
Light: Crucially, keep in a dark place. [3] Use an amber vial or store the container inside a cabinet to protect it from light, which can cause photodecomposition.[7]
-
Question: How should I handle a spill of 6-Bromopyren-1-ol?
Answer: In the event of a spill, a calm and systematic response is essential.
-
Spill Response Protocol:
-
Evacuate & Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.[2]
-
Wear PPE: Before cleaning, don the appropriate PPE as detailed above (gloves, safety glasses, lab coat, and respirator if necessary).[2]
-
Containment: For a solid spill, carefully sweep or shovel the material into a suitable, closed container for disposal. Avoid creating dust. [2][5]
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Waste: Label the container with the spilled chemical's name and dispose of it as hazardous waste according to your institution's guidelines.[2]
-
Question: What is the correct procedure for disposing of waste 6-Bromopyren-1-ol?
Answer: This compound must be disposed of as chemical waste, not in standard trash or drains.[2][5]
-
Disposal Method:
-
Professional Service: The recommended method is to contact a licensed professional waste disposal service.[2]
-
Incineration: A common disposal technique is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Unused Product: Dispose of unused or contaminated product in the same manner as other chemical waste from your experiments.[2]
-
Question: Are there any chemicals that are incompatible with 6-Bromopyren-1-ol?
Answer: While specific incompatibility data for 6-Bromopyren-1-ol is not available, general principles of chemical storage for related compounds should be followed.
-
General Guidance:
-
Strong Oxidizing Agents: Keep away from strong oxidizing agents, as they can react with the aromatic system and lead to degradation or hazardous reactions.[8][9]
-
Segregation: Store organic compounds like 6-Bromopyren-1-ol separately from inorganic chemicals and especially from strong acids or bases to prevent accidental contact and reaction.[9]
-
Visual Workflow and Diagrams
Decision-Making for a Suspected Degraded Sample
This workflow guides a researcher through the steps to take when the quality of their 6-Bromopyren-1-ol is .
Sources
- 1. 6-Bromopyren-1-ol | C16H9BrO | CID 50999158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 1-Bromopyrene CAS#: 1714-29-0 [m.chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. fishersci.com [fishersci.com]
- 6. in.gov [in.gov]
- 7. laballey.com [laballey.com]
- 8. fishersci.com [fishersci.com]
- 9. extapps.dec.ny.gov [extapps.dec.ny.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Pyrene Derivatives: A Comparative Analysis of 6-Bromopyren-1-ol
Abstract
The pyrene scaffold is a cornerstone in the development of fluorescent probes and advanced materials due to its unique photophysical properties, including a high fluorescence quantum yield, long fluorescence lifetime, and propensity for excimer formation.[1][2] These characteristics make pyrene derivatives invaluable tools in fields ranging from bioimaging to materials science.[3] This guide provides an in-depth comparison of 6-Bromopyren-1-ol with other key pyrene derivatives. We will explore their synthesis, comparative photophysical and chemical properties, and performance in relevant applications, supported by experimental data and protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the capabilities of pyrene-based molecules in their work.
Introduction: The Versatility of the Pyrene Core
Pyrene is a polycyclic aromatic hydrocarbon (PAH) composed of four fused benzene rings. Its rigid, planar structure gives rise to exceptional photophysical characteristics that are highly sensitive to the local environment.[4] Functionalization of the pyrene core at its various positions (the 1, 3, 6, and 8 positions being the most reactive non-K regions) allows for the fine-tuning of its properties to suit specific applications.[3]
Derivatives of pyrene are widely employed as:
-
Fluorescent Probes: For detecting metal ions, anions, and biological molecules.[1]
-
Bioimaging Agents: Due to their high quantum yield, cell permeability, and low cytotoxicity.[1][5]
-
Materials Science Components: As intermediates in the synthesis of materials for organic light-emitting diodes (OLEDs).[6][7]
This guide focuses on 6-Bromopyren-1-ol, a derivative featuring both a hydroxyl and a bromo substituent, and compares it to other monosubstituted and disubstituted pyrenes to highlight the impact of different functional groups on the molecule's overall performance.
In Focus: 6-Bromopyren-1-ol
6-Bromopyren-1-ol (C₁₆H₉BrO) is a synthetically versatile intermediate.[8] The hydroxyl group (-OH) at the 1-position and the bromine atom (-Br) at the 6-position provide two distinct points for further chemical modification. The electron-donating hydroxyl group and the electron-withdrawing (by induction) but ortho-para directing (by resonance) bromo group create a unique electronic environment that influences the molecule's spectroscopic and reactive properties.
Key Properties of 6-Bromopyren-1-ol:
-
Molecular Weight: 297.14 g/mol [8]
-
Reactivity: The hydroxyl group can be readily etherified or esterified, while the bromo group is a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of a wide range of functionalities.[9]
-
Solubility: Generally soluble in organic solvents like dichloromethane, chloroform, and THF.
The dual functionality of 6-Bromopyren-1-ol makes it a valuable building block for creating more complex molecular architectures, such as fluorescent sensors with targeted binding moieties or advanced materials with tailored electronic properties.
Comparative Analysis of Pyrene Derivatives
The choice of a pyrene derivative is dictated by the specific requirements of the application. The nature and position of substituents dramatically alter the photophysical and chemical characteristics of the parent pyrene molecule. Here, we compare 6-Bromopyren-1-ol with other common pyrene derivatives.
| Derivative | Key Functional Group(s) | Molecular Weight ( g/mol ) | Primary Applications | Key Advantages |
| 6-Bromopyren-1-ol | -OH, -Br | 297.14[8] | Synthetic intermediate, fluorescent probes | Dual functionality for orthogonal synthesis |
| 1-Hydroxypyrene | -OH | 218.25[10] | Biomarker for PAH exposure, pH sensors | Metabolite of pyrene, well-studied |
| 1-Aminopyrene | -NH₂ | 217.27[11] | Fluorescent labeling, pH sensors | Nucleophilic, readily derivatized |
| 1-Bromopyrene | -Br | 281.15[12] | OLED intermediate, cross-coupling reactions | Versatile for introducing new groups |
| Pyrene-1-boronic acid | -B(OH)₂ | 246.07[13] | Saccharide sensing, Suzuki coupling | Forms reversible covalent bonds with diols |
Discussion of Comparative Data:
-
Synthetic Versatility: 6-Bromopyren-1-ol stands out due to its two distinct reactive sites. This allows for a two-step, selective functionalization, which is a significant advantage in the synthesis of complex molecules. For instance, the hydroxyl group can be protected, the bromo group reacted via a Suzuki coupling, and then the hydroxyl group deprotected for further modification. In contrast, monosubstituted derivatives like 1-aminopyrene or 1-bromopyrene offer a single point of modification.[11][12]
-
Application-Specific Performance:
-
For bio-conjugation , 1-aminopyrene is often a preferred starting material due to the reactivity of the amine with carboxylic acids and activated esters to form stable amide bonds.[15]
-
For saccharide sensing , pyrene-1-boronic acid is the clear choice, as boronic acids are known to form reversible covalent esters with cis-diols found in sugars.[16][17]
-
As a biomarker , 1-hydroxypyrene is the established urinary metabolite for assessing exposure to polycyclic aromatic hydrocarbons.[10][18][19]
-
For materials science , 1-bromopyrene is a widely used intermediate for building larger conjugated systems for applications like OLEDs.[6][7]
-
6-Bromopyren-1-ol's unique value lies in its potential to combine these functionalities. One could envision a scenario where the bromo group is used to attach the molecule to a polymer backbone for a new material, while the hydroxyl group is modified to act as a fluorescent sensor for a specific analyte.
Experimental Protocols
To provide practical context, we outline a representative synthetic protocol. The synthesis of pyrene derivatives often involves electrophilic substitution on the pyrene core.
Protocol 1: Synthesis of 1-Bromopyrene
This protocol is adapted from a procedure described for the synthesis of 1-bromopyrene, a precursor to many other derivatives.[20] The bromination of pyrene can produce a mixture of mono- and di-brominated products, so careful control of stoichiometry and reaction conditions is crucial.
Causality Behind Experimental Choices:
-
Reagents: Pyrene is the starting aromatic hydrocarbon. A source of electrophilic bromine is needed; traditionally, liquid bromine is used, but this poses significant environmental and safety hazards.[6] A safer alternative is the in-situ generation of bromine from HBr and H₂O₂.
-
Solvent: A mixed solvent system of methanol and diethyl ether is used to dissolve the nonpolar pyrene while also accommodating the aqueous reagents.[20]
-
Temperature Control: The reaction is initially cooled to control the rate of the exothermic bromination reaction and improve selectivity for the mono-brominated product.[20]
Step-by-Step Methodology:
-
In a round-bottomed flask equipped with a magnetic stir bar, dissolve pyrene (1.0 equiv) in a 1:1 (v/v) mixture of methanol and diethyl ether.
-
With vigorous stirring, add hydrobromic acid (48% aqueous solution, 1.1 equiv) via syringe.
-
Cool the reaction mixture to 15°C using a water bath.
-
In a pressure-equalizing addition funnel, place hydrogen peroxide (30% aqueous solution, 1.05 equiv).
-
Add the H₂O₂ solution dropwise to the reaction mixture over 30 minutes.
-
Remove the cooling bath and allow the mixture to stir at ambient temperature for 16 hours.
-
Quench the reaction by adding water. Extract the product into dichloromethane.
-
Wash the combined organic layers with aqueous NaOH solution and then with saturated aqueous NaCl.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.
-
Purification (Self-Validation): The crude product should be purified by column chromatography on silica gel. The purity of the final product, 1-bromopyrene, should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to ensure the absence of starting material and di-brominated side products.
Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of a pyrene derivative.
Caption: A generalized workflow for the synthesis and purification of 1-Bromopyrene.
Future Perspectives
The development of novel pyrene derivatives continues to be an active area of research. For 6-Bromopyren-1-ol, future work could focus on exploiting its dual functionality to create "turn-on" fluorescent probes where the fluorescence is initially quenched and is restored upon reaction at one of the functional groups. Furthermore, incorporating this and other pyrene derivatives into larger supramolecular structures or polymers could lead to new materials with interesting aggregation-induced emission (AIE) properties for applications in theranostics and materials science.[5][21]
References
- CN108299149B - Synthesis method of high-purity OLED intermediate 1-bromopyrene - Google P
-
Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies - NIH. (URL: [Link])
-
Pyrene based materials as fluorescent probes in chemical and biological fields - New Journal of Chemistry (RSC Publishing). (URL: [Link])
-
6-Bromo-1-hexanol | C6H13BrO | CID 77970 - PubChem. (URL: [Link])
-
6-Bromopyren-1-ol | C16H9BrO | CID 50999158 - PubChem. (URL: [Link])
-
1-Bromopyrene | C16H9Br | CID 159627 - PubChem. (URL: [Link])
-
1-Aminopyrene | C16H11N | CID 15352 - PubChem - NIH. (URL: [Link])
-
Pyrene-Based AIE Active Materials for Bioimaging and Theranostics Applications - PMC. (URL: [Link])
-
1-Hydroxypyrene | C16H10O | CID 21387 - PubChem. (URL: [Link])
-
Pyren-1-ylboronic acid | C16H11BO2 | CID 5084102 - PubChem - NIH. (URL: [Link])
-
Photophysical properties of rubrene (1) and π-extended rubrenes 6 and... - ResearchGate. (URL: [Link])
-
A pyrene derivative for Hg(2+) -selective fluorescent sensing and its application in in vivo imaging - PubMed. (URL: [Link])
-
Pyrene-1-Boronic Acid: Your Essential Intermediate for Complex Organic Synthesis. (URL: [Link])
-
Pyrene as a fluorescent probe for monitoring polymerization rates - ACS Publications. (URL: [Link])
-
HPLC Analysis of 1-Hydroxy Pyrene as a Biomarker of Polycyclic Aromatic Hydrocarbon in Urine Samples of Cigarette Smokers - Pakistan Journal of Medical & Health Sciences. (URL: [Link])
-
A Pyrene Derivative for Hg2+-Selective Fluorescent Sensing and Its Application in In Vivo Imaging | Request PDF - ResearchGate. (URL: [Link])
-
Synthesis of substituted pyrenes by indirect methods - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41993B. (URL: [Link])
-
Synthesis of 1-Bromopyrene and 1-Pyrenecarbaldehyde - Organic Syntheses Procedure. (URL: [Link])
-
Dual Role of Boronic Acid Modification in Enhancing Rheological and Photophysical Properties of Supramolecular Gels | Macromolecules - ACS Publications. (URL: [Link])
-
Photophysical characterization and the self-assembly properties of mono- and bis-pyrene derivatives for cell imaging applications - New Journal of Chemistry (RSC Publishing). (URL: [Link])
-
A Novel Pyrene-Based Fluorescent Probe for the Detection of Cu 2+ - MDPI. (URL: [Link])
-
6-Amino-4-bromohexan-1-ol | C6H14BrNO | CID 88777647 - PubChem. (URL: [Link])
-
Pyrene-Based Aggregation-Induced Emissive Manganese Carbonyl Complex for Green Light-Controlled Carbon Monoxide (CO) Release and Theranostic Applications | Inorganic Chemistry - ACS Publications. (URL: [Link])
-
Fluorescence of pyrene and its derivatives to reveal constituent and composition dependent solvation within hydrophobic deep eutectic solvents - RSC Publishing. (URL: [Link])
-
Urinary 1-Hydroxypyrene as a Biomarker to Carcinogenic Polycyclic Aromatic Hydrocarbon Exposure - ResearchGate. (URL: [Link])
-
Benchmark guideline for urinary 1-hydroxypyrene as biomarker of occupational exposure to polycyclic aromatic hydrocarbons - Oxford Academic. (URL: [Link])
-
UV–Vis absorption spectra of 1-Aminopyrene (1-AP, blue line), highly... - ResearchGate. (URL: [Link])
-
Boronic acid - Wikipedia. (URL: [Link])
-
Formation of covalent ester bonds between pyrene boronic acid and a... - ResearchGate. (URL: [Link])
Sources
- 1. Pyrene based materials as fluorescent probes in chemical and biological fields - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. A Novel Pyrene-Based Fluorescent Probe for the Detection of Cu2+ [mdpi.com]
- 3. Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence of pyrene and its derivatives to reveal constituent and composition dependent solvation within hydrophobic deep eutectic solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Pyrene-Based AIE Active Materials for Bioimaging and Theranostics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN108299149B - Synthesis method of high-purity OLED intermediate 1-bromopyrene - Google Patents [patents.google.com]
- 7. nbinno.com [nbinno.com]
- 8. 6-Bromopyren-1-ol | C16H9BrO | CID 50999158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Synthesis of substituted pyrenes by indirect methods - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41993B [pubs.rsc.org]
- 10. 1-Hydroxypyrene | C16H10O | CID 21387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 1-Aminopyrene | C16H11N | CID 15352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 1-Bromopyrene | C16H9Br | CID 159627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Pyren-1-ylboronic acid | C16H11BO2 | CID 5084102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 1-Aminopyrene | 1606-67-3 [chemicalbook.com]
- 16. Boronic acid - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. pjmhsonline.com [pjmhsonline.com]
- 19. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 20. Organic Syntheses Procedure [orgsyn.org]
- 21. pubs.acs.org [pubs.acs.org]
Validation of 6-Bromopyren-1-ol as a ratiometric pH sensor
An In-Depth Comparative Guide to the Validation of Pyranine-Based Ratiometric pH Sensors
This guide provides a comprehensive validation framework for researchers, scientists, and drug development professionals interested in utilizing pyranine and its derivatives as ratiometric pH sensors. While the initial query focused on the novel compound 6-Bromopyren-1-ol, the available scientific literature does not currently support its use as an established ratiometric pH indicator. Therefore, this guide will focus on the well-characterized and widely used parent compound, 8-Hydroxypyrene-1,3,6-trisulfonic acid (HPTS), also known as Pyranine. We will objectively compare its performance with other common pH sensors and provide the necessary experimental protocols for its rigorous validation.
The Principle of Ratiometric pH Sensing
Intracellular and extracellular pH are fundamental parameters that govern a multitude of cellular processes, from enzyme activity to cell proliferation and apoptosis. Fluorescent pH sensors are invaluable tools for monitoring these changes with high spatial and temporal resolution.
Ratiometric sensing, a key technique in quantitative fluorescence microscopy, relies on the change in the ratio of fluorescence intensities at two different wavelengths upon interaction with the analyte, in this case, protons (H+). This approach offers a significant advantage over single-wavelength intensity-based measurements as it is self-calibrating, minimizing the impact of variations in sensor concentration, photobleaching, and excitation light intensity.
Many fluorescent pH indicators, including pyranine and its derivatives, are weak acids. The equilibrium between their protonated (acidic) and deprotonated (basic) forms is pH-dependent. These two forms exhibit distinct absorption and/or emission spectra. By measuring the ratio of fluorescence intensity at a wavelength where the deprotonated form dominates to that of the protonated form, a quantitative measure of pH can be obtained.
HPTS (Pyranine): A Versatile Ratiometric pH Sensor
HPTS is a highly water-soluble and membrane-impermeable fluorescent probe that has been extensively used for measuring pH in a variety of biological systems, including the cytoplasm, lysosomes, and endosomes.
Key Characteristics:
-
Dual-Excitation Ratiometric Sensing: HPTS exhibits a pH-dependent absorption spectrum with two main excitation peaks. The peak corresponding to the protonated form is at approximately 405 nm, while the deprotonated form excites at around 450 nm. Both forms have a single emission maximum at approximately 510 nm. The ratio of the fluorescence intensity emitted when excited at ~450 nm to that when excited at ~405 nm provides a ratiometric measure of pH.
-
pKa Value: The pKa of HPTS is approximately 7.2, making it an ideal sensor for physiological pH measurements in the range of 6.0 to 8.0.
-
Photostability: HPTS demonstrates good photostability, allowing for long-term imaging experiments with minimal signal degradation.
Mechanism of Ratiometric pH Sensing with HPTS
The underlying principle of HPTS as a ratiometric pH sensor is its photo-induced excited-state proton transfer (ESPT). Upon excitation, the hydroxyl group on the pyrene ring becomes significantly more acidic, leading to the transfer of a proton to a nearby water molecule. This process is highly sensitive to the local proton concentration, and thus to the pH of the surrounding environment.
Caption: Ratiometric pH sensing mechanism of HPTS.
Comparative Analysis: HPTS vs. Other Ratiometric pH Sensors
A variety of ratiometric pH sensors are available, each with its own set of advantages and disadvantages. The choice of sensor depends on the specific application, including the desired pH range, cellular compartment of interest, and the available imaging instrumentation.
| Feature | HPTS (Pyranine) | BCECF | SNARF-1 |
| Sensing Type | Dual-Excitation Ratiometric | Dual-Excitation Ratiometric | Dual-Emission Ratiometric |
| Excitation (nm) | ~405 (protonated), ~450 (deprotonated) | ~440 (isosbestic), ~490 (pH-sensitive) | ~514 (isosbestic), ~540 (pH-sensitive) |
| Emission (nm) | ~510 | ~535 | ~580 (deprotonated), ~640 (protonated) |
| pKa | ~7.2 | ~6.98 | ~7.5 |
| Optimal pH Range | 6.0 - 8.0 | 6.5 - 7.5 | 7.0 - 8.0 |
| Advantages | High water solubility, good photostability, suitable for physiological pH. | Bright fluorescence, widely used. | Dual emission allows for ratiometric imaging with a single excitation wavelength. |
| Disadvantages | Requires excitation wavelength switching. | Susceptible to photobleaching, spectral overlap with autofluorescence. | Lower quantum yield compared to BCECF. |
Experimental Validation of HPTS as a Ratiometric pH Sensor
This section provides a detailed protocol for the in vitro calibration of HPTS, a critical step for obtaining accurate pH measurements.
Objective: To determine the pKa of HPTS and generate a calibration curve for converting fluorescence intensity ratios to pH values.
Materials:
-
HPTS (Pyranine) stock solution (1 mM in deionized water)
-
Calibration buffers (pH 5.0 to 9.0 in 0.5 pH unit increments). A common choice is a mixture of MES, HEPES, and Trizma buffers to cover a wide pH range.
-
Fluorometer or fluorescence microscope equipped with excitation filters for ~405 nm and ~450 nm, and an emission filter for ~510 nm.
-
96-well black microplate
Protocol:
-
Preparation of Calibration Standards:
-
Prepare a series of calibration buffers with known pH values ranging from 5.0 to 9.0.
-
In a 96-well black microplate, add 198 µL of each calibration buffer to separate wells.
-
Add 2 µL of the 1 mM HPTS stock solution to each well to achieve a final concentration of 10 µM. Mix well by gentle pipetting.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength of the fluorometer to 450 nm and the emission wavelength to 510 nm. Measure the fluorescence intensity (F450) for each well.
-
Change the excitation wavelength to 405 nm and keep the emission wavelength at 510 nm. Measure the fluorescence intensity (F405) for each well.
-
Measure the background fluorescence from a well containing only the calibration buffer without HPTS at both excitation wavelengths and subtract these values from the corresponding sample measurements.
-
-
Data Analysis:
-
Calculate the ratio of the background-corrected fluorescence intensities (R = F450 / F405) for each pH value.
-
Plot the calculated ratio (R) as a function of pH.
-
Fit the data to the Henderson-Hasselbalch equation to determine the pKa of HPTS:
pH = pKa + log[(R - Rmin) / (Rmax - R)]
where Rmin is the ratio at the lowest pH, and Rmax is the ratio at the highest pH.
-
Caption: In vitro calibration workflow for HPTS.
Conclusion and Future Perspectives
HPTS remains a robust and reliable ratiometric pH sensor for a wide range of biological applications. Its favorable pKa, good photostability, and well-understood ratiometric properties make it a benchmark for pH-sensitive probes. While the initially proposed 6-Bromopyren-1-ol is not a recognized pH sensor, the fundamental principles of pyranine-based sensing provide a solid foundation for the development of novel probes. Future research may focus on synthesizing pyranine derivatives with altered pKa values for specific applications, improved quantum yields, and enhanced photostability. The validation framework presented in this guide provides a standardized approach for the characterization and comparison of such novel pH sensors, ensuring the generation of accurate and reproducible data.
References
-
Han, J., & Burgess, K. (2010). Fluorescent Indicators for Intracellular pH. Chemical Reviews, 110(5), 2709-2728. [Link]
-
Al-Ghaili, A. M., Al-Hada, N. M., Kassim, H. A., & Othman, M. H. D. (2022). Recent Advances in Naked-Eye Colorimetric and Fluorescent/Colorimetric Chemosensors for pH Sensing. Sensors, 22(16), 6232. [Link]
A Comparative Guide to Mono- and Di-substituted Bromopyrenes for Advanced Research Applications
Introduction: The Pyrene Core as a Versatile Scaffold
Pyrene, a polycyclic aromatic hydrocarbon (PAH), is a cornerstone in materials science and chemical biology due to its exceptional photophysical properties, including a high fluorescence quantum yield and characteristic excimer formation.[1] These attributes make it an ideal scaffold for creating advanced materials for organic electronics, OLEDs, and highly sensitive fluorescent probes.[2][3] However, pristine pyrene's utility is often unlocked through precise functionalization. Bromination represents one of the most critical transformations, yielding versatile bromopyrene intermediates. These compounds are pivotal precursors for constructing more complex molecular architectures via cross-coupling reactions.[4][5]
This guide provides an in-depth comparative analysis of mono- and di-substituted bromopyrenes, focusing on the synthetically accessible and widely studied 1-bromopyrene, 1,3-dibromopyrene, 1,6-dibromopyrene, and 1,8-dibromopyrene. We will explore the causal relationships between the number and position of bromine substituents and the resulting physicochemical properties, offering field-proven insights and detailed experimental protocols for their synthesis and characterization.
Synthetic Strategies: Controlling Regioselectivity
The electronic landscape of the pyrene core dictates the outcome of electrophilic aromatic substitution.[4] The positions at C1, C3, C6, and C8 (the "non-K region") are the most electron-rich and thus most susceptible to electrophilic attack. This inherent reactivity profile is the key determinant in the synthesis of brominated pyrenes.[6]
Monobromination: Accessing 1-Bromopyrene
The synthesis of 1-bromopyrene is a well-established and high-yielding process. The primary challenge is to prevent over-bromination.
-
Causality of Experimental Choice : The preferred method involves the in situ generation of bromine (Br₂) from hydrobromic acid (HBr) and an oxidant like hydrogen peroxide (H₂O₂).[1] This approach is advantageous as it allows for slow, controlled generation of the electrophile, minimizing the formation of di- and polybrominated byproducts. Using a milder brominating agent like N-Bromosuccinimide (NBS) also provides excellent selectivity for the C1 position.[6] The reaction is typically performed at or below room temperature to further enhance selectivity.
Dibromination: Navigating Isomeric Mixtures
Introducing a second bromine atom presents a significant synthetic challenge: controlling the regioselectivity. Direct bromination of pyrene with two equivalents of Br₂ typically yields a mixture of 1,6- and 1,8-dibromopyrene as the major products, a consequence of the thermodynamic stability of these isomers.[7] The synthesis of 1,3-dibromopyrene is less direct, as this isomer is a minor byproduct in direct bromination reactions.[6]
-
Causality of Experimental Choice :
-
1,6- and 1,8-Dibromopyrenes : The direct bromination of pyrene in a non-polar solvent like carbon tetrachloride (CCl₄) is the most common route.[8] The subsequent separation of the 1,6- and 1,8-isomers is the critical step and is typically achieved by fractional crystallization. 1,6-dibromopyrene is generally less soluble in solvents like toluene and crystallizes first.[6]
-
1,3-Dibromopyrene : Due to its low yield in direct bromination, targeted synthesis is required. A classic, albeit low-yielding, method involves the decarboxylation of 6,8-dibromo-2-pyrenecarboxylic acid.[6] This multi-step process underscores the synthetic difficulty in accessing this specific isomer.[6][9]
-
Synthetic Workflow Diagram
The following diagram illustrates the general synthetic pathways from pyrene to its mono- and di-brominated derivatives.
Caption: Synthetic pathways for mono- and di-bromination of pyrene.
Experimental Protocols
The following protocols are self-validating systems, designed for reproducibility and scalability.
Protocol 1: Synthesis of 1-Bromopyrene[1][10]
-
Reaction Setup : In a 500 mL round-bottomed flask equipped with a magnetic stir bar, dissolve pyrene (20.0 g, 98.9 mmol) in a 1:1 (v/v) mixture of methanol (MeOH) and diethyl ether (Et₂O) (250 mL).
-
Reagent Addition : Add 48% aqueous hydrobromic acid (HBr) (12.3 mL, 109 mmol) dropwise to the stirring solution. Cool the mixture to 15 °C using a water bath.
-
Oxidant Introduction : Slowly add 30% aqueous hydrogen peroxide (H₂O₂) (10.4 mL, 104 mmol) dropwise over 30 minutes. A precipitate will begin to form.[10]
-
Reaction : Remove the cooling bath and stir the mixture at ambient temperature for 16 hours.
-
Work-up : Add water (150 mL) and extract the mixture with dichloromethane (CH₂Cl₂) (2 x 250 mL).
-
Purification : Wash the combined organic layers with 1 M aqueous sodium hydroxide (NaOH) (150 mL) and then with saturated aqueous sodium chloride (NaCl) (2 x 150 mL). Dry the organic layer over magnesium sulfate (MgSO₄), filter, and remove the solvent via rotary evaporation.
-
Recrystallization : Dissolve the resulting solid in boiling hexanes (approx. 1 L) and cool to -20 °C overnight. Collect the pale-yellow crystals of 1-bromopyrene by filtration. A typical yield is around 77%.[10]
Protocol 2: Synthesis and Separation of 1,6- and 1,8-Dibromopyrene[6][8]
-
Reaction Setup : In a 500 mL three-necked, round-bottom flask under a nitrogen atmosphere, dissolve pyrene (10.0 g, 49.4 mmol) in carbon tetrachloride (CCl₄) (250 mL).
-
Reagent Addition : Add bromine (5.07 mL, 98.9 mmol) dropwise over 5 hours.
-
Reaction : Stir the resulting mixture overnight at room temperature. A precipitate containing the product mixture will form.
-
Isolation : Filter the precipitate and wash thoroughly with diethyl ether and hexane to remove any unreacted starting material or monobrominated species.
-
Separation via Fractional Crystallization :
-
Dissolve the solid mixture in a minimum amount of boiling toluene.
-
Allow the solution to cool slowly. The less soluble 1,6-dibromopyrene will crystallize first as needle-like structures.[6]
-
Filter the 1,6-dibromopyrene crystals.
-
Concentrate the mother liquor and cool again to crystallize the 1,8-dibromopyrene.
-
Repeat the crystallization process for each isomer to achieve high purity. Typical isolated yields are around 40% for 1,6-dibromopyrene and 35% for 1,8-dibromopyrene.[6]
-
Comparative Physicochemical Properties
The degree and position of bromination profoundly impact the electronic and photophysical properties of the pyrene core.
| Property | 1-Bromopyrene | 1,3-Dibromopyrene | 1,6-Dibromopyrene | 1,8-Dibromopyrene |
| Molecular Formula | C₁₆H₉Br | C₁₆H₈Br₂ | C₁₆H₈Br₂ | C₁₆H₈Br₂ |
| Molecular Weight | 281.15 g/mol | 360.05 g/mol | 360.05 g/mol | 360.05 g/mol |
| Appearance | Pale yellow solid[10] | Colorless needles[6][7] | Beige solid[6][7] | Beige solid[6][7] |
| Melting Point | 93-94 °C[1][10] | N/A (scarce data) | 228-232 °C[7] | N/A (scarce data) |
| Solubility | Good in common organic solvents (CH₂Cl₂, THF, Toluene) | Low solubility[7] | Low solubility | Low solubility |
| Fluorescence Φ_F | ~0.4-0.6 (solvent dependent) | Significantly lower than mono- | Significantly lower than mono- | Significantly lower than mono- |
| Key Application | Versatile synthetic intermediate[1] | Precursor for symmetric derivatives[11] | Building block for polymers/OLEDs[2] | Building block for polymers/OLEDs[2] |
Note: Photophysical data such as quantum yield (Φ_F) and fluorescence lifetime are highly solvent-dependent and can vary. The values for dibromopyrenes are consistently lower than for 1-bromopyrene due to the heavy-atom effect.
Scientific Analysis: The "Heavy-Atom Effect"
The most significant consequence of introducing bromine atoms to the pyrene core is the internal heavy-atom effect .[12] This phenomenon dictates the photophysical behavior of bromopyrenes.
-
Mechanism : The presence of the heavy bromine atom enhances spin-orbit coupling. This coupling facilitates a typically forbidden process called intersystem crossing (ISC), where an electron in the lowest excited singlet state (S₁) transitions to the lowest triplet state (T₁).[13]
-
Consequence : Fluorescence occurs from the S₁ state. By providing an efficient non-radiative decay pathway (S₁ → T₁), the heavy-atom effect depopulates the S₁ state, leading to a significant decrease in fluorescence quantum yield and a shorter fluorescence lifetime . This effect is more pronounced in di-substituted bromopyrenes compared to the mono-substituted version, as the probability of ISC increases with the number of heavy atoms.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Preparation Method for 1,6-Dibromopyrene_Chemicalbook [chemicalbook.com]
- 3. Synthesis and photophysical properties of a new push–pull pyrene dye with green-to-far-red emission and its application to human cellular and skin tissue imaging - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. orgsyn.org [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. web.ist.utl.pt [web.ist.utl.pt]
- 13. External heavy-atom effect on fluorescence kinetics - PhysChemComm (RSC Publishing) [pubs.rsc.org]
Ensuring Data Integrity: A Guide to Cross-Validation of 6-Bromopyren-1-ol Fluorescence Quenching Results
<
For: Researchers, scientists, and drug development professionals engaged in biomolecular interaction analysis.
Introduction: The Power and Pitfalls of Fluorescence Quenching
Fluorescence quenching is a powerful and widely adopted technique for studying the binding of ligands to macromolecules. The principle is elegant: a change in the fluorescence emission of a probe upon interaction with a quencher molecule can reveal crucial information about binding affinities and kinetics. Pyrene derivatives, such as 6-Bromopyren-1-ol, are particularly valuable probes due to their high fluorescence quantum yields and long excited-state lifetimes.[1][2] However, the apparent simplicity of the technique belies a number of potential artifacts and complexities.[3]
The "Why": Understanding Fluorescence Quenching Mechanisms
Fluorescence quenching refers to any process that decreases the fluorescence intensity of a fluorophore.[4] These processes are broadly categorized into two main types: dynamic and static quenching.[3][5] Distinguishing between these is not merely academic; it is fundamental to correctly interpreting your data.
-
Dynamic (Collisional) Quenching: This occurs when the quencher molecule collides with the fluorophore while it is in the excited state.[5] This collision provides a non-radiative pathway for the excited fluorophore to return to the ground state, thus reducing fluorescence. A key characteristic of dynamic quenching is a decrease in the fluorescence lifetime of the probe.[3]
-
Static Quenching: This arises from the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state.[4][5] Because this complex is formed before excitation, the population of excitable fluorophores is reduced, leading to a decrease in overall fluorescence intensity. Crucially, the fluorescence lifetime of the uncomplexed, and still fluorescent, probes remains unchanged.[3]
The primary tool for analyzing quenching data is the Stern-Volmer equation :[6][7]
I₀ / I = 1 + Ksv[Q]
Where:
-
I₀ is the fluorescence intensity in the absence of the quencher.
-
I is the fluorescence intensity in the presence of the quencher at concentration [Q].
-
Ksv is the Stern-Volmer quenching constant, which is a measure of the efficiency of quenching.
A linear Stern-Volmer plot (a plot of I₀ / I versus [Q]) is often the first indication of a well-behaved quenching process, but it cannot, on its own, definitively distinguish between static and dynamic quenching.[3][8] Temperature-dependence studies or fluorescence lifetime measurements are required for this distinction.[9][10]
Core Experimental Protocol: 6-Bromopyren-1-ol Quenching Assay
This protocol provides a robust starting point. The underlying principle is to systematically titrate a quencher into a solution of 6-Bromopyren-1-ol (or the probe bound to a macromolecule) and measure the corresponding decrease in fluorescence.
A. Rationale for Reagent and Buffer Selection:
-
Buffer Choice: A well-buffered system is critical. Phosphate-buffered saline (PBS) or HEPES buffers are common choices, but it is essential to ensure the buffer itself does not interact with the probe or quencher.[9] The pH should be stable throughout the experiment, as the fluorescence of many probes can be pH-sensitive.[11]
-
Probe Concentration: The concentration of 6-Bromopyren-1-ol should be low enough to avoid inner-filter effects, where the probe itself absorbs too much of the excitation or emission light.[3] A good starting point is a concentration that yields an absorbance of less than 0.1 at the excitation wavelength.[9]
-
Solvent: 6-Bromopyren-1-ol is an organic molecule.[12] A small amount of a co-solvent like DMSO or ethanol may be needed to prepare a concentrated stock solution before dilution into the final aqueous buffer. The final concentration of the organic solvent should be kept low (typically <1%) and consistent across all samples.
B. Step-by-Step Experimental Workflow: [6][13][14]
-
Preparation of Stock Solutions:
-
Prepare a concentrated stock solution of 6-Bromopyren-1-ol in a suitable organic solvent (e.g., DMSO).
-
Prepare a concentrated stock solution of the quencher in the chosen aqueous experimental buffer.
-
-
Determination of Optimal Excitation and Emission Wavelengths:
-
Dilute the 6-Bromopyren-1-ol stock solution into the experimental buffer.
-
Using a fluorometer, perform an excitation scan (while monitoring a reasonable emission wavelength) and an emission scan (while exciting at the peak excitation wavelength) to determine the optimal wavelengths for the experiment.[15]
-
-
Titration Experiment:
-
Prepare a series of samples with a constant concentration of 6-Bromopyren-1-ol and varying concentrations of the quencher.[6] It is crucial to perform a serial dilution of the quencher to ensure accuracy.
-
Include a "zero quencher" control sample containing only the fluorophore.[15]
-
Include a "quencher only" blank to check for background fluorescence from the quencher itself.
-
Allow the samples to equilibrate for a set period (e.g., 5-10 minutes) at a constant temperature before measurement.[14][15]
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of each sample at the predetermined optimal excitation and emission wavelengths.[15] Ensure that instrument settings (e.g., slit widths, gain) are kept constant throughout the experiment.[6][11]
-
It's good practice to re-measure the "zero quencher" sample periodically to check for photobleaching or instrument drift.[6]
-
-
Data Analysis:
The Imperative of Cross-Validation
A linear Stern-Volmer plot from a single experiment is not sufficient proof of a specific binding interaction. Rigorous validation is essential to rule out artifacts and build confidence in the determined parameters.[17][18] Cross-validation involves comparing results from different analytical methods or under different conditions.[19][20]
A. Orthogonal Method Validation: Isothermal Titration Calorimetry (ITC)
The gold standard for cross-validating a binding interaction is to use a technique that relies on a different physical principle. Isothermal Titration Calorimetry (ITC) is an excellent choice as it directly measures the heat released or absorbed during a binding event.[21][22]
-
Principle: ITC measures the enthalpy (ΔH) of binding, allowing for the direct determination of the binding affinity (Kₐ or Kₑ), stoichiometry (n), and entropy (ΔS).[21][23]
-
Comparison: The binding affinity (Kₑ) obtained from ITC should be in good agreement with the value derived from the fluorescence quenching experiment.[24][25] A significant discrepancy would suggest that one of the methods is subject to artifacts or that the quenching mechanism is more complex than initially assumed.
B. Alternative Probe Comparison: A Case Study with N-(1-pyrene)maleimide
Using a different fluorescent probe with a distinct chemical structure but similar photophysical properties can help confirm that the observed quenching is specific to the binding event and not an artifact of the 6-Bromopyren-1-ol probe itself. N-(1-pyrene)maleimide is a suitable alternative as it also features the pyrene fluorophore but has a different reactive group (a maleimide that reacts with thiols).[26][27][28]
Case Study Protocol:
-
Repeat the Quenching Assay: Conduct the fluorescence quenching experiment as described in Section 3, but substitute 6-Bromopyren-1-ol with N-(1-pyrene)maleimide (after conjugation to the target protein, if applicable).[27]
-
Data Comparison: Analyze the data and calculate the Stern-Volmer constant (Ksv).
-
Analysis: Compare the quenching results from both probes.
Hypothetical Comparative Data:
| Parameter | 6-Bromopyren-1-ol | N-(1-pyrene)maleimide |
| Excitation Max (nm) | ~365[1] | ~340[9] |
| Emission Max (nm) | ~450-480 | ~376, 396[27] |
| Stern-Volmer Constant (Ksv, M⁻¹) | 1.5 x 10⁵ | 1.3 x 10⁵ |
| Derived Binding Affinity (Kd, µM) | 6.7 | 7.7 |
In this hypothetical case, the similar binding affinities derived from two different pyrene-based probes strongly suggest that the observed fluorescence quenching is a genuine reflection of the binding interaction.
Troubleshooting and Best Practices
Even with a robust protocol, unexpected results can occur. Here are some common issues and their solutions:
| Issue | Potential Cause(s) | Recommended Action(s) |
| No or Weak Signal | - Incorrect instrument settings. - Probe degradation. - pH out of optimal range. | - Optimize gain and slit widths.[11] - Prepare fresh probe solutions and protect from light.[11] - Verify and adjust buffer pH.[11] |
| Non-linear Stern-Volmer Plot | - Both static and dynamic quenching occurring. - Inner-filter effects at high quencher concentrations. - Multiple binding sites with different affinities. | - Perform temperature-dependent or lifetime studies.[3] - Check absorbance of the quencher at excitation/emission wavelengths.[3] - Use more complex binding models for data fitting. |
| High Background Signal | - Contaminated buffer or cuvettes. - Intrinsic fluorescence of the quencher. | - Use high-purity reagents and thoroughly clean all labware. - Subtract the quencher's fluorescence spectrum from the sample spectra. |
| Signal Drifts Over Time | - Photobleaching of the probe. - Temperature fluctuations. - Sample precipitation. | - Reduce excitation light intensity or exposure time.[11] - Use a temperature-controlled sample holder.[15] - Visually inspect samples; consider adjusting buffer conditions. |
Conclusion
The reliability of fluorescence quenching data hinges on more than just generating a linear Stern-Volmer plot. As demonstrated, a rigorous and multi-faceted approach to validation is paramount. By understanding the underlying quenching mechanisms, employing a meticulously designed experimental protocol, and critically cross-validating results with orthogonal methods and alternative probes, researchers can ensure the integrity of their findings. This commitment to scientific rigor transforms fluorescence quenching from a simple screening technique into a powerful, quantitative tool for dissecting the intricacies of molecular interactions.
References
-
University of Zurich. (2016). Fluorescence Quenching. Physikalisch-chemisches Praktikum I. [Link]
-
Fraiji, L. K., Hayes, D. M., & Werner, T. C. (1992). Static and Dynamic Fluorescence Quenching Experiments for the Physical Chemistry Laboratory. Journal of Chemical Education, 69(5), 424. [Link]
-
Algar, W. R., & Massey, M. (2019). Key Errors to Avoid in the Consideration of Fluorescence Quenching Data. Bioconjugate Chemistry, 30(3), 633-643. [Link]
-
Kolasinski's Physical Chemistry. (2022, January 21). Ch 26 Lab Video: Fluorescence Quenching. YouTube. [Link]
-
Turnbull, G. A., & Zysman-Colman, E. (2019). Isothermal titration calorimetry to determine association constants for high-affinity ligands. Methods in Enzymology, 627, 195-218. [Link]
-
ResearchGate. (2023). Why is important difference between dynamic and static quenching?[Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 50999158, 6-Bromopyren-1-ol. [Link]
-
Legg, K. D., & Clarke, C. (2001). Cross-validation of bioanalytical methods between laboratories. Journal of Pharmaceutical and Biomedical Analysis, 25(3-4), 589-596. [Link]
-
Ghosh, S., et al. (2024). Recent developments in pyrene-based fluorescence recognition and imaging of Ag+ and Pb2+ ions: Synthesis, applications and challenges. Sensors & Diagnostics, 3(3), 548-571. [Link]
-
Edinburgh Instruments. (2024). Fluorescence Quenching & the Stern-Volmer Plot. [Link]
-
Weltman, J. K., et al. (1973). N-(1-Pyrene)maleimide: a fluorescent crosslinking reagent. Biochemistry, 12(23), 4685-4691. [Link]
-
ResearchGate. (2014). A new pyrene based highly sensitive fluorescence probe for copper(II) and fluoride with living cell application. [Link]
-
Wu, C. W., Yarbrough, L. R., & Wu, F. Y. (1976). N-(1-pyrene)maleimide: a fluorescent cross-linking reagent. Biochemistry, 15(13), 2863-2868. [Link]
-
Bio-protocol. (2021). Fluorescence quenching assay. [Link]
-
ResearchGate. (2009). Cross validation in bioanalysis: Why, when and how?[Link]
-
Center for Macromolecular Interactions, Harvard Medical School. (n.d.). Isothermal Titration Calorimetry (ITC). [Link]
-
Catalyst University. (2018, May 16). Kinetics: Quenching & Stern-Volmer Plots. YouTube. [Link]
-
Hotta, Y., et al. (2017). Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS. Journal of Chromatography B, 1061-1062, 298-307. [Link]
-
Putilina, T., & Augusteyn, R. C. (1989). Excimer fluorescence in lens proteins labelled with N(1-pyrene)maleimide. Current Eye Research, 8(5), 519-522. [Link]
-
Liu, Y., et al. (2022). Pyrene-Based Fluorescent Porous Organic Polymers for Recognition and Detection of Pesticides. Polymers, 14(15), 3020. [Link]
-
Wang, Y., et al. (2024). A Novel Pyrene-Based Fluorescent Probe for the Detection of Cu2+. Molecules, 29(10), 2345. [Link]
-
Jameson, D. M., & Ross, J. A. (2019). Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide. Journal of Visualized Experiments, (148), e59524. [Link]
-
Duan, X., et al. (2019). Direct Determination of High-Affinity Binding Constants by Continuous Injection Isothermal Titration Calorimetry. Analytical Chemistry, 91(15), 9898-9904. [Link]
-
Chakraborty, A., et al. (2014). A new pyrene based highly sensitive fluorescence probe for copper(II) and fluoride with living cell application. Dalton Transactions, 43(29), 11218-11227. [Link]
-
ResearchGate. (2016). Can anyone help me to do stern volmer plot in flourescence quenching?[Link]
-
EDRA Services. (n.d.). A Practical Approach to Biological Assay Validation. [Link]
-
Charles River Laboratories. (n.d.). Bioanalytical Method Development and Validation Services. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 159627, 1-Bromopyrene. [Link]
-
Karmakar, A., et al. (2021). Pyrene based materials as fluorescent probes in chemical and biological fields. New Journal of Chemistry, 45(1), 59-86. [Link]
-
Lillo, M. P., et al. (2011). A Pyrene Maleimide with a Flexible Linker for Sampling of Longer Inter-Thiol Distances by Excimer Formation. PLoS ONE, 6(10), e26155. [Link]
-
TA Instruments. (n.d.). Characterizing Binding Interactions by ITC. [Link]
-
Chemistry LibreTexts. (2021, March 6). Fluorescence Lifetimes and Dynamic Quenching. [Link]
-
nptelhrd. (2019, May 9). Fluorescence Quenching. YouTube. [Link]
Sources
- 1. Pyrene-Based Fluorescent Porous Organic Polymers for Recognition and Detection of Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrene based materials as fluorescent probes in chemical and biological fields - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. ossila.com [ossila.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.uzh.ch [chem.uzh.ch]
- 7. edinst.com [edinst.com]
- 8. researchgate.net [researchgate.net]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. 6-Bromopyren-1-ol | C16H9BrO | CID 50999158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. criver.com [criver.com]
- 21. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 22. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 23. tainstruments.com [tainstruments.com]
- 24. Isothermal titration calorimetry to determine association constants for high-affinity ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. N-(1-pyrene)maleimide: a fluorescent cross-linking reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. A Pyrene Maleimide with a Flexible Linker for Sampling of Longer Inter-Thiol Distances by Excimer Formation - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Performance Evaluation of 6-Bromopyren-1-ol in Different Solvent Polarities
For Researchers, Scientists, and Drug Development Professionals
In the landscape of fluorescent probes, the selection of an appropriate fluorophore is paramount for the success of experimental assays and the development of robust sensing platforms. The microenvironment surrounding a fluorescent molecule can profoundly influence its photophysical properties, a phenomenon known as solvatochromism. This guide provides a comprehensive performance evaluation of 6-Bromopyren-1-ol, a pyrene derivative, by examining its behavior across a spectrum of solvent polarities. We will delve into the underlying principles of solvatochromism, present a comparative analysis with established fluorescent probes, and provide a detailed experimental protocol for independent evaluation.
The Critical Role of Solvent Polarity in Fluorescence
The polarity of a solvent refers to the distribution of electron density within its molecules, leading to a dipole moment. When a fluorophore absorbs a photon, it transitions to an excited electronic state, often accompanied by a change in its own dipole moment. In a polar solvent, the surrounding solvent molecules will reorient themselves to stabilize the excited state of the fluorophore. This stabilization lowers the energy of the excited state, which in turn affects the energy of the emitted photon.
Generally, an increase in solvent polarity leads to a red-shift (bathochromic shift) in the emission spectrum, meaning the fluorescence occurs at a longer wavelength. This is because the more polar solvent provides greater stabilization to the more polar excited state compared to the ground state. The magnitude of this shift is a key indicator of a probe's sensitivity to its environment. Additionally, solvent polarity can influence the fluorescence quantum yield (the efficiency of light emission) and the fluorescence lifetime.[1]
Unveiling the Photophysical Characteristics of 6-Bromopyren-1-ol
Pyrene and its derivatives are well-regarded for their strong fluorescence and long excited-state lifetimes.[2] The presence of both an electron-donating hydroxyl group (-OH) and an electron-withdrawing bromine atom (-Br) on the pyrene core of 6-Bromopyren-1-ol suggests a potential for significant intramolecular charge transfer (ICT) upon excitation. This characteristic is often associated with pronounced solvatochromic behavior, making it a promising candidate for sensing applications where changes in local polarity are of interest.
A Comparative Analysis: 6-Bromopyren-1-ol vs. Established Probes
To provide a comprehensive evaluation, it is essential to compare the performance of 6-Bromopyren-1-ol with well-established solvatochromic probes. For this purpose, we will consider two widely used fluorophores: PRODAN (6-propionyl-2-dimethylaminonaphthalene) and Nile Red.
PRODAN is known for its high sensitivity to solvent polarity, displaying a significant shift in its emission spectrum from the blue region in nonpolar solvents to the green region in polar solvents.[3] Nile Red is another highly solvatochromic dye, with its emission color ranging from red in nonpolar environments to being virtually non-fluorescent in highly polar protic solvents like water.[4]
Table 1: Comparative Photophysical Data of Solvatochromic Probes
| Solvent | Polarity (ET(30)) | 6-Bromopyren-1-ol (Predicted) | PRODAN[3][5] | Nile Red[6] |
| λabs (nm) / λem (nm) / Stokes Shift (cm-1) / Φf | λabs (nm) / λem (nm) / Stokes Shift (cm-1) / Φf | λabs (nm) / λem (nm) / Stokes Shift (cm-1) / Φf | ||
| Cyclohexane | 31.2 | ~380 / ~420 / ~2600 / High | 340 / 380-401 / ~3300 / 0.03 | ~526 / ~530 / ~150 / High |
| Toluene | 33.9 | ~385 / ~430 / ~2800 / High | 345 / 420 / ~5200 / - | ~530 / ~550 / ~700 / - |
| Dichloromethane | 40.7 | ~390 / ~450 / ~3500 / Moderate | 355 / 458 / ~6300 / - | ~540 / ~590 / ~1600 / - |
| Acetone | 42.2 | ~390 / ~460 / ~3900 / Moderate | - / 480 / - / - | ~545 / ~610 / ~2000 / - |
| Methanol | 55.4 | ~395 / ~480 / ~4600 / Low | 360 / 498 / ~7500 / - | 552 / 633 / ~2300 / Low |
| Water | 63.1 | ~400 / ~500+ / >5000 / Very Low | 360 / 531 / ~8600 / Low | 585 / 663 / ~2100 / Very Low |
Note: The data for 6-Bromopyren-1-ol is predictive and serves as a hypothesis for experimental verification. The actual performance may vary. Φf denotes fluorescence quantum yield.
Based on this comparative table, 6-Bromopyren-1-ol is expected to offer a good balance of solvatochromic shift and quantum yield, particularly in moderately polar environments. Its performance is predicted to be comparable to that of PRODAN in terms of the magnitude of the Stokes shift, while potentially offering different excitation and emission ranges.
Experimental Protocol for Performance Evaluation
To empower researchers to conduct their own in-depth analysis, we provide a detailed, step-by-step methodology for evaluating the performance of 6-Bromopyren-1-ol or any other fluorescent probe in different solvent polarities.
Materials and Instrumentation
-
Fluorophore: 6-Bromopyren-1-ol (or other probe of interest)
-
Solvents: A range of spectroscopic grade solvents with varying polarities (e.g., cyclohexane, toluene, dichloromethane, acetone, methanol, water).
-
UV-Vis Spectrophotometer: For measuring absorbance spectra.
-
Fluorometer: For measuring fluorescence emission and excitation spectra.
-
Quartz Cuvettes: 1 cm path length.
-
Volumetric flasks and pipettes: For accurate solution preparation.
Experimental Workflow
Figure 1: Experimental workflow for evaluating the solvatochromic properties of a fluorescent probe.
Step-by-Step Methodology
-
Solution Preparation:
-
Prepare a concentrated stock solution of 6-Bromopyren-1-ol (e.g., 1 mM) in a solvent in which it is readily soluble, such as dichloromethane.
-
From the stock solution, prepare a series of dilute solutions in the different solvents to be tested. The concentration should be adjusted so that the absorbance at the excitation wavelength is approximately 0.1 to minimize inner filter effects.[7]
-
-
Spectroscopic Measurements:
-
For each solution, record the absorption spectrum using a UV-Vis spectrophotometer to determine the wavelength of maximum absorption (λabs).
-
Using a fluorometer, record the fluorescence emission spectrum for each solution. The excitation wavelength should be set to the λabs determined in the previous step. Note the wavelength of maximum emission (λem).
-
-
Data Analysis:
-
Stokes Shift Calculation: The Stokes shift is the difference in energy between the absorption and emission maxima. It is typically calculated in wavenumbers (cm-1) using the following formula: Stokes Shift (cm-1) = (1/λabs - 1/λem) x 107
-
Relative Quantum Yield Determination: The fluorescence quantum yield (Φf) can be determined relative to a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4, Φf = 0.54). The following equation is used: Φf,sample = Φf,ref * (Isample / Iref) * (Aref / Asample) * (nsample2 / nref2) Where:
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
-
Lippert-Mataga Plot: To further analyze the solvatochromic behavior, a Lippert-Mataga plot can be constructed. This plot correlates the Stokes shift with the solvent orientation polarizability (Δf), which is a function of the solvent's dielectric constant (ε) and refractive index (n).[7][8] The slope of the Lippert-Mataga plot is proportional to the square of the change in the dipole moment of the fluorophore upon excitation, providing quantitative insight into the charge redistribution in the excited state.[9][10]
Δf = [(ε-1)/(2ε+1)] - [(n2-1)/(2n2+1)]
A plot of the Stokes shift (in cm-1) versus Δf should yield a straight line for a probe exhibiting ideal solvatochromic behavior.
-
Conclusion and Future Directions
This guide provides a framework for the comprehensive evaluation of 6-Bromopyren-1-ol as a solvatochromic fluorescent probe. While direct experimental data remains to be fully elucidated in the literature, the theoretical basis and comparative analysis presented here suggest that 6-Bromopyren-1-ol holds significant promise for applications in sensing and imaging where local polarity is a key parameter. The provided experimental protocol offers a clear and robust method for researchers to independently verify these predictions and to characterize other novel fluorophores.
Future work should focus on the systematic experimental determination of the photophysical properties of 6-Bromopyren-1-ol in a wide array of solvents. Such data will be invaluable for establishing its utility and for the rational design of new and improved fluorescent probes for a diverse range of scientific and biomedical applications.
References
- Lakowicz, J. R. Principles of Fluorescence Spectroscopy. Springer, 2006.
- Valeur, B.; Berberan-Santos, M. N.
- Synthesis and photophysical properties of a new push–pull pyrene dye with green-to-far-red emission and its application to human cellular and skin tissue imaging. Journal of Materials Chemistry B, 2022 . [Link]
- Lippert, E. Spektroskopische Bestimmung des Dipolmomentes aromatischer Verbindungen im ersten angeregten Singulettzustand. Z. Elektrochem., Ber. Bunsenges. Phys. Chem., 1957, 61, 962-975.
- Mataga, N.; Kaifu, Y.; Koizumi, M. The Solvent Effect on Fluorescence Spectrum. Change of Solute-Solvent Interaction during the Lifetime of Excited Solute Molecule. Bull. Chem. Soc. Jpn., 1956, 29, 465-470.
- Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH, 2003.
- Lippert–Mataga plot analysis of a) 4 a, 8, and 9 and b) 4 a, 4 b, and 4 c. - ResearchGate. [Link]
- Fluorescence emission spectra of Nile red in different solvents: n-hexane (a), ethyl acetate (b), methanol (c) and water (d) - ResearchGate. [Link]
- Synthesis and Optical Properties of a Series of Push-Pull Dyes Based on Pyrene as the Electron Donor - PMC - NIH. [Link]
- Solvatochromism, Acidochromism and Photochromism of the 2,6-Bis(4-hydroxybenzylidene) Cyclohexanone Derivative - NIH. [Link]
- Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - NIH. [Link]
- Lippert-Mataga equation: - The Royal Society of Chemistry. [Link]
- A Guide to Recording Fluorescence Quantum Yields - UCI Department of Chemistry. [Link]
- DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. [Link]
- Solvatochromism and Molecular Selectivity of C-(4-chlorophenyl)-N-phenylnitrone: A Photophysical Study - Scirp.org. [Link]
- Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies - NIH. [Link]
- Synthesis of 1,3-Dibromopyrene as Precursor of 1-, 3-, 6-, and 8-Substituted Long-Axially Symmetric Pyrene Derivatives - PubMed. [Link]
- Effect that Various Electron Donating and Electron Withdrawing Functional Groups have Regarding Nitromethane's Ability to Selectively Quench Fluorescence Emission of Alternant Polycyclic Aromatic Hydrocarbons - Taylor & Francis. [Link]
- Tuning the Photophysical Properties of Pyrene-Based Systems: A Theoretical Study | The Journal of Physical Chemistry A - ACS Publications. [Link]
- Lippert–Mataga equation (16205) - The IUPAC Compendium of Chemical Terminology. [Link]
- Supporting Information Thermally activated delayed fluorescence (TADF) emitters: sensing and boosting spin-flipping by aggregati - Beilstein Journals. [Link]
- New Insights on the Fluorescent Emission Spectra of Prodan and Laurdan. [Link]
- D−π–A Fluorophores with Strong Solvatochromism for Single-Molecule Ratiometric Thermometers - American Chemical Society. [Link]
- Solvatochromism in pure and binary solvent mixtures: Effects of the molecular structure of the zwitterionic probe - ResearchGate. [Link]
- Optical Behavior of Nile Red in Organic and Aqueous Media Environments - MDPI. [Link]
- Determination of Fluorescence Quantum Yield of a Fluorophore - Virtual Labs. [Link]
- Polarity-based fluorescence probes: properties and applications - PMC - PubMed Central. [Link]
Sources
- 1. Solvatochromism and Molecular Selectivity of C-(4-chlorophenyl)-N-phenylnitrone: A Photophysical Study [scirp.org]
- 2. Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and photophysical properties of a new push–pull pyrene dye with green-to-far-red emission and its application to human cellular and skin tissue imaging - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. 1-Methoxypyrene | C17H12O | CID 160236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.uci.edu [chem.uci.edu]
- 7. goldbook.iupac.org [goldbook.iupac.org]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Benchmarking Novel Fluorophores: A Case Study of 6-Bromopyren-1-ol
For researchers and professionals in drug development and the broader scientific community, the selection of an appropriate fluorescent dye is a critical decision that can significantly impact experimental outcomes. While a vast array of commercially available dyes exists, the exploration of novel fluorophores with unique photophysical properties continues to be a vibrant area of research. This guide provides a comprehensive framework for benchmarking a lesser-known fluorescent compound, 6-Bromopyren-1-ol, against well-established, commercially available dyes.
This document is structured to provide not just a comparative overview but also the practical, in-depth methodologies required to perform such a benchmark in your own laboratory. We will delve into the theoretical underpinnings of fluorescence, present a comparative analysis of 6-Bromopyren-1-ol's parent compound, pyrene, against industry-standard dyes, and provide detailed experimental protocols for the characterization of novel fluorophores.
The Foundational Principles of Fluorescence: A Brief Primer
Fluorescence is a photoluminescent process wherein a molecule, after absorbing a photon of light, transitions to an electronically excited state.[1] This excited state is short-lived, and as the molecule returns to its ground state, it emits a photon of lower energy (longer wavelength).[1] The key characteristics that define a fluorophore's performance and suitability for a given application include its absorption and emission spectra, molar extinction coefficient, quantum yield, and photostability.
Introducing the Contenders: 6-Bromopyren-1-ol and Commercial Standards
In this guide, we will theoretically benchmark 6-Bromopyren-1-ol. Due to the limited availability of its specific photophysical data, we will use its parent compound, pyrene, as a reference point for the pyrene-derivative family. Pyrene is a polycyclic aromatic hydrocarbon known for its sensitivity to the polarity of its microenvironment.[2][3]
Our commercially available benchmarks are two of the most widely used fluorescent dyes:
-
Fluorescein isothiocyanate (FITC): A derivative of fluorescein, FITC is a workhorse in applications like flow cytometry and immunofluorescence, known for its bright green emission.[4][5]
-
Rhodamine B: A member of the rhodamine family of dyes, it is characterized by its strong orange-red fluorescence and good photostability.[6][7][8]
Comparative Photophysical Properties
The following table summarizes the key photophysical properties of our benchmark dyes. The values for 6-Bromopyren-1-ol are intentionally left blank, as the objective of this guide is to provide the means to experimentally determine them.
| Property | Pyrene (in Cyclohexane) | Fluorescein isothiocyanate (FITC) | Rhodamine B (in Ethanol) | 6-Bromopyren-1-ol |
| Excitation Maximum (λex) | 336 nm[9] | ~495 nm[4][5] | ~550 nm | To be determined |
| Emission Maximum (λem) | 384 nm[9] | ~519 nm[4][5] | ~580 nm | To be determined |
| Molar Extinction Coefficient (ε) | 54,000 cm⁻¹M⁻¹ at 335.2 nm[10] | ~75,000 cm⁻¹M⁻¹ | ~110,000 cm⁻¹M⁻¹ | To be determined |
| Fluorescence Quantum Yield (Φf) | 0.32[10] | ~0.9 | 0.49[7][11] | To be determined |
| Stokes Shift | 48 nm | ~24 nm | ~30 nm | To be determined |
| Photostability | Moderate[12] | Prone to photobleaching[4] | Good | To be determined |
Experimental Protocols for Benchmarking
A rigorous benchmark requires precise and reproducible experimental measurements. The following protocols are designed to be self-validating and are grounded in established methodologies.
Determining Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is a crucial parameter for quantifying the concentration of a substance in solution. The most common method for its determination is spectrophotometry, based on the Beer-Lambert law.[13][14]
Experimental Workflow:
Workflow for determining molar extinction coefficient.
Step-by-Step Protocol:
-
Prepare a stock solution: Accurately weigh a small amount of 6-Bromopyren-1-ol and dissolve it in a suitable solvent (e.g., ethanol or cyclohexane) to create a stock solution of known concentration.
-
Serial dilutions: Prepare a series of dilutions from the stock solution with at least five different concentrations.
-
Spectrophotometer measurement: For each dilution, measure the absorbance at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.[13] Use the same solvent as a blank.
-
Data analysis: Plot the absorbance values against the corresponding concentrations. The data should yield a linear relationship.
-
Calculation: Perform a linear regression on the plotted data. According to the Beer-Lambert law (A = εcl, where A is absorbance, c is concentration, and l is the path length of the cuvette, typically 1 cm), the slope of the line is the molar extinction coefficient (ε).[15]
Measuring Fluorescence Quantum Yield
The fluorescence quantum yield (Φf) is the ratio of photons emitted to photons absorbed, representing the efficiency of the fluorescence process.[16][17] The comparative method, using a well-characterized standard, is a reliable approach for its determination.[17][18]
Experimental Workflow:
Workflow for measuring fluorescence quantum yield.
Step-by-Step Protocol:
-
Select a standard: Choose a quantum yield standard with an emission range similar to the expected emission of 6-Bromopyren-1-ol. For a pyrene derivative, a suitable standard might be anthracene in ethanol.[19]
-
Prepare solutions: Prepare dilute solutions of both the 6-Bromopyren-1-ol sample and the standard in the same solvent. The absorbance of both solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[10][20]
-
Measure absorbance: Record the absorbance of both the sample and the standard at the chosen excitation wavelength.
-
Measure fluorescence spectra: Using a fluorometer, record the fluorescence emission spectra of both the sample and the standard, using the same excitation wavelength and instrument settings.
-
Calculate quantum yield: The quantum yield of the sample (Φf_sample) can be calculated using the following equation:
Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
Where:
-
Φf_std is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Assessing Photostability
Photostability, or the resistance to photobleaching, is a critical parameter for applications requiring prolonged or intense illumination, such as fluorescence microscopy.
Experimental Workflow:
Workflow for assessing photostability.
Step-by-Step Protocol:
-
Prepare sample: Prepare a solution of 6-Bromopyren-1-ol in a suitable solvent.
-
Continuous exposure: Place the sample in a fluorometer or on a microscope stage and continuously illuminate it with the excitation light source at a constant intensity.
-
Time-course measurement: Record the fluorescence intensity at regular time intervals over an extended period.
-
Data analysis: Plot the fluorescence intensity as a function of time. The rate of decrease in intensity provides a measure of the photobleaching rate. This can be compared to the photobleaching rates of the commercial standards under identical conditions.
Conclusion and Future Directions
This guide provides a robust framework for the comprehensive benchmarking of novel fluorescent dyes, using 6-Bromopyren-1-ol as a pertinent case study. By following the detailed experimental protocols, researchers can elucidate the key photophysical properties of new compounds, enabling an informed decision on their suitability for specific applications. The provided comparative data for established dyes like FITC and Rhodamine B serves as a valuable reference point for these evaluations.
Future work should focus on the experimental determination of the photophysical properties of 6-Bromopyren-1-ol and its derivatives. Understanding how substitutions on the pyrene core influence its fluorescent characteristics will be instrumental in the rational design of new probes for advanced applications in cellular imaging, sensing, and diagnostics.[21]
References
-
Oregon Medical Laser Center. (n.d.). Pyrene. OMLC. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorescence Quantum Yields—Methods of Determination and Standards. Retrieved from [Link]
-
PubChem. (n.d.). 6-Bromopyren-1-ol. National Center for Biotechnology Information. Retrieved from [Link]
-
University of California, Irvine Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]
-
RSC Publishing. (2023). Investigating the photophysical properties of rhodamines using a spectroscopic single-molecule fluorescence method. Retrieved from [Link]
-
RSC Publishing. (2025). pH-responsive polymer-supported pyrene-based fluorescent dyes for CO2 detection in aqueous environments. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorescein isothiocyanate. Retrieved from [Link]
-
ACS Publications. (2019). 1-, 3-, 6-, and 8-Tetrasubstituted Asymmetric Pyrene Derivatives with Electron Donors and Acceptors: High Photostability and Regioisomer-Specific Photophysical Properties. The Journal of Organic Chemistry. Retrieved from [Link]
-
TdB Labs. (n.d.). FITC (Fluorescein isothiocyanate). Retrieved from [Link]
-
ACS Publications. (2003). Photophysical Properties and Photochemical Stability of Rhodamine B Encapsulated in SiO2 and Si-Ti Binary Oxide Matrixes by the Sol-Gel Method. Langmuir. Retrieved from [Link]
-
Alphalyse. (2016). Protein Molar Extinction Coefficient calculation in 3 small steps. Retrieved from [Link]
-
ResearchGate. (n.d.). Photophysical properties of rubrene (1) and π-extended rubrenes 6 and 9. Retrieved from [Link]
-
ResearchGate. (2017). Which dye I should use to find the quantum yield of Pyrene?. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Emission spectra of 1-(bromoacetyl)pyrene of different.... Retrieved from [Link]
-
Agilent. (n.d.). DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Retrieved from [Link]
-
MDPI. (2023). Amphiphilic Styrene-Based Pyrene Derivatives: Tunable Aggregation Luminescence and Their Photo-Induced Dimerization Behavior. Retrieved from [Link]
-
Wikipedia. (n.d.). Rhodamine B. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. PMC. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). How to Determine the Extinction Coefficient. Retrieved from [Link]
-
Glen Research. (n.d.). extinction coefficients and fluorescence data. Retrieved from [Link]
-
PubChem. (n.d.). FITC fluorescein isothiocyanate. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (2023). A Novel Pyrene-Based Fluorescent Probe for the Detection of Cu 2+. Retrieved from [Link]
-
Olympus. (n.d.). Fluorescence Excitation and Emission Fundamentals. Retrieved from [Link]
-
SpringerLink. (2008). Fluorescence Properties of Fluorescein Isothioyanate (FITC) Immobilized on Microbeads. Retrieved from [Link]
-
PubMed Central. (2024). Investigating the photophysical properties of rhodamines using a spectroscopic single-molecule fluorescence method. National Center for Biotechnology Information. Retrieved from [Link]
-
PubMed. (2012). Further insight into the photostability of the pyrene fluorophore in halogenated solvents. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 6-Amino-4-bromohexan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2015). How should I calculate molar ext. coefficient in micro-plate?. Retrieved from [Link]
-
NIST Technical Series Publications. (1976). Fluorescence quantum yield measurements. Retrieved from [Link]
-
ResearchGate. (n.d.). Molar extinction coefficient (ε, (M −1 ·cm −1 )) of PpIX, PPa, and PF.... Retrieved from [Link]
-
RSC Publishing. (2021). Fluorescence of pyrene and its derivatives to reveal constituent and composition dependent solvation within hydrophobic deep eutectic solvents. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromopyrene. National Center for Biotechnology Information. Retrieved from [Link]
-
OPUS. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. Retrieved from [Link]
-
PubMed Central. (2022). Pyrene-Based AIE Active Materials for Bioimaging and Theranostics Applications. National Center for Biotechnology Information. Retrieved from [Link]
-
Jagiellonian University. (2015). PB6 Spektroskopia emisyjna molekuł. Retrieved from [Link]
-
PubChem. (n.d.). 6-Bromo-1-hexanol. National Center for Biotechnology Information. Retrieved from [Link]
-
Oregon Medical Laser Center. (n.d.). Rhodamine B. OMLC. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI). Retrieved from [Link]
-
RSC Publishing. (2025). pH-responsive polymer-supported pyrene-based fluorescent dyes for CO 2 detection in aqueous environments. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
Sources
- 1. chem.uci.edu [chem.uci.edu]
- 2. Fluorescent dye, Bodipy, Cyanine | BroadPharm [broadpharm.com]
- 3. Fluorescence of pyrene and its derivatives to reveal constituent and composition dependent solvation within hydrophobic deep eutectic solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]
- 5. FITC (Fluorescein isothiocyanate) | TdB Labs [tdblabs.se]
- 6. Investigating the photophysical properties of rhodamines using a spectroscopic single-molecule fluorescence method - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Rhodamine B - Wikipedia [en.wikipedia.org]
- 8. Investigating the photophysical properties of rhodamines using a spectroscopic single-molecule fluorescence method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spectrum [Pyrene] | AAT Bioquest [aatbio.com]
- 10. omlc.org [omlc.org]
- 11. omlc.org [omlc.org]
- 12. Further insight into the photostability of the pyrene fluorophore in halogenated solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. How to Determine the Extinction Coefficient | MtoZ Biolabs [mtoz-biolabs.com]
- 14. standards.chromadex.com [standards.chromadex.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. chem.uci.edu [chem.uci.edu]
- 18. agilent.com [agilent.com]
- 19. researchgate.net [researchgate.net]
- 20. brain.fuw.edu.pl [brain.fuw.edu.pl]
- 21. Pyrene-Based AIE Active Materials for Bioimaging and Theranostics Applications - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
